molecular formula C7H4F4O2 B1334339 2-Fluoro-5-(trifluoromethoxy)phenol CAS No. 886498-03-9

2-Fluoro-5-(trifluoromethoxy)phenol

Cat. No.: B1334339
CAS No.: 886498-03-9
M. Wt: 196.1 g/mol
InChI Key: MKRRYWGEQVWJCA-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethoxy)phenol is a useful research compound. Its molecular formula is C7H4F4O2 and its molecular weight is 196.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O2/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRRYWGEQVWJCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396451
Record name 2-Fluoro-5-(trifluoromethoxy)phenol
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Molecular Weight

196.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886498-03-9
Record name 2-Fluoro-5-(trifluoromethoxy)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-(trifluoromethoxy)phenol
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Foundational & Exploratory

synthesis and characterization of 2-Fluoro-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-5-(trifluoromethoxy)phenol

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for the novel compound, this compound. This molecule is of significant interest to researchers in medicinal chemistry and drug discovery due to the unique combination of a fluorine atom and a trifluoromethoxy group on a phenolic scaffold. These moieties are known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Given the absence of published literature on this specific compound, this guide offers a scientifically grounded, plausible pathway for its synthesis and a thorough prediction of its analytical characterization based on established principles and data from structurally related molecules. This document is intended for an audience of researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Phenols in Drug Discovery

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF3) group, in particular, is highly sought after for its ability to significantly enhance the lipophilicity and metabolic stability of parent compounds.[1] When combined with a fluorine atom on an aromatic ring, these substituents can synergistically modulate the electronic and steric properties of a molecule, influencing its pharmacokinetic and pharmacodynamic profile.

This compound represents a novel chemical entity with considerable potential as a building block in the synthesis of new pharmaceuticals. The phenolic hydroxyl group provides a versatile handle for further chemical modification, while the fluoro and trifluoromethoxy groups are expected to impart desirable drug-like properties. This guide outlines a feasible synthetic approach and a comprehensive characterization workflow for this promising compound.

Proposed Synthesis of this compound

A logical and efficient synthetic strategy for this compound is proposed, commencing with the commercially available starting material, 3-(trifluoromethoxy)phenol.[2][3][4][5][6] The synthesis hinges on a regioselective electrophilic fluorination of the aromatic ring.

The hydroxyl group of a phenol is a strong ortho-, para- director, while the trifluoromethoxy group is a meta-director. In 3-(trifluoromethoxy)phenol, the positions ortho and para to the hydroxyl group are C2, C4, and C6. The positions meta to the trifluoromethoxy group are C1, C5, and C2/C6 (equivalent). The C2 and C6 positions are activated by the hydroxyl group and not strongly deactivated by the trifluoromethoxy group, making them the most probable sites for electrophilic aromatic substitution. Therefore, electrophilic fluorination is anticipated to predominantly yield the desired this compound, along with the 4-fluoro and 6-fluoro isomers as potential byproducts.

Synthesis_Pathway Start 3-(Trifluoromethoxy)phenol Product This compound Start->Product Electrophilic Fluorination Reagent Selectfluor® Acetonitrile, Room Temp. Reagent->Product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Electrophilic Fluorination

This protocol is based on established methods for the electrophilic fluorination of phenols using N-F reagents like Selectfluor®.[7]

Materials:

  • 3-(Trifluoromethoxy)phenol (1.0 eq)

  • Selectfluor® (1.1 eq)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon supply for inert atmosphere

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), add 3-(trifluoromethoxy)phenol.

  • Dissolve the starting material in anhydrous acetonitrile.

  • With vigorous stirring, add Selectfluor® portion-wise to the solution at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Proceed with the purification workflow.

Causality of Experimental Choices:

  • Selectfluor®: Chosen for its relative safety, ease of handling, and effectiveness as an electrophilic fluorinating agent for a wide range of substrates.[7][8][9]

  • Acetonitrile: A common polar aprotic solvent for electrophilic fluorinations that effectively dissolves both the substrate and the fluorinating agent.[8]

  • Inert Atmosphere: While Selectfluor® can be handled in air, an inert atmosphere is recommended to prevent potential side reactions with atmospheric moisture, especially with the phenolic substrate.

Safety Precautions
  • Electrophilic Fluorinating Agents: N-F reagents are strong oxidizers and should be handled with care. Avoid contact with skin and eyes, and always work in a well-ventilated fume hood.[10][11][12]

  • Solvents: Acetonitrile is flammable and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Quenching: The quenching process can be exothermic. Add water slowly and with cooling if necessary.

Purification Workflow

A standard liquid-liquid extraction followed by column chromatography is proposed for the purification of the final product.

Purification_Workflow Start Quenched Reaction Mixture Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) Start->Extraction Drying Dry Organic Layer (e.g., Na2SO4 or MgSO4) Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Chromatography Silica Gel Column Chromatography (e.g., Hexane/Ethyl Acetate gradient) Concentration->Chromatography FinalProduct Pure this compound Chromatography->FinalProduct Characterization_Workflow Sample Purified this compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Structural Confirmation NMR->Data IR->Data MS->Data

Sources

An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethoxy)phenol: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive scientific overview of 2-Fluoro-5-(trifluoromethoxy)phenol, a fluorinated aromatic building block of significant interest to medicinal chemistry and drug discovery. Due to its status as a specialized research chemical, publicly available experimental data is limited. This document addresses this gap by integrating known identifiers with data from closely related structural analogues, namely 2-Fluoro-5-(trifluoromethyl)phenol and 4-(trifluoromethoxy)phenol. By applying fundamental chemical principles and referencing established methodologies, this guide offers researchers and drug development professionals a robust framework for understanding and utilizing this compound. The narrative emphasizes the strategic importance of the fluoro- and trifluoromethoxy- substituents, details probable physicochemical properties, outlines a logical synthetic pathway, presents a comprehensive analytical characterization workflow, and provides essential safety protocols.

Strategic Importance in Medicinal Chemistry

The molecular architecture of this compound is of significant interest to drug development professionals due to the unique and highly desirable properties imparted by its fluorinated substituents. The strategic incorporation of fluorine-containing groups is a cornerstone of modern medicinal chemistry, aimed at optimizing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

  • The Trifluoromethoxy (-OCF3) Group : This moiety is particularly valuable. It is one of the most lipophilic substituents used in drug design, with a Hansch lipophilicity parameter (π) of +1.04.[2] This high lipophilicity can enhance a molecule's ability to cross cellular membranes, a critical factor for bioavailability.[2][3] Furthermore, the -OCF3 group offers superior metabolic stability compared to a simple methoxy (-OCH3) group due to the immense strength of the C-F bonds, which are resistant to enzymatic cleavage.[3] Its unique electronic properties and orthogonal orientation to the aromatic plane can also lead to favorable binding interactions with biological targets.[4]

  • The Fluoro (-F) Group : The ortho-fluoro substituent further modulates the electronic environment of the phenol. It is a strongly electronegative group that can lower the pKa of the phenolic hydroxyl group, influencing its ionization state at physiological pH. This modulation is critical for receptor binding and solubility. The fluoro group can also serve as a "metabolic blocker," preventing enzymatic oxidation at that position and redirecting metabolism, thereby increasing the drug's half-life.[5]

The combination of these two groups on a phenolic scaffold creates a versatile building block for constructing novel therapeutic agents with potentially enhanced potency, stability, and pharmacokinetic properties.

Physicochemical & Structural Properties

While specific experimental data for this compound is not widely published, its core properties can be identified and reasonably estimated by comparison with its structural analogues. The following tables summarize the known identifiers for the target compound and provide a comparative analysis of its predicted properties against the well-characterized 2-Fluoro-5-(trifluoromethyl)phenol and 4-(trifluoromethoxy)phenol.

Table 1: Core Identifiers for this compound

Property Value Source
IUPAC Name This compound [6]
CAS Number 886498-03-9 [6]
Molecular Formula C₇H₄F₄O₂ [6]
Molecular Weight 196.10 g/mol [6]
Canonical SMILES C1=CC(=C(C=C1OC(F)(F)F)O)F [6]

| InChI Key | MKRRYWGEQVWJCA-UHFFFAOYSA-N |[6] |

Table 2: Comparative Physicochemical Data

Property This compound 2-Fluoro-5-(trifluoromethyl)phenol 4-(trifluoromethoxy)phenol
CAS Number 886498-03-9 141483-15-0 828-27-3[7]
Molecular Weight 196.10 g/mol 180.10 g/mol 178.11 g/mol [7]
Physical Form Predicted: Liquid or low-melting solid Liquid Liquid[7]
Boiling Point Predicted: ~160-180 °C (atm) 146 °C (lit.)[8] 92 °C / 25 mmHg (lit.)[7]
Density Predicted: ~1.4-1.5 g/mL 1.436 g/mL at 25 °C (lit.) 1.375 g/mL at 25 °C (lit.)[7]
Refractive Index Predicted: ~1.44-1.45 n20/D 1.439 (lit.)[8] n20/D 1.447 (lit.)[7]
pKa Predicted: 8.5 - 9.5 Estimated: ~8.0[9] Predicted: 9.30[10]

| LogP | Predicted: >3.0 | 2.6 (Computed)[11] | Predicted: ~2.8 |

Note: Predicted and estimated values are based on structural similarity and the known electronic effects of the substituents. The -OCF3 group is a slightly weaker electron-withdrawing group than -CF3, which would suggest a slightly higher pKa (less acidic) for the target compound compared to its trifluoromethyl analogue.

Synthesis and Reactivity Profile

Proposed Synthetic Pathway

The synthesis of aryl trifluoromethyl ethers is a recognized challenge in organic chemistry due to the instability of the trifluoromethoxide anion.[2][12] However, modern methods provide a viable path. A logical and field-proven approach for preparing this compound would involve the direct O-trifluoromethylation of a suitable phenol precursor.

The most plausible precursor is 2-Fluoro-5-hydroxyphenol (resorcinol fluoride) . The synthesis would proceed via an oxidative trifluoromethylation reaction. A well-established method involves using a trifluoromethyl source like trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent) in combination with an oxidant.[12]

Causality Behind Experimental Choices:

  • Reagents : TMSCF₃ is a safe and effective source of a nucleophilic "CF₃⁻" equivalent. An oxidant is required to facilitate the formation of the C-O bond. Silver catalysts are often employed in these transformations to mediate the reaction. [12]* Solvent & Atmosphere : Anhydrous and inert conditions are critical. TMSCF₃ and the reaction intermediates are sensitive to moisture. Protic solvents like water or alcohols would quench the reagents.

  • Purification : The crude product would likely require purification via column chromatography on silica gel to separate it from unreacted starting material, catalyst residues, and potential byproducts (e.g., C-trifluoromethylated isomers).

Expected Chemical Reactivity

The reactivity of this compound is governed by its three key functional components: the phenolic hydroxyl group, the electron-rich aromatic ring, and the stable trifluoromethoxy group.

  • Phenolic -OH : This group is acidic and will readily deprotonate in the presence of a base to form a phenoxide. This phenoxide is a potent nucleophile, making the molecule susceptible to O-alkylation and O-acylation reactions (e.g., Williamson ether synthesis).

  • Aromatic Ring : The hydroxyl group is a strongly activating, ortho-, para- directing group for electrophilic aromatic substitution. The fluoro and trifluoromethoxy groups are deactivating but also ortho-, para- directing. The combined directing effects would likely favor substitution at the C4 and C6 positions (ortho and para to the hydroxyl group). However, the overall deactivating nature of the fluorinated substituents will make these reactions less facile than with phenol itself. [9]* Trifluoromethoxy Group : The -OCF3 group is exceptionally stable and generally unreactive under standard organic synthesis conditions, making it an ideal pharmacophore.

Analytical & Spectroscopic Characterization

A robust analytical workflow is essential to confirm the identity and purity of the synthesized material. This constitutes a self-validating system where orthogonal techniques provide complementary data to build a conclusive profile.

G

Caption: Self-validating workflow for analytical characterization.

Detailed Experimental Protocols

A. Purity Analysis via GC-MS

  • Rationale : Gas chromatography is ideal for separating volatile and thermally stable compounds like fluorinated phenols, while mass spectrometry provides mass-to-charge ratio data for identification.

  • Protocol :

    • Sample Prep : Prepare a 1 mg/mL solution of the sample in dichloromethane.

    • Column : Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film). [13] 3. Injector : 250 °C, Split mode (e.g., 20:1).

    • Oven Program : Start at 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min). [13] 5. MS Detection : Electron Ionization (EI) at 70 eV. Scan range m/z 40-400.

    • Validation : A single major peak with the correct mass spectrum confirms purity. The molecular ion (M⁺) should be observed at m/z 196.

B. Structural Elucidation via NMR Spectroscopy

  • Rationale : NMR is the most powerful tool for unambiguous structure determination. ¹H, ¹³C, and ¹⁹F NMR are all essential for this molecule.

  • Protocol :

    • Sample Prep : Dissolve ~10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).

    • Acquisition :

      • ¹H NMR : Expect three signals in the aromatic region (~6.5-7.5 ppm), each exhibiting complex splitting patterns due to H-H and H-F coupling. A broad singlet for the phenolic -OH will also be present.

      • ¹³C NMR : Expect 7 distinct carbon signals. The carbon attached to the -OCF₃ group will appear as a quartet due to C-F coupling.

      • ¹⁹F NMR : Expect two signals. One sharp singlet/quartet for the -OCF₃ group (around -58 ppm) and one multiplet for the aromatic -F atom.

    • Validation : The observed chemical shifts, integration values, and coupling patterns must be consistent with the proposed structure.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not readily available, a robust safety protocol can be established based on data from hazardous analogues like 4-(trifluoromethoxy)phenol and 2-Fluoro-5-(trifluoromethyl)phenol. [7]

  • Hazard Classification :

    • Acute Toxicity : Assumed to be harmful or toxic if swallowed, in contact with skin, or if inhaled. [7] * Skin Corrosion/Irritation : Assumed to be a skin irritant, potentially causing severe burns. [7] * Eye Damage : Assumed to cause serious eye irritation or damage. [7]

  • Personal Protective Equipment (PPE) :

    • Hand Protection : Chemical-resistant gloves (e.g., nitrile, neoprene).

    • Eye Protection : Safety glasses with side-shields and a face shield.

    • Skin and Body Protection : Lab coat and appropriate protective clothing.

    • Respiratory Protection : Use only in a well-ventilated chemical fume hood. If ventilation is inadequate, a respirator with an appropriate filter (e.g., type ABEK) is required.

  • Handling and Storage :

    • Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

    • Handling : Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Ensure all dispensing and handling operations are performed in a chemical fume hood.

Conclusion

This compound represents a valuable, albeit specialized, chemical building block for the synthesis of advanced pharmaceutical and agrochemical agents. While direct experimental data remains scarce, a comprehensive technical profile can be confidently constructed through the analysis of its structural components and comparison with well-documented analogues. Its key attributes—high lipophilicity, exceptional metabolic stability, and modulated electronic properties—stem directly from the strategic placement of its fluoro- and trifluoromethoxy- groups. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and safely handle this compound, enabling its effective application in the development of next-generation chemical entities.

References

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link].

  • PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link].

  • ChemBK. 2-Fluoro-5-(trifluor. Available from: [Link].

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link].

  • ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link].

  • PubChem. 2-Fluoro-5-(trifluoromethyl)phenol. Available from: [Link].

  • ResearchGate. Electrochemical O-trifluoromethylation of electron-deficient phenols. Available from: [Link].

  • NIST. 2-Fluoro-5-(trifluoromethyl)phenol. Available from: [Link].

  • PubChem. 4-(Trifluoromethyl)phenol. Available from: [Link].

  • NIH. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Available from: [Link].

  • ChemistryViews. Practical Path to Multiple Trifluoromethylation of Phenols. Available from: [Link].

  • ResearchGate. Trifluoromethoxylation of phenols and heteroaryl alcohols using XtalFluor-E. Available from: [Link].

  • University of Tartu. Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Available from: [Link].

  • RSC Publishing. Spectroscopic investigation of fluorinated phenols as pH-sensitive probes in mixed liposomal systems. Available from: [Link].

  • Finetech Industry Limited. 2-Fluoro-5-(trifluoromethyl)phenol | CAS: 141483-15-0. Available from: [Link].

  • PubChem. 3-(Trifluoromethyl)phenol. Available from: [Link].

  • PubChem. Phenol, 2-chloro-5-(trifluoromethyl)-. Available from: [Link].

  • OSTI.GOV. Chemical tagging of chlorinated phenols for their facile detection and analysis by NMR spectroscopy. Available from: [Link].

  • NIH. Profiling methods for the determination of phenolic compounds in foods and dietary supplements. Available from: [Link].

  • Journal of the American Chemical Society. Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Available from: [Link].

Sources

An In-Depth Technical Guide to the Application of 2-Fluoro-5-(trifluoromethyl)phenol (CAS 141483-15-0) in the Synthesis of Potent Imidazo[1,5-a]pyrazine-based PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the properties of 2-Fluoro-5-(trifluoromethyl)phenol and its strategic application in the synthesis of advanced therapeutic agents. We will delve into the synthesis, mechanism of action, and biological evaluation of a representative imidazo[1,5-a]pyrazine derivative, a potent inhibitor of phosphodiesterase 4 (PDE4), underscoring the significance of this fluorinated building block in modern drug discovery.

Introduction: The Strategic Role of Fluorinated Building Blocks in Medicinal Chemistry

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The trifluoromethyl group (-CF3), in particular, is a valuable moiety for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. 2-Fluoro-5-(trifluoromethyl)phenol (CAS 141483-15-0) is a versatile building block that combines the reactivity of a phenol with the advantageous properties of fluorine and a trifluoromethyl group, making it a valuable starting material for the synthesis of a diverse range of bioactive compounds.

One such class of compounds that has benefited from the use of fluorinated building blocks is the imidazo[1,5-a]pyrazine series. This heterocyclic scaffold is considered a "privileged structure" in drug discovery, as it is capable of binding to a variety of biological targets. Notably, derivatives of imidazo[1,5-a]pyrazine have emerged as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade.

Exemplar Molecule Profile: A Potent Imidazo[1,5-a]pyrazine-based PDE4 Inhibitor

For the purpose of this guide, we will focus on a representative molecule, which we will refer to as IMP-4B , that incorporates the 2-fluoro-5-(trifluoromethyl)phenoxy moiety. This exemplar is based on the common structural features of potent and selective PDE4B inhibitors found in the scientific literature.

Chemical Name: 1-(4-((2-fluoro-5-(trifluoromethyl)phenoxy)methyl)phenyl)-3-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine

Physicochemical Properties of IMP-4B
PropertyValueSource
CAS Number 141483-15-0 (for the precursor)-
Molecular Formula C26H18F4N6OCalculated
Molecular Weight 506.46 g/mol Calculated
Appearance Off-white to pale yellow solidTypical for this class
Solubility Soluble in DMSO and methanolTypical for this class
LogP 4.8Calculated

Synthesis of IMP-4B: A Step-by-Step Workflow

The synthesis of IMP-4B from 2-Fluoro-5-(trifluoromethyl)phenol involves a multi-step process that is representative of the synthesis of other imidazo[1,5-a]pyrazine derivatives. The following is a detailed protocol based on established synthetic methodologies.

Synthetic Workflow Diagram

G A 2-Fluoro-5-(trifluoromethyl)phenol (CAS 141483-15-0) C Intermediate 1 (Ether formation) A->C K2CO3, Acetone, reflux B 4-Bromomethylbenzonitrile B->C E Intermediate 2 (Imidazo[1,5-a]pyrazine core formation) C->E 1. Reduction (e.g., H2/Pd) 2. Cyclization with α-haloketone D Aminopyrazine D->E G IMP-4B (Final Product - Suzuki Coupling) E->G Pd(PPh3)4, K2CO3, Dioxane/H2O, 90°C F 4-Iodopyridine F->G G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GPCR GPCR AC Adenylate Cyclase GPCR->AC Stimulus cAMP cAMP AC->cAMP ATP ATP ATP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (inactive) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes PKA_active Protein Kinase A (active) PKA->PKA_active CREB CREB PKA_active->CREB Phosphorylates CREB_P p-CREB CREB->CREB_P Gene_Transcription Gene Transcription CREB_P->Gene_Transcription Promotes Anti_Inflammatory_Cytokines Anti-inflammatory Cytokines (e.g., IL-10) Gene_Transcription->Anti_Inflammatory_Cytokines Upregulation Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Gene_Transcription->Pro_Inflammatory_Cytokines Downregulation IMP-4B IMP-4B IMP-4B->PDE4 Inhibits G A Prepare Reagents: - PDE4B Enzyme - FAM-cAMP (substrate) - Assay Buffer - IMP-4B (test compound) B Dispense IMP-4B dilutions into a 96-well plate A->B C Add PDE4B enzyme to each well B->C D Incubate at room temperature C->D E Add FAM-cAMP to initiate the reaction D->E F Incubate to allow for enzymatic reaction E->F G Add Binding Agent (binds to hydrolyzed AMP) F->G H Read Fluorescence Polarization (FP) G->H I Data Analysis: - Calculate % inhibition - Determine IC50 value H->I

An In-depth Technical Guide to the Reactivity and Stability of 2-Fluoro-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 2-Fluoro-5-(trifluoromethoxy)phenol, a key building block in modern medicinal chemistry and materials science. The unique substitution pattern of a hydroxyl group, a fluorine atom, and a trifluoromethoxy group on the aromatic ring imparts a distinct electronic character that governs its behavior in chemical transformations. This document delves into the electronic effects of the substituents, predicting and explaining the compound's reactivity in electrophilic and nucleophilic aromatic substitution, as well as reactions involving the phenolic hydroxyl group. Furthermore, this guide discusses the stability of the molecule under various conditions and provides essential information on its synthesis, safe handling, and spectroscopic characterization. This resource is intended to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively utilize this versatile fluorinated intermediate in their research and development endeavors.

Introduction: The Significance of Fluorinated Phenols in Modern Chemistry

The strategic incorporation of fluorine atoms and fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug discovery and materials science. Fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] Among the vast array of fluorinated building blocks, substituted phenols play a pivotal role due to the versatile reactivity of both the aromatic ring and the hydroxyl group.

This compound (CAS No. 141483-15-0) is a particularly noteworthy example, featuring a unique combination of substituents that fine-tune its physicochemical properties. The presence of an ortho-fluorine atom, a meta-trifluoromethoxy group, and a hydroxyl group creates a complex interplay of electronic and steric effects. Understanding these effects is paramount for predicting the compound's behavior and for its rational application in the synthesis of complex molecular architectures. This guide aims to provide a detailed exploration of the reactivity and stability of this important chemical entity.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in research and synthesis.

Physical Properties
PropertyValueSource
CAS Number 141483-15-0[2][3]
Molecular Formula C₇H₄F₄O[2][3]
Molecular Weight 180.10 g/mol [2][3]
Appearance Colorless to light yellow liquid/solid[4][5]
Boiling Point 146 °C (lit.)[3]
Density 1.436 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.439 (lit.)[3]
Melting Point ~50 °C[5]
Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electronic effects of the fluorine, trifluoromethoxy, and hydroxyl groups.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule, with the carbon atoms attached to fluorine and the trifluoromethoxy group showing characteristic chemical shifts and coupling constants.

  • Mass Spectrometry: The mass spectrum of this compound will exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide valuable structural information, with potential losses of HF, CO, and fragments related to the trifluoromethoxy group.[6][7]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group, C-F stretching vibrations, and C-O stretching of the trifluoromethoxy group, as well as absorptions corresponding to the substituted aromatic ring.

Synthesis of this compound

The synthesis of poly-fluorinated phenol compounds can be challenging and often requires specialized reagents and reaction conditions. While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, plausible synthetic strategies can be inferred from the literature on the synthesis of related fluorinated phenols.

One potential approach involves the diazotization of a corresponding aniline precursor, followed by hydrolysis.[8] Another strategy could involve the nucleophilic aromatic substitution of a suitably activated precursor. Patents describing the preparation of trifluoromethyl-substituted phenols often utilize multi-step sequences starting from readily available materials.[9][10] A general synthetic workflow is outlined below:

synthesis_workflow A Starting Material (e.g., Substituted Aniline or Halobenzene) B Multi-step Synthesis (e.g., Diazotization, Hydrolysis, or Nucleophilic Substitution) A->B C Crude Product B->C D Purification (e.g., Distillation, Crystallization, or Chromatography) C->D E This compound D->E

Caption: A generalized workflow for the synthesis of this compound.

Reactivity Profile: A Deep Dive into Electronic Effects

The reactivity of the aromatic ring in this compound is dictated by the interplay of the electronic effects of its three substituents: the hydroxyl (-OH) group, the fluorine (-F) atom, and the trifluoromethoxy (-OCF₃) group.

  • Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating group and is ortho, para-directing in electrophilic aromatic substitution. This is due to its strong +M (mesomeric) effect, where the lone pairs on the oxygen atom donate electron density to the aromatic ring.[11]

  • Fluorine (-F) Atom: Fluorine is an electronegative atom and exhibits a -I (inductive) effect, withdrawing electron density from the ring. However, it also has a +M effect due to its lone pairs, which is weaker than that of the hydroxyl group. Overall, fluorine is a deactivating group but is also ortho, para-directing.

  • Trifluoromethoxy (-OCF₃) Group: The trifluoromethoxy group is strongly electron-withdrawing due to the powerful -I effect of the three fluorine atoms. The +M effect of the oxygen atom is significantly diminished by the adjacent trifluoromethyl group. Consequently, the -OCF₃ group is a deactivating group and is generally considered to be meta-directing.

The combination of these effects leads to a nuanced reactivity profile for the aromatic ring. The powerful activating effect of the hydroxyl group will likely dominate, directing incoming electrophiles to the positions ortho and para to it. However, the overall reactivity of the ring will be attenuated by the deactivating effects of the fluorine and trifluoromethoxy groups.

Electrophilic Aromatic Substitution

Given the directing effects of the substituents, electrophilic aromatic substitution reactions on this compound are expected to occur primarily at the positions ortho and para to the hydroxyl group. The likely positions for substitution are C4 and C6. Steric hindrance from the adjacent fluorine atom might influence the regioselectivity between these two positions.

Common electrophilic aromatic substitution reactions for phenols include:

  • Nitration: Reaction with nitric acid can introduce a nitro group onto the aromatic ring. Due to the activated nature of the phenol, this reaction may proceed under milder conditions than for benzene.

  • Halogenation: The introduction of bromine or chlorine can be achieved using the corresponding halogen. The high activation by the hydroxyl group may necessitate the use of less polar solvents to avoid polysubstitution.[11]

  • Sulfonation: Reaction with sulfuric acid can introduce a sulfonic acid group. The regioselectivity can be temperature-dependent.[12]

  • Friedel-Crafts Alkylation and Acylation: These reactions may be challenging due to the deactivating effects of the fluorine and trifluoromethoxy groups and potential side reactions with the hydroxyl group.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. The acidity of this compound is expected to be higher than that of phenol due to the electron-withdrawing nature of the fluoro and trifluoromethoxy substituents, which stabilize the resulting phenoxide anion. The pKa of the structurally related 3-(trifluoromethyl)phenol is reported to be around 9.08, suggesting that this compound will also be a moderately strong acid for a phenol.[13]

The phenoxide is a potent nucleophile and can participate in a variety of reactions, including:

  • Williamson Ether Synthesis: Reaction with alkyl halides to form ethers.

  • Esterification: Reaction with acyl chlorides or anhydrides to form esters.

Nucleophilic Aromatic Substitution

While the aromatic ring is generally electron-rich due to the hydroxyl group, the presence of the strongly electron-withdrawing trifluoromethoxy group and the fluorine atom can make the ring susceptible to nucleophilic aromatic substitution under certain conditions, particularly if a good leaving group is present at an activated position.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and use in chemical reactions.

Thermal Stability

Fluorinated organic compounds often exhibit high thermal stability. However, at elevated temperatures, decomposition can occur. The thermal decomposition of fluoropolymers has been shown to produce a variety of smaller fluorinated compounds, including trifluoroacetic acid.[14][15] While specific data for this compound is not available, it is prudent to assume that prolonged exposure to high temperatures could lead to degradation.

pH Stability and Hydrolysis

The stability of fluorinated phenols in aqueous media can be pH-dependent. Studies on trifluoromethylphenols have shown that the position of the trifluoromethyl group influences the susceptibility to hydrolysis. For instance, 2-(trifluoromethyl)phenol can undergo hydrolysis, particularly at higher pH values, to form salicylic acid.[16][17] In contrast, 3-(trifluoromethyl)phenol is significantly more stable towards hydrolysis.[18] Given the meta position of the trifluoromethoxy group in the target molecule, it is expected to exhibit reasonable stability towards hydrolysis under neutral and acidic conditions. However, at elevated pH, the formation of the phenoxide could potentially influence its stability. Standard hydrolysis studies, such as those outlined in OECD guideline 111, would be necessary to definitively determine its stability across a range of pH values.[19]

Photostability

Phenolic compounds can be susceptible to photolytic degradation. It is advisable to store this compound in amber containers and protect it from direct light to prevent potential degradation over time.

Applications in Drug Discovery and Development

The trifluoromethoxy group is of significant interest in medicinal chemistry due to its ability to enhance metabolic stability and lipophilicity.[1] this compound serves as a valuable building block for introducing this and other fluorinated moieties into potential drug candidates. Its utility lies in its potential to be elaborated into more complex molecules through reactions at the hydroxyl group or on the aromatic ring. While specific examples of marketed drugs derived directly from this starting material are not readily identifiable, its structural motifs are present in various biologically active compounds.

Safety, Handling, and Disposal

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound is noted to be air-sensitive.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unwanted solid phenol waste is typically classified as hazardous waste and should be incinerated in a suitable combustion chamber.[20][21] Phenol/chloroform mixtures can be treated as halogenated waste solvent.[20]

Conclusion

This compound is a highly functionalized aromatic compound with a unique reactivity and stability profile conferred by its combination of hydroxyl, fluoro, and trifluoromethoxy substituents. Its electron-deficient aromatic ring, coupled with the nucleophilic character of the phenolic hydroxyl group, makes it a versatile intermediate for the synthesis of complex fluorinated molecules. A thorough understanding of its electronic properties, as detailed in this guide, is essential for its successful application in drug discovery, agrochemicals, and materials science. As the demand for advanced fluorinated compounds continues to grow, the importance of building blocks like this compound in enabling innovation is set to increase.

References

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The Strategic Utility of 2-Fluoro-5-(trifluoromethoxy)phenol in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Growing Prominence of Organofluorine Compounds in the Life Sciences

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine and fluorinated moieties, such as the trifluoromethoxy (-OCF₃) group, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Among the vast array of fluorinated building blocks, 2-Fluoro-5-(trifluoromethoxy)phenol stands out as a particularly valuable synthon, offering a unique combination of reactive handles and modulating substituents for the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this versatile building block, grounded in field-proven insights and supported by authoritative references.

Physicochemical Properties and Structural Attributes

This compound (CAS Number: 886498-03-9) is a substituted phenol featuring an ortho-fluoro substituent and a meta-trifluoromethoxy group relative to the hydroxyl functionality.[2][3][4][5][6] This specific arrangement of substituents gives rise to a unique electronic and steric profile that is highly advantageous in the design of novel bioactive compounds and advanced materials.

PropertyValueSource
CAS Number 886498-03-9[2][3][4]
Molecular Formula C₇H₄F₄O₂[2][3][5]
Molecular Weight 196.10 g/mol [2][3]
MDL Number MFCD04115893[2][3]

The trifluoromethoxy group is a strong electron-withdrawing group, which significantly impacts the acidity of the phenolic proton. This increased acidity, compared to non-fluorinated phenols, facilitates its deprotonation to the corresponding phenoxide, a key reactive intermediate in many synthetic transformations. The ortho-fluoro substituent further modulates the electronic properties of the aromatic ring and can influence the conformation of molecules derived from this building block through intramolecular interactions.

Synthesis of this compound: A Plausible Retrosynthetic Approach

While specific, detailed protocols for the synthesis of this compound are not abundantly available in the public domain, a plausible and logical synthetic route can be devised based on established methodologies for the preparation of substituted trifluoromethoxylated and fluorinated phenols. A common strategy involves the introduction of the trifluoromethoxy group onto a pre-functionalized benzene ring, followed by the introduction or unmasking of the hydroxyl and fluoro groups.

A potential synthetic pathway is outlined below. This multi-step synthesis leverages common and well-understood organic transformations.

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Trifluoromethoxylation cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: Reduction cluster_intermediate2 Intermediate 2 cluster_step3 Step 3: Sandmeyer Reaction cluster_intermediate3 Intermediate 3 cluster_step4 Step 4: Ortho-Lithiation and Hydroxylation cluster_final Final Product 4-Nitrophenol 4-Nitrophenol Reaction1 Trifluoromethoxylation (e.g., with CF3I, CuI) 4-Nitrophenol->Reaction1 Intermediate_1 4-Nitro-1-(trifluoromethoxy)benzene Reaction1->Intermediate_1 Reaction2 Reduction of Nitro Group (e.g., H2, Pd/C) Intermediate_1->Reaction2 Intermediate_2 4-(Trifluoromethoxy)aniline Reaction2->Intermediate_2 Reaction3 Diazotization followed by Fluorination (e.g., NaNO2, HBF4) Intermediate_2->Reaction3 Intermediate_3 1-Fluoro-4-(trifluoromethoxy)benzene Reaction3->Intermediate_3 Reaction4 Directed Ortho-Metalation followed by Electrophilic Hydroxylation Intermediate_3->Reaction4 Final_Product This compound Reaction4->Final_Product

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: A Generalized Approach

The following is a generalized, illustrative protocol for the key steps in the proposed synthesis. Researchers should note that optimization of reaction conditions, reagents, and purification methods will be necessary for achieving high yields and purity.

Step 1: Trifluoromethoxylation of 4-Nitrophenol

This step is often challenging due to the instability of the trifluoromethoxide anion. Modern methods often employ electrophilic trifluoromethylating agents that can react with the phenoxide.

  • Materials: 4-Nitrophenol, a suitable trifluoromethylating reagent (e.g., a hypervalent iodine reagent), a copper catalyst, and an appropriate solvent (e.g., DMF or DMSO).

  • Procedure:

    • To a solution of 4-nitrophenol in the chosen solvent, add a suitable base (e.g., potassium carbonate) to generate the phenoxide in situ.

    • Add the copper catalyst and the trifluoromethylating reagent.

    • Heat the reaction mixture under an inert atmosphere and monitor the progress by TLC or GC-MS.

    • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to yield 4-nitro-1-(trifluoromethoxy)benzene.

Step 2: Reduction of the Nitro Group

Standard catalytic hydrogenation is a reliable method for this transformation.

  • Materials: 4-Nitro-1-(trifluoromethoxy)benzene, Palladium on carbon (Pd/C), a hydrogen source (e.g., hydrogen gas or a transfer hydrogenation reagent like ammonium formate), and a solvent such as ethanol or methanol.

  • Procedure:

    • Dissolve the nitro compound in the solvent in a flask suitable for hydrogenation.

    • Add the Pd/C catalyst.

    • Introduce the hydrogen source and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 4-(trifluoromethoxy)aniline.

Step 3: Sandmeyer Reaction for Fluorination

This classic transformation allows for the conversion of the amino group to a fluorine atom.

  • Materials: 4-(Trifluoromethoxy)aniline, sodium nitrite (NaNO₂), and tetrafluoroboric acid (HBF₄).

  • Procedure:

    • Dissolve the aniline in an aqueous solution of HBF₄ at low temperature (0-5 °C).

    • Add a solution of sodium nitrite dropwise to form the diazonium salt.

    • Gently heat the reaction mixture to decompose the diazonium salt and introduce the fluorine atom.

    • Extract the product with an organic solvent and purify by distillation or chromatography to obtain 1-fluoro-4-(trifluoromethoxy)benzene.

Step 4: Directed Ortho-Metalation and Hydroxylation

The fluorine atom can act as a directing group for ortho-lithiation.

  • Materials: 1-Fluoro-4-(trifluoromethoxy)benzene, a strong lithium base (e.g., n-butyllithium or LDA), a suitable electrophilic oxygen source (e.g., trimethyl borate followed by oxidative workup), and an ethereal solvent (e.g., THF or diethyl ether).

  • Procedure:

    • Dissolve the fluorinated intermediate in the dry ethereal solvent under an inert atmosphere and cool to a low temperature (e.g., -78 °C).

    • Add the lithium base dropwise to effect ortho-lithiation.

    • After stirring for a period, add the electrophilic oxygen source.

    • Allow the reaction to warm to room temperature and then quench with a suitable reagent.

    • Perform an aqueous workup and purify the final product, this compound, by column chromatography.

Reactivity and Synthetic Utility

The unique substitution pattern of this compound dictates its reactivity and makes it a versatile building block.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is the primary site of reactivity for nucleophilic attack. Its enhanced acidity facilitates deprotonation to the corresponding phenoxide, which can then participate in a variety of reactions.

  • Williamson Ether Synthesis: The phenoxide readily reacts with alkyl halides or other electrophiles to form a wide range of substituted ethers. This is a fundamental transformation for introducing this fluorinated motif into larger molecules.

Williamson_Ether_Synthesis Phenol This compound Phenoxide Phenoxide Intermediate Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃) Product Aryl Ether Product Phenoxide->Product + R-X Alkyl_Halide R-X (Alkyl Halide) Alkyl_Halide->Product

Caption: Williamson ether synthesis using this compound.

Electrophilic Aromatic Substitution

The interplay between the activating hydroxyl group (ortho-, para-directing) and the deactivating fluoro and trifluoromethoxy groups (meta-directing relative to themselves) governs the regioselectivity of electrophilic aromatic substitution. The positions ortho and para to the hydroxyl group are activated, but the strong deactivating effect of the fluorinated substituents will influence the overall reaction rate and may require more forcing conditions.

Applications in Drug Discovery and Materials Science

While specific examples of blockbuster drugs derived directly from this compound are not prominently documented, the strategic importance of the trifluoromethoxy group in medicinal chemistry is well-established.[1] This building block provides a valuable scaffold for the synthesis of novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles. The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, which can lead to better oral bioavailability and central nervous system penetration.

The presence of both a fluorine atom and a trifluoromethoxy group on a phenolic ring is a motif found in various patented compounds in the agrochemical and pharmaceutical sectors, suggesting its utility in the development of new active ingredients.

Spectroscopic Characterization

  • ¹H NMR: The aromatic region would display complex splitting patterns for the three aromatic protons due to ¹H-¹H and ¹H-¹⁹F couplings. The phenolic proton would appear as a broad singlet, the chemical shift of which would be solvent-dependent.

  • ¹³C NMR: The spectrum would show seven distinct carbon signals. The carbon atoms attached to fluorine and the trifluoromethoxy group would exhibit characteristic splitting patterns due to ¹³C-¹⁹F coupling.

  • ¹⁹F NMR: Two distinct signals would be expected: one for the aromatic fluorine and a quartet for the trifluoromethoxy group (due to coupling with the carbon, though typically observed as a singlet under standard acquisition parameters).

  • Mass Spectrometry: The molecular ion peak would be observed at m/z 196.01. The fragmentation pattern would likely involve the loss of the trifluoromethoxy group and other characteristic fragments.

  • Infrared Spectroscopy: A broad O-H stretching band would be present in the region of 3200-3600 cm⁻¹. Strong C-F and C-O stretching vibrations would also be prominent in the fingerprint region.

Conclusion and Future Outlook

This compound is a highly functionalized building block with significant potential in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. Its unique combination of a reactive hydroxyl group, an ortho-fluoro substituent, and a meta-trifluoromethoxy group provides medicinal chemists and materials scientists with a powerful tool for molecular design. The continued exploration of the synthesis and reactivity of this and related fluorinated phenols will undoubtedly lead to the discovery of new molecules with enhanced properties and valuable applications. As the demand for more sophisticated and effective chemical entities grows, the strategic use of such precisely functionalized building blocks will be paramount to innovation.

References

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The Advent of a Privileged Moiety: A Technical Guide to the Discovery and History of Trifluoromethoxy-Substituted Phenols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethoxy (-OCF3) group has emerged from relative obscurity to become a cornerstone in modern medicinal and agricultural chemistry.[1][2][3] Its unique electronic and steric properties confer significant advantages, including enhanced metabolic stability, modulated lipophilicity, and improved binding affinity of parent molecules.[1][4][5][6] This in-depth technical guide provides a comprehensive exploration of the discovery and historical development of trifluoromethoxy-substituted phenols. We will delve into the pioneering synthetic routes, the evolution of more sophisticated methodologies, the fundamental physicochemical properties that underpin their utility, and their transformative impact on drug discovery and agrochemical design.

Genesis of a Fluorinated Functional Group: Early Discovery and Synthesis

The journey of trifluoromethoxy-substituted phenols began in the mid-20th century, a period of burgeoning interest in organofluorine chemistry. The initial synthesis of aryl trifluoromethyl ethers was a landmark achievement, overcoming the inherent challenges of introducing the -OCF3 group.

Yagupol'skii's Pioneering Chlorination/Fluorination Sequence

The first documented synthesis of aryl trifluoromethyl ethers was reported by L. M. Yagupol'skii in 1955.[2][3][7] This seminal work laid the foundation for the field. The methodology was a two-step process starting from substituted anisoles (methoxybenzenes).

Experimental Protocol: Yagupol'skii's Chlorination/Fluorination of Anisoles

  • Chlorination: The starting anisole is subjected to exhaustive chlorination of the methyl group using a chlorinating agent, typically in the presence of a radical initiator or under UV irradiation, to form an aryl trichloromethyl ether.

  • Fluorination: The resulting aryl trichloromethyl ether is then treated with a fluorinating agent, such as antimony trifluoride (SbF3) catalyzed by antimony pentachloride (SbCl5) or anhydrous hydrogen fluoride (HF), to replace the chlorine atoms with fluorine, yielding the desired aryl trifluoromethyl ether.[3][7]

Caption: Yagupol'skii's pioneering two-step synthesis of aryl trifluoromethyl ethers.

Yagupolskii_Synthesis Anisole Substituted Anisole (Ar-OCH3) Trichloromethyl_Ether Aryl Trichloromethyl Ether (Ar-OCCl3) Anisole->Trichloromethyl_Ether Chlorination Trifluoromethyl_Ether Aryl Trifluoromethyl Ether (Ar-OCF3) Trichloromethyl_Ether->Trifluoromethyl_Ether Fluorination (SbF3/SbCl5 or HF)

The causality behind this experimental choice lies in the stepwise conversion of a readily available methoxy group into the more exotic trifluoromethoxy group. Direct trifluoromethoxylation was not feasible at the time, so a detour through a trichlorinated intermediate was a logical, albeit harsh, synthetic strategy.

Evolution from Phenols: The Feiring Method

A significant advancement came with the development of a one-pot synthesis directly from phenols. Feiring and colleagues demonstrated that phenols could be converted to aryl trifluoromethyl ethers by heating them with carbon tetrachloride (CCl4) and anhydrous hydrogen fluoride (HF) in the presence of a Lewis acid catalyst like boron trifluoride (BF3) under pressure.[2][3] This method, however, was not without its limitations, particularly with substrates containing ortho-substituents capable of hydrogen bonding.[2][3]

The Modern Era of Synthesis: Taming the Trifluoromethoxy Group

While the early methods were groundbreaking, they often required harsh conditions and had limited functional group tolerance. The latter half of the 20th century and the early 21st century witnessed the development of more sophisticated and milder reagents for trifluoromethoxylation.

Electrophilic Trifluoromethoxylation Reagents

A major breakthrough was the development of electrophilic trifluoromethoxylating agents. These reagents allow for the direct O-trifluoromethylation of phenols under relatively mild conditions.

  • Umemoto Reagents: Umemoto and coworkers developed O-(trifluoromethyl)dibenzofuranium salts, which act as powerful electrophilic CF3-transfer agents.[2][3][7] These reagents, however, often require preparation at very low temperatures.[2][3]

  • Togni and Hypervalent Iodine Reagents: The advent of stable, crystalline hypervalent iodine reagents, such as those developed by Togni and others, revolutionized the field.[4][5] These reagents enable the direct trifluoromethoxylation of a wide range of phenols with excellent functional group tolerance.

Caption: Modern electrophilic trifluoromethoxylation of phenols.

Electrophilic_Trifluoromethoxylation Phenol Phenol (Ar-OH) Trifluoromethyl_Ether Aryl Trifluoromethyl Ether (Ar-OCF3) Phenol->Trifluoromethyl_Ether Reagent Electrophilic Trifluoromethoxylating Reagent (e.g., Togni Reagent) Reagent->Trifluoromethyl_Ether

Radical and Photoredox Catalysis

More recently, visible-light photoredox catalysis has emerged as a powerful tool for the trifluoromethoxylation of phenols.[4][5] These methods proceed through radical mechanisms, offering a complementary approach to electrophilic methods and often operating under exceptionally mild and environmentally friendly conditions.[4][5]

Physicochemical Properties: The Source of a Privileged Status

The widespread adoption of the trifluoromethoxy group in drug discovery and agrochemical development is a direct consequence of its unique physicochemical properties, which distinguish it from other common substituents like the methoxy group or a chlorine atom.

PropertyTrifluoromethoxy (-OCF3)Methoxy (-OCH3)Comparison and Implications
Electronic Effect Strongly electron-withdrawingElectron-donatingThe -OCF3 group deactivates the aromatic ring, influencing reactivity and modulating pKa.[1][2][3]
Lipophilicity (LogP) High (Hansch π ≈ +1.04)Moderate (Hansch π ≈ -0.02)Significantly increases lipophilicity, which can enhance membrane permeability and bioavailability.[4][5][6]
Metabolic Stability HighLow (prone to O-demethylation)The strong C-F bonds and steric hindrance make the -OCF3 group highly resistant to oxidative metabolism by CYP450 enzymes.[1][4][8]
pKa of Phenols Lowers pKa (increases acidity)Raises pKa (decreases acidity)The electron-withdrawing nature of the -OCF3 group increases the acidity of the phenolic proton.[2][3] For example, the pKa of 4-(trifluoromethoxy)phenol is approximately 9.30.[9]

Caption: Comparative physicochemical properties of trifluoromethoxy and methoxy groups.

Impact on Drug Discovery and Agrochemicals

The strategic incorporation of the trifluoromethoxy group has led to the development of numerous successful pharmaceuticals and agrochemicals.

Pharmaceuticals

In medicinal chemistry, the -OCF3 group is often employed to enhance a drug candidate's metabolic stability, thereby increasing its half-life and reducing the required dosage.[4][8] Its high lipophilicity can also improve blood-brain barrier penetration, a critical factor for drugs targeting the central nervous system.[4][5]

  • Riluzole: An approved treatment for amyotrophic lateral sclerosis (ALS), riluzole's trifluoromethoxy group enhances its lipophilicity and metabolic stability, facilitating its entry into the central nervous system.[5]

Agrochemicals

In the agrochemical sector, the trifluoromethoxy group contributes to the potency and persistence of herbicides, insecticides, and fungicides.[10][11][12] The enhanced metabolic stability of these compounds in target organisms and the environment is a key advantage.

  • Flometoquin: This insecticide utilizes a 4-(trifluoromethoxy)phenol building block in its synthesis.[11]

Caption: Workflow of trifluoromethoxy group incorporation in drug discovery.

Drug_Discovery_Workflow Lead_Compound Lead Compound (e.g., with -OH or -OCH3) Trifluoromethoxylation Trifluoromethoxylation Lead_Compound->Trifluoromethoxylation Improved_Properties Improved Physicochemical Properties Trifluoromethoxylation->Improved_Properties Increased Lipophilicity Increased Metabolic Stability Modulated pKa Enhanced_ADME Enhanced ADME Profile Improved_Properties->Enhanced_ADME Better Absorption Longer Half-life Drug_Candidate Optimized Drug Candidate Enhanced_ADME->Drug_Candidate

Conclusion

From its challenging beginnings in the mid-20th century, the synthesis of trifluoromethoxy-substituted phenols has evolved into a sophisticated and versatile area of organic chemistry. The pioneering work of Yagupol'skii and subsequent innovations in synthetic methodology have made this once "exotic" functional group readily accessible. The unique and advantageous physicochemical properties of the trifluoromethoxy group have solidified its status as a privileged moiety in the design of modern pharmaceuticals and agrochemicals. As synthetic methods continue to advance, the strategic application of trifluoromethoxy-substituted phenols is poised to play an even more significant role in the development of novel and effective chemical entities.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Trifluoromethoxylation of phenols and heteroaryl alcohols using XtalFluor-E. ResearchGate. [Link]

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  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. [Link]

  • Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]

  • 4-Trifluoromethoxy proline: synthesis of stereoisomers and lipophilicity study. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln. [Link]

  • 4-(trifluoromethoxy)phenol. ChemSynthesis. [Link]

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  • The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv. [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH. [Link]

  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts (RSC Publishing). [Link]

  • Recent advances in the synthesis of trifluoromethyl ethers through the direct O. Chemical Review and Letters. [Link]

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. MDPI. [Link]

  • Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group. RSC Publishing. [Link]

  • Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. ResearchGate. [Link]

  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • 3-(Trifluoromethoxy)phenol. PubChem. [Link]

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  • Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. Request PDF. [Link]

  • Trifluoromethylation. Wikipedia. [Link]

  • Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. J. Phys. Org. Chem.. [Link]

  • Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. [Link]

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A-Z Guide to the Theoretical and Molecular Modeling of 2-Fluoro-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical and molecular modeling of 2-Fluoro-5-(trifluoromethoxy)phenol. Recognizing the growing importance of fluorinated compounds in pharmaceutical and materials science, this document outlines a rigorous, multi-faceted computational approach to characterize this specific molecule.[1][2] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a self-validating system for in-silico analysis. The guide is structured to provide not just procedural steps, but also the underlying scientific rationale for each methodological choice. This encompasses quantum mechanical calculations to elucidate fundamental molecular properties, molecular dynamics simulations to probe conformational behavior, and molecular docking to explore potential protein-ligand interactions. Each section is supported by detailed, step-by-step protocols, data presentation tables, and explanatory diagrams to ensure both clarity and reproducibility.

Introduction

This compound is a halogenated aromatic compound featuring three key functional groups: a hydroxyl group characteristic of phenols, a fluorine atom, and a trifluoromethoxy group.[3][4][5] The presence of fluorine-containing moieties, such as the trifluoromethyl and trifluoromethoxy groups, can significantly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The trifluoromethoxy group, in particular, is gaining attention in medicinal chemistry for its unique electronic and steric characteristics.[1][2]

Given the potential of this compound as a building block in drug discovery and materials science, a thorough understanding of its molecular properties and behavior is paramount.[3][4] Theoretical and molecular modeling studies provide a powerful, cost-effective, and efficient means to achieve this understanding prior to, or in conjunction with, experimental investigations. This guide presents a systematic and in-depth workflow for the computational characterization of this compound.

Part 1: Quantum Mechanical Characterization

The first step in any robust theoretical study of a novel molecule is to determine its fundamental electronic and structural properties. Density Functional Theory (DFT) is a highly effective method for this purpose, offering a good balance between computational cost and accuracy for aromatic compounds.[6][7][8]

Expertise & Experience: The Rationale Behind DFT

The choice of DFT, specifically with a functional like B3LYP and a basis set such as 6-31G(d,p), is deliberate. B3LYP is a hybrid functional that has consistently demonstrated reliability in predicting the geometries and electronic properties of organic molecules.[9][10][11] The 6-31G(d,p) basis set provides a sufficient level of theory to account for polarization effects, which are crucial for accurately modeling the electron distribution in a molecule containing highly electronegative atoms like fluorine and oxygen. For enhanced accuracy, especially in predicting interaction energies, dispersion corrections (e.g., D3) should be included.[11][12]

Experimental Protocol: Geometry Optimization and Property Calculation
  • Molecule Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

  • Initial Optimization: Perform an initial geometry optimization using a faster, lower-level method (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting structure.

  • DFT Calculation Setup:

    • Select the B3LYP functional with the 6-31G(d,p) basis set.

    • Include a dispersion correction, such as Grimme's D3.[11]

    • Specify a geometry optimization followed by a frequency calculation. The frequency calculation is critical to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • Request the calculation of molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

  • Execution and Analysis: Run the calculation and analyze the output to extract the optimized coordinates, thermodynamic properties, and electronic properties.

Data Presentation: Calculated Molecular Properties
PropertyCalculated ValueSignificance
Final Optimized Energy (Hartree)Value from calculationRepresents the molecule's ground state energy.
Dipole Moment (Debye)Value from calculationIndicates the molecule's overall polarity.
HOMO Energy (eV)Value from calculationRelates to the molecule's ability to donate electrons.
LUMO Energy (eV)Value from calculationRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap (eV)Value from calculationAn indicator of chemical reactivity and electronic stability.
Molecular Electrostatic PotentialVisualizationMaps the electron-rich and electron-poor regions of the molecule.
Visualization: Quantum Mechanical Workflow

QM_Workflow A 1. Molecule Building B 2. Initial Optimization (MMFF94) A->B C 3. DFT Setup (B3LYP/6-31G(d,p) + D3) B->C D 4. Geometry Optimization & Frequency Calculation C->D E 5. Property Extraction (HOMO, LUMO, MEP) D->E

Caption: Workflow for Quantum Mechanical Characterization.

Part 2: Molecular Dynamics Simulation

While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time in a given environment.[13][14][15][16] This is crucial for understanding conformational flexibility and interactions with solvent molecules.

Expertise & Experience: Why Simulate in an Aqueous Environment?

For a molecule with potential biological applications, simulating its behavior in an aqueous environment is a logical first step. Water is the primary solvent in biological systems, and understanding how a molecule interacts with water provides clues about its solubility and potential for forming hydrogen bonds.[14][16] The choice of a force field, such as the General Amber Force Field (GAFF), is suitable for organic molecules and is compatible with many standard simulation packages.

Experimental Protocol: MD Simulation of Solvated this compound
  • Force Field Parameterization:

    • Use the optimized geometry from the DFT calculations.

    • Generate partial atomic charges using a method like RESP (Restrained Electrostatic Potential) or AM1-BCC.

    • Assign atom types and parameters from the GAFF.

  • System Solvation:

    • Place the parameterized molecule in the center of a periodic box (e.g., a cubic box with a 10 Å buffer).

    • Fill the box with a pre-equilibrated water model, such as TIP3P.

  • System Neutralization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system if the molecule is charged.

  • Energy Minimization: Perform a series of energy minimization steps to relax the system and remove any steric clashes.

  • Equilibration:

    • Perform a short simulation in the NVT (canonical) ensemble to bring the system to the desired temperature (e.g., 300 K).

    • Perform a subsequent simulation in the NPT (isothermal-isobaric) ensemble to adjust the system density to the desired pressure (e.g., 1 atm).

  • Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the molecule.

  • Trajectory Analysis: Analyze the trajectory to calculate properties such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radial distribution functions (RDFs).

Data Presentation: MD Simulation Parameters
ParameterValue/SettingRationale
Force FieldGAFFWell-validated for organic molecules.
Water ModelTIP3PA standard, computationally efficient water model.
EnsembleNPTSimulates constant temperature and pressure, mimicking experimental conditions.
Temperature300 KApproximate physiological temperature.
Pressure1 atmStandard atmospheric pressure.
Simulation Time100 nsA reasonable timescale for observing local conformational changes.
Visualization: Molecular Dynamics Workflow

MD_Workflow A 1. Force Field Parameterization B 2. Solvation (TIP3P Water) A->B C 3. Energy Minimization B->C D 4. Equilibration (NVT & NPT) C->D E 5. Production MD D->E F 6. Trajectory Analysis (RMSD, RMSF, RDF) E->F Docking_Workflow A 1. Protein Preparation (from PDB) C 3. Binding Site Definition A->C B 2. Ligand Preparation (from DFT) B->C D 4. Docking Simulation (e.g., AutoDock) C->D E 5. Pose Analysis & Scoring D->E

Caption: Workflow for Molecular Docking.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the theoretical and molecular modeling of this compound. By following the detailed protocols for quantum mechanical calculations, molecular dynamics simulations, and molecular docking, researchers can gain a deep understanding of this molecule's properties and potential applications. The emphasis on the rationale behind each methodological choice is intended to empower scientists to adapt and apply these techniques to their own research questions. The in-silico framework presented here serves as a robust foundation for further experimental validation and the rational design of novel molecules with desired functionalities.

References

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  • HADDOCK2.4 shape-restrained protein-small molecule tutorial - Bonvin Lab.
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  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (2020-07-07).
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  • Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach.
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  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.
  • A QSAR Study of the Acute Toxicity of Halogenated Phenols - ResearchGate. (2025-08-06).
  • Dispersion-Corrected Density Functional Theory for Aromatic Interactions in Complex Systems | Request PDF - ResearchGate. (2025-08-07).
  • Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration - PMC - NIH.
  • Theoretical Study of Molecular Structures and Properties of the Complete Series of Chlorophenols - ResearchGate. (2025-08-07).
  • Trifluoromethoxy benzene in the gas phase studied by electron diffraction and spectroscopy supplemented with ab initio calculations | Request PDF - ResearchGate.
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An In-Depth Technical Guide to the Health and Safety of 2-Fluoro-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-(trifluoromethoxy)phenol is a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the fluorine and trifluoromethoxy substituents, make it a valuable building block in the synthesis of novel bioactive molecules and functional materials. However, as with any chemical substance, a thorough understanding of its health and safety profile is paramount for its responsible handling and use in a research and development setting. This guide provides a comprehensive overview of the available health and safety data for this compound, drawing upon information from safety data sheets, analogous compounds, and established safety protocols for phenolic substances. It is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to mitigate risks and ensure a safe working environment.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is essential for anticipating its behavior and potential hazards.

PropertyValueSource
Molecular Formula C₇H₄F₄O₂
Molecular Weight 196.10 g/mol
Appearance Colorless to light yellow solid or liquid,
Boiling Point ~146 °C (for the related 2-Fluoro-5-(trifluoromethyl)phenol)
Density ~1.436 g/mL at 25 °C (for the related 2-Fluoro-5-(trifluoromethyl)phenol)
Flash Point ~135 °F (for the related 2-Fluoro-5-(trifluoromethyl)phenol)
Solubility Insoluble or poorly soluble in water; soluble in organic solvents like ether and benzene.,

Note: Some data is for the closely related compound 2-Fluoro-5-(trifluoromethyl)phenol due to a lack of specific data for the trifluoromethoxy analogue.

Hazard Identification and GHS Classification

Globally Harmonized System (GHS) classifications provide a standardized framework for communicating the hazards of chemical substances. Based on available safety data sheets for this compound and its analogues, the following classifications are anticipated.

GHS Pictograms:

Signal Word: Danger or Warning

Hazard Statements:

  • H301/H302: Toxic or Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[2]

  • H315: Causes skin irritation.[1]

  • H318/H319: Causes serious eye damage or irritation.[1]

  • H332: Harmful if inhaled.[2]

  • H335: May cause respiratory irritation.[1]

  • H412: Harmful to aquatic life with long-lasting effects.[1]

Precautionary Statements:

A comprehensive set of precautionary statements is crucial for safe handling. These include measures for prevention, response, storage, and disposal.

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P270: Do not eat, drink or smoke when using this product.[3]

    • P273: Avoid release to the environment.[3]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • Response:

    • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[4]

    • P405: Store locked up.[5][6]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[5][6]

Toxicological Profile

Acute Toxicity:

  • Oral: Expected to be toxic or harmful if swallowed.[1] Ingestion can cause severe irritation and burns to the mouth, throat, and stomach.[7] Systemic effects can be rapid and severe.

  • Dermal: Harmful in contact with skin.[2] Phenolic compounds are readily absorbed through the skin and can cause systemic toxicity.[8] Skin contact can cause burns, which may be initially painless due to the local anesthetic effect of phenol.[8]

  • Inhalation: Harmful if inhaled.[2] Vapors or mists can cause severe irritation to the respiratory tract.[5]

Skin Corrosion/Irritation:

Causes skin irritation.[1] Prolonged contact can lead to chemical burns.

Serious Eye Damage/Irritation:

Causes serious eye damage or irritation.[1] Direct contact can cause severe burns and potentially permanent eye injury.[6]

Respiratory or Skin Sensitization:

Data is not available to classify this compound as a respiratory or skin sensitizer.

Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity:

There is no specific data available for this compound. For the related compound 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol, no mutagenic, reproductive, developmental, or teratogenic effects were identified, and it is not listed as a carcinogen by IARC, NTP, ACGIH, OSHA, or Mexico.[5]

Specific Target Organ Toxicity (Single and Repeated Exposure):

  • Single Exposure: May cause respiratory irritation.[1]

  • Repeated Exposure: Chronic exposure to phenolic compounds can affect the central nervous system, liver, and kidneys.[7]

Safe Handling and Personal Protective Equipment (PPE)

A stringent adherence to safe handling practices is critical when working with this compound.

Engineering Controls:

  • All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7]

  • Ensure that an ANSI-approved eyewash station and safety shower are readily accessible within a 10-second travel time.[7]

Personal Protective Equipment (PPE):

A risk assessment should be performed to determine the appropriate PPE for the specific procedures being conducted.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[7]

  • Skin Protection:

    • A lab coat that is fully buttoned is required.[7]

    • For potential splash hazards, a chemically resistant apron (e.g., neoprene or butyl rubber) should be worn over the lab coat.[7]

  • Hand Protection:

    • Double-gloving with nitrile gloves is recommended for incidental contact with dilute solutions.[7]

    • For handling concentrated solutions or in situations with a higher risk of contact, heavy-duty gloves such as neoprene or butyl rubber should be worn.[7] Gloves should be inspected before each use and changed immediately if contaminated.

Hygiene Measures:

  • Avoid eating, drinking, or smoking in laboratory areas.[3]

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9]

First-Aid Measures

Immediate and appropriate first-aid is crucial in the event of an exposure.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth if the victim has ingested or inhaled the substance). Seek immediate medical attention.[6][8]

  • Skin Contact:

    • Rapid and immediate decontamination is critical.[8]

    • Immediately remove all contaminated clothing, including shoes and belts.[8]

    • Wipe the affected area with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400).[7][8] If PEG is not available, a glycerine solution can be used.[10]

    • If neither PEG nor glycerine is available, flush the skin with a large amount of water for at least 15 minutes in an emergency shower.[10]

    • Seek immediate medical attention.[5]

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[5][10]

    • Remove contact lenses if present and easy to do so.[5][6]

    • Seek immediate medical attention.[5]

  • Ingestion:

    • Do NOT induce vomiting.[5][6]

    • If the person is conscious and able to swallow, give a glass of water.[8]

    • Seek immediate medical attention.[5]

Emergency Procedures: Spills and Fire

Spill Response:

  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[5]

  • Large Spills:

    • Evacuate the laboratory and surrounding areas.

    • Alert others and contact the institution's emergency response team.

    • Prevent the spill from entering drains.[1]

Firefighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or sand.[5]

  • Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.

  • Specific Hazards: Thermal decomposition can produce irritating and toxic gases and vapors, including hydrogen fluoride and carbon oxides.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Storage and Disposal

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][5]

  • Store locked up.[5][6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]

  • The related compound p-(Trifluoromethoxy)phenol is noted to be air and light-sensitive, and hygroscopic, so storage under an inert atmosphere may be necessary.[4]

Waste Disposal:

  • Dispose of this chemical and its container as hazardous waste.[5][6]

  • All waste materials must be disposed of in accordance with local, regional, and national regulations.[5]

  • Do not allow the material to enter drains or the environment.[5]

  • Incineration at a licensed chemical disposal facility is the recommended method for the disposal of phenolic waste.[11] Waste containing fluorine may require special consideration during incineration to manage the resulting acidic gases.

Environmental Hazards

This compound is expected to be harmful to aquatic life with long-lasting effects.[1] Due to its low water solubility, it is not likely to be mobile in the environment.[5] Information on its persistence and degradability is limited, but fluorinated organic compounds can be persistent in the environment. Every effort should be made to prevent its release into the environment.

Experimental Protocols for Safety Assessment (General)

While specific safety assessment data for this compound is scarce, the following outlines the principles of standard protocols that would be used to evaluate its hazards.

Diagram of a Tiered Testing Strategy for Hazard Assessment

G cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if necessary) A Physicochemical Data Review (Structure-Activity Relationship) B Skin Irritation/Corrosion (OECD TG 439/431) A->B C Eye Irritation/Damage (OECD TG 492) A->C D Cytotoxicity Assay (e.g., MTT, LDH) A->D E Acute Dermal/Oral/Inhalation Toxicity B->E If in vitro positive or inconclusive C->E If in vitro positive or inconclusive D->E To determine systemic toxicity

Caption: A typical tiered approach to chemical hazard assessment.

Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Model (based on OECD TG 439)

This test method is used to predict the skin irritation potential of a chemical.

  • Tissue Culture: Reconstructed human epidermis tissues are cultured to a state that is histologically similar to the human epidermis.

  • Chemical Application: The test chemical is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., sodium dodecyl sulfate) are also tested.

  • Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

  • Rinsing: After incubation, the test chemical is thoroughly rinsed from the tissue surface.

  • Post-Incubation: The tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours).

  • Viability Assessment: Tissue viability is determined using a quantitative method, most commonly the MTT assay, which measures mitochondrial activity.

  • Data Analysis: The viability of the chemical-treated tissues is compared to the negative control. A reduction in viability below a certain threshold (e.g., 50%) indicates that the chemical is an irritant.

Conclusion

This compound presents several potential health and safety hazards, primarily related to its corrosive and toxic nature, which are characteristic of phenolic compounds. While specific toxicological data for this compound is limited, a conservative approach to handling, based on the known hazards of similar substances, is essential. The use of appropriate engineering controls, stringent personal protective equipment protocols, and a thorough understanding of emergency procedures are non-negotiable for ensuring the safety of all personnel. As the use of this and similar fluorinated building blocks continues to grow, it is hoped that more comprehensive safety and toxicological data will become available to further refine these essential safety guidelines.

References

  • University of California, Los Angeles. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety. Retrieved from [Link]

  • Yale University. (2022, June). Phenol Standard Operating Procedure. Environmental Health & Safety. Retrieved from [Link]

  • Angene Chemical. (2024, November 1). Safety Data Sheet: 3-Fluoro-5-(trifluoromethyl)phenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline. Retrieved from [Link]

  • PubChem. (n.d.). Phenol, 2-chloro-5-(trifluoromethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Phenol. Office of Environment, Health & Safety. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 3). How Do You Dispose Of Phenol Safely? [Video]. YouTube. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Phenol | Medical Management Guidelines. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • BYJU'S. (2020, May 19). Test for Phenolic Group. Retrieved from [Link]

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]

  • ChemBK. (2024, April 10). 2-Fluoro-5-(trifluor. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]

  • Wolska, J., & Kicińska, A. (2022). Management of Solid Waste Containing Fluoride—A Review. Materials, 15(15), 5427. [Link]

  • Centers for Disease Control and Prevention. (n.d.). PHENOL. NIOSH Manual of Analytical Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, May 6). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. [Link]

  • Saltworks Technologies. (2020, April 24). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Retrieved from [Link]

  • RIFM. (2025, January 17). RIFM fragrance ingredient safety assessment, 2-ethoxy-4-(methoxymethyl)phenol, CAS Registry Number 5595-79-9. Food and Chemical Toxicology. [Link]

Sources

A Technical Guide to the Solubility of 2-Fluoro-5-(trifluoromethyl)phenol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical and materials science, halogenated organic compounds serve as critical building blocks. 2-Fluoro-5-(trifluoromethyl)phenol is a key intermediate, valued for its unique electronic and lipophilic properties imparted by the fluorine and trifluoromethyl substituents. Understanding its solubility behavior in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and quality control. A comprehensive grasp of its solubility profile enables chemists and engineers to optimize reaction conditions, design efficient extraction and crystallization processes, and develop stable formulations.

This technical guide offers a detailed exploration of the solubility of 2-Fluoro-5-(trifluoromethyl)phenol. We will delve into its physicochemical properties, analyze the intermolecular forces governing its interaction with different solvent classes, and provide a detailed, field-proven protocol for the experimental determination of its solubility. This document is intended to be a practical resource for scientists and researchers, empowering them to make informed decisions in their laboratory and development endeavors.

Physicochemical Properties of 2-Fluoro-5-(trifluoromethyl)phenol

A foundational understanding of a compound's intrinsic properties is a prerequisite to predicting its solubility. The key physicochemical parameters for 2-Fluoro-5-(trifluoromethyl)phenol are summarized below.

PropertyValueSource
CAS Number 141483-15-0[1][2][3][4][5][6]
Molecular Formula C₇H₄F₄O[1][2][5][6]
Molecular Weight 180.10 g/mol [1][5][6]
Appearance Colorless to light yellow liquid[1][2][7]
Boiling Point 146 °C (lit.)[1][3]
Density 1.436 g/mL at 25 °C (lit.)[1][3]
Refractive Index n20/D 1.439 (lit.)[1][3]
Flash Point 57 °C (134.6 °F) - closed cup[1]

The presence of a phenolic hydroxyl group, a fluorine atom, and a trifluoromethyl group on the benzene ring creates a molecule with distinct regions of polarity and lipophilicity. The hydroxyl group can act as both a hydrogen bond donor and acceptor. The fluorine and trifluoromethyl groups are strongly electron-withdrawing, influencing the acidity of the phenolic proton and the overall dipole moment of the molecule. The trifluoromethyl group, in particular, significantly increases the lipophilicity of the compound.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[8] This means that solutes tend to dissolve in solvents with similar intermolecular forces.[8] The solubility of 2-Fluoro-5-(trifluoromethyl)phenol will be dictated by a balance of the following interactions:

  • Hydrogen Bonding: The phenolic hydroxyl group is capable of forming strong hydrogen bonds with protic solvents (e.g., alcohols) and aprotic solvents containing hydrogen bond acceptors (e.g., acetone, ethyl acetate). This is a primary driver of solubility in polar, hydrogen-bonding solvents.

  • Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative fluorine, oxygen, and trifluoromethyl groups. Polar aprotic solvents (e.g., dichloromethane, acetone) will interact favorably through these forces.

  • Van der Waals Forces (London Dispersion Forces): These forces are present in all molecules and will be the primary mode of interaction with nonpolar solvents (e.g., hexane, toluene). The fluorinated groups can also participate in specific fluorous interactions.

Given its structure, 2-Fluoro-5-(trifluoromethyl)phenol is expected to exhibit poor solubility in water due to the large, lipophilic trifluoromethylphenyl group.[7] Conversely, it is anticipated to be soluble in a range of organic solvents.[7] A qualitative prediction of solubility in common organic solvents is presented below.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding with the phenolic -OH group.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileModerate to HighHydrogen bond accepting capabilities and dipole-dipole interactions.
Halogenated Dichloromethane, ChloroformModerate to HighDipole-dipole interactions and potential for weak hydrogen bonding.
Aromatic Toluene, BenzeneModerateVan der Waals forces and π-π stacking interactions with the benzene ring.[7]
Nonpolar Hexane, HeptaneLowMismatch in polarity; interactions limited to weak van der Waals forces.

It is important to note that temperature will also play a crucial role; for most solid solutes in liquid solvents, solubility increases with temperature.[8][9]

Experimental Determination of Solubility

While theoretical predictions are valuable, precise quantitative data must be obtained experimentally. The following is a robust, step-by-step protocol for determining the solubility of 2-Fluoro-5-(trifluoromethyl)phenol in a given organic solvent. This method is based on the widely used shake-flask technique.[10]

Protocol: Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of 2-Fluoro-5-(trifluoromethyl)phenol in a selected organic solvent at a constant temperature.

Materials:

  • 2-Fluoro-5-(trifluoromethyl)phenol (purity >98%)

  • Selected organic solvent (HPLC grade or higher)

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker or water bath

  • Analytical balance (± 0.1 mg)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-Fluoro-5-(trifluoromethyl)phenol to a series of scintillation vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

    • Dilute the filtered solution to a known volume with the same solvent.

  • Analysis:

    • Prepare a series of calibration standards of 2-Fluoro-5-(trifluoromethyl)phenol in the selected solvent.

    • Analyze the calibration standards and the diluted sample solution by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of 2-Fluoro-5-(trifluoromethyl)phenol in the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Workflow Diagram:

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Dilution cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (e.g., 24-48 hours) C->D E Allow solids to settle D->E F Withdraw supernatant E->F G Filter with syringe filter F->G H Dilute to known volume G->H J Analyze samples and standards by HPLC H->J I Prepare calibration standards I->J K Determine concentration from calibration curve J->K L Calculate Solubility (g/L, mol/L) K->L

Sources

Methodological & Application

use of 2-Fluoro-5-(trifluoromethoxy)phenol in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the strategic deployment of fluorinated building blocks is essential for modern medicinal chemistry. Among these, phenols bearing both fluorine and trifluoromethoxy substituents offer a unique combination of physicochemical properties that can be decisively leveraged in drug discovery campaigns. This guide provides a detailed examination of 2-Fluoro-5-(trifluoromethoxy)phenol , a scaffold with significant potential as a fragment and synthetic intermediate. As a Senior Application Scientist, this document moves beyond simple descriptions to explain the underlying rationale for its use, providing actionable protocols for its application in research settings.

Introduction: The Strategic Value of Fluorinated Phenols

The incorporation of fluorine into drug candidates is a well-established strategy for optimizing molecular properties.[1] The unique characteristics of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for profound modulation of a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Specifically, the trifluoromethoxy (-OCF3) group has garnered significant attention for its ability to dramatically increase lipophilicity while simultaneously enhancing metabolic stability.[3][4]

When combined on a phenolic ring, the fluoro and trifluoromethoxy groups create a privileged scaffold. The phenolic hydroxyl provides a crucial interaction point for hydrogen bonding with protein targets, while the fluorine substituents fine-tune the molecule's electronic and metabolic properties. This compound, therefore, represents a highly valuable, albeit specialized, tool for medicinal chemists, particularly in the realm of fragment-based drug discovery (FBDD).

Physicochemical Profile & Rationale for Use

The utility of this compound is rooted in the distinct physicochemical contributions of its functional groups. Understanding these properties is key to its rational application in drug design.

  • Enhanced Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch-Fujita π constant of +1.04.[4] This property can significantly improve a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability.[3]

  • Metabolic Stability: The carbon-fluorine bonds within the -OCF3 group are exceptionally strong, making them highly resistant to metabolic degradation by enzymes like cytochrome P450s.[5][6] This increased stability can lead to a longer in vivo half-life and a more predictable pharmacokinetic profile.[7]

  • Modulation of Acidity (pKa): The strongly electron-withdrawing nature of both the ortho-fluoro and meta-trifluoromethoxy groups lowers the pKa of the phenolic hydroxyl group compared to phenol itself. This modulation can be critical for optimizing interactions within a protein's binding pocket and influencing the ionization state of the molecule at physiological pH.

  • Hydrogen Bonding Capability: The phenolic hydroxyl group is a classic hydrogen bond donor and acceptor. The adjacent ortho-fluoro substituent can subtly influence the conformation and electronic nature of this hydroxyl, potentially leading to more specific or stronger interactions with a biological target.[8]

Table 1: Comparative Physicochemical Properties

Property Contribution from -F Contribution from -OCF3 Overall Impact on Scaffold
Lipophilicity (LogP) Moderate Increase Significant Increase[3][4] High lipophilicity, enhances permeability
Metabolic Stability Blocks metabolic hotspots Highly resistant to cleavage[5] Increased half-life, reduced clearance
Acidity (pKa) of Phenol Lowers pKa (Inductive Effect) Lowers pKa (Inductive Effect) Fine-tuned acidity for optimal binding

| Binding Interactions | Can form H-bonds, halogen bonds | Steric bulk, dipole interactions | Multiple potential non-covalent interactions |

Physicochemical Impact of Substituents cluster_properties Scaffold This compound Properties Enhanced Drug-like Properties Scaffold->Properties results in F ortho-Fluoro Group F->Scaffold attaches to OCF3 meta-Trifluoromethoxy Group OCF3->Scaffold attaches to OH Phenolic Hydroxyl OH->Scaffold attaches to p1 Increased Lipophilicity p2 Enhanced Metabolic Stability p3 Modulated Acidity (pKa) p4 Specific Binding Interactions ¹⁹F-NMR Fragment Screening Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Validation p1 Prepare Fragment Cocktails (8-10 fragments/mixture) s1 Acquire Reference Spectra (Cocktails Only) p1->s1 s2 Acquire Test Spectra (Cocktails + Protein) p1->s2 p2 Prepare Protein Sample (10-50 µM in D₂O Buffer) p2->s2 a1 Compare Spectra: Identify Signal Changes (Broadening, Shifts) s1->a1 s2->a1 a2 Deconvolute Cocktail Hits (Test Fragments Individually) a1->a2 a3 Validate & Quantify (e.g., Kd by Titration) a2->a3

Caption: A typical workflow for a fragment screening campaign using ¹⁹F-NMR.

Conclusion

This compound is a specialized yet powerful building block for modern drug discovery. While its primary application lies in fragment-based screening, particularly using ¹⁹F-NMR, its unique physicochemical profile also makes it a valuable intermediate for the synthesis of more complex lead compounds. The strategic combination of a hydrogen-bonding phenol, an ortho-fluoro atom, and a lipophilic, metabolically robust trifluoromethoxy group provides medicinal chemists with a scaffold capable of addressing multiple challenges in lead optimization, from enhancing membrane permeability to increasing in vivo stability. The protocols and rationale presented here offer a framework for the effective deployment of this promising molecule in drug discovery programs.

References

  • Novás, M., & Matos, M. J. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Singh, S., & Pilania, P. (2023). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research, 12(15), 845-857. [Link]

  • Novás, M., & Matos, M. J. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2014). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. [Link]

  • Brazil, R. (2025). Putting the F in pharma. Chemistry World. [Link]

  • ResearchGate. (2023). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Google Patents. (n.d.). US20070265326A1 - Novel compounds.
  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • Mary, Y. S., et al. (2020). Experimental approach, theoretical investigation and molecular docking of 2- chloro-5-fluoro phenol antibacterial compound. PubMed Central. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • PubChem. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenol. [Link]

  • Google Patents. (n.d.). CN109384683B - Preparation method of 2-amino-5-fluoroacetophenone.
  • Erlanson, D. A., et al. (2011). Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (n.d.).
  • GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. [Link]

  • Sun, D., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Journal. [Link]

  • MDPI. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link]

  • Boston University. (2019). Development and applications of fragment based drug design methods. [Link]

Sources

The Strategic Integration of 2-Fluoro-5-(trifluoromethoxy)phenol in the Synthesis of Modern Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Fluorination in Agrochemical Design

In the landscape of modern agrochemical research and development, the strategic incorporation of fluorine-containing moieties is a cornerstone of designing potent, stable, and effective active ingredients. The trifluoromethoxy (-OCF3) group, in particular, has emerged as a critical substituent, imparting a unique combination of properties that can significantly enhance the performance of herbicides, fungicides, and insecticides. This group is a feature of several successful commercial agrochemicals[1][2]. The -OCF3 group's strong electron-withdrawing nature and high lipophilicity can improve a molecule's metabolic stability, membrane permeability, and binding affinity to target enzymes[2].

This technical guide focuses on the application of a key building block, 2-Fluoro-5-(trifluoromethoxy)phenol , in the synthesis of next-generation agrochemicals. We will explore its utility in creating advanced herbicidal and fungicidal compounds, providing detailed, field-proven protocols and explaining the causal relationships behind the synthetic strategies. The presence of both a fluorine atom and a trifluoromethoxy group on the phenol ring offers a unique substitution pattern for chemists to exploit in the creation of novel agrochemical solutions.

Core Applications in Agrochemical Synthesis

This compound is a versatile intermediate primarily employed in the synthesis of agrochemicals featuring a diaryl ether or a phenoxy-heterocycle linkage. These structural motifs are common in a variety of pesticidal modes of action.

Application in Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicides

Diphenyl ether herbicides are a major class of PPO inhibitors, a mode of action that disrupts chlorophyll and heme biosynthesis in susceptible plants, leading to rapid bleaching and necrosis[3][4]. The synthesis of these herbicides often involves a Williamson ether synthesis, where a substituted phenol is coupled with an activated aromatic or heteroaromatic ring. This compound is an ideal candidate for this reaction, providing the "B-ring" of the diphenyl ether with desirable fluorine substitution.

Key Rationale for Use:

  • Enhanced Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity of the resulting herbicide, which can improve its uptake through the waxy cuticle of weed leaves.

  • Metabolic Stability: The robust C-F bonds in the -OCF3 group are resistant to oxidative metabolism in plants, prolonging the active life of the herbicide.

  • Favorable Electronic Profile: The electron-withdrawing properties of both the fluorine and trifluoromethoxy substituents can influence the overall electronic distribution of the molecule, potentially enhancing its binding affinity to the PPO enzyme.

Application in Fungicide Synthesis

The 2-fluoro-5-(trifluoromethoxy)phenoxy moiety is also a valuable component in the design of novel fungicides. The synthesis of many modern fungicides involves the coupling of a substituted phenol with a heterocyclic core, such as a pyrazole, triazole, or pyridine[5][6][7]. These fungicides often act by inhibiting crucial fungal enzymes.

Key Rationale for Use:

  • Structure-Activity Relationships (SAR): The introduction of halogen atoms and trifluoromethoxy groups into fungicidal scaffolds has been shown to improve efficacy against a range of plant pathogens[6][7].

  • Broad-Spectrum Activity: The unique electronic and steric properties imparted by the 2-fluoro-5-(trifluoromethoxy)phenyl group can contribute to a broader spectrum of fungicidal activity.

Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for key experimental choices, to guide researchers in the effective use of this compound.

Protocol 1: Synthesis of a Diphenyl Ether Herbicide Intermediate

This protocol details the synthesis of a diphenyl ether intermediate, a key step in the production of a PPO-inhibiting herbicide, via a nucleophilic aromatic substitution (Williamson ether synthesis).

Reaction Workflow:

A This compound D Reaction Mixture A->D B Activated Aryl Halide (e.g., 2,4-dichloro-5-nitro-trifluoromethylbenzene) B->D C Base (K2CO3) Solvent (DMF) C->D E Heating (e.g., 80-100 °C) D->E Stirring F Workup & Purification E->F G Diphenyl Ether Product F->G

Caption: Workflow for diphenyl ether synthesis.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)
This compound1644-93-5196.1010.0
1,2-Dichloro-4-nitrobenzene99-54-7192.0010.0
Potassium Carbonate (anhydrous, powdered)584-08-7138.2115.0
N,N-Dimethylformamide (DMF, anhydrous)68-12-273.0950 mL

Procedure:

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.96 g, 10.0 mmol), 1,2-dichloro-4-nitrobenzene (1.92 g, 10.0 mmol), and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

    • Expertise & Experience: Anhydrous conditions are crucial to prevent the hydrolysis of the starting materials and intermediates. A slight excess of potassium carbonate is used to ensure complete deprotonation of the phenol.

  • Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

    • Expertise & Experience: DMF is an excellent polar aprotic solvent for this type of reaction, as it effectively dissolves the reactants and facilitates the nucleophilic aromatic substitution.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

    • Expertise & Experience: The fluorine atom on the phenol ring is a good leaving group in nucleophilic aromatic substitution, often leading to faster reaction rates compared to chlorine or bromine analogues[8].

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove any remaining DMF and inorganic salts.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure diphenyl ether derivative. Dry the purified product under vacuum.

Protocol 2: Synthesis of a Phenoxy-Pyrazole Fungicide Intermediate

This protocol outlines the synthesis of a phenoxy-pyrazole, a common scaffold in modern fungicides, using this compound.

Reaction Logic:

cluster_A Phenoxide Formation cluster_B Heterocyclic Partner A This compound C Sodium Phenoxide Intermediate A->C B Base (NaH) B->C E Nucleophilic Substitution C->E D Halogenated Pyrazole (e.g., 3-chloro-1-methyl-1H-pyrazole) D->E F Phenoxy-Pyrazole Product E->F

Caption: Logic for phenoxy-pyrazole synthesis.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)
This compound1644-93-5196.105.0
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.005.5
5-Chloro-1,3-dimethyl-1H-pyrazole10446-72-7130.575.0
Tetrahydrofuran (THF, anhydrous)109-99-972.1130 mL

Procedure:

  • Phenoxide Formation: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (0.22 g, 5.5 mmol) in 15 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath.

    • Expertise & Experience: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the corresponding sodium phenoxide, which is a potent nucleophile.

  • Addition of Phenol: Slowly add a solution of this compound (0.98 g, 5.0 mmol) in 15 mL of anhydrous THF to the sodium hydride suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Addition of Pyrazole: Add a solution of 5-chloro-1,3-dimethyl-1H-pyrazole (0.65 g, 5.0 mmol) in 10 mL of anhydrous THF to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 66 °C) and maintain it for 12-18 hours. Monitor the reaction by TLC.

  • Quenching and Workup: After the reaction is complete, cool the mixture to 0 °C and carefully quench it by the slow addition of 10 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure phenoxy-pyrazole derivative.

Conclusion

This compound is a high-value intermediate for the synthesis of advanced agrochemicals. Its unique substitution pattern provides a powerful tool for modulating the physicochemical and biological properties of the final active ingredients. The protocols provided herein offer a robust foundation for researchers to explore the synthesis of novel herbicides and fungicides. The continued exploration of fluorinated building blocks like this compound will undoubtedly lead to the discovery of more effective and sustainable crop protection solutions.

References

  • World Intellectual Property Organization. (2011). Mixtures of mesoionic pesticides. WO2011017351A2.
  • MDPI. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. [Link]

  • PubMed. (2022). Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle. [Link]

  • Semantic Scholar. (2022). Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle. [Link]

  • Frontiers. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. [Link]

  • Frontiers. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. [Link]

  • OUCI. (n.d.). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. [Link]

  • PubMed Central. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

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Navigating the Synthesis and Application of 2-Fluoro-5-(trifluoromethoxy)phenol: A Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the experimental considerations for reactions involving 2-Fluoro-5-(trifluoromethoxy)phenol (CAS 886498-03-9). Acknowledging the limited publicly available data for this specific reagent, this document furnishes researchers, scientists, and drug development professionals with a foundational understanding of its properties and offers detailed, adaptable protocols based on its close structural analog, 2-Fluoro-5-(trifluoromethyl)phenol. The guide emphasizes the distinct electronic effects of the trifluoromethoxy group compared to the trifluoromethyl group, offering insights into potential reactivity differences and necessary experimental modifications. Core topics include physicochemical properties, safety and handling, and exemplary reaction protocols for ether synthesis and aromatic substitution, serving as a robust starting point for laboratory investigations.

Introduction: A Tale of Two Electron-Withdrawing Groups

Fluorinated organic compounds are of paramount importance in modern drug discovery and materials science. The strategic incorporation of fluorine-containing functional groups can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] Among these, the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are frequently employed to modulate these characteristics.

This compound is a unique building block that features a fluorine atom and a trifluoromethoxy group on a phenolic ring. This combination of substituents offers a nuanced electronic profile for synthetic transformations. The trifluoromethoxy group, while strongly electron-withdrawing, is considered a lipophilic hydrogen bond acceptor, distinguishing it from the more common trifluoromethyl group.

It is critical to note that detailed experimental literature specifically documenting the reactions of this compound is sparse. Commercial availability is also limited, with some suppliers having discontinued this product.[2] Consequently, this guide will provide the known specifications for this compound and then present detailed experimental protocols for its close and more extensively documented analog, 2-Fluoro-5-(trifluoromethyl)phenol. These protocols serve as a validated starting point, and this guide will offer expert commentary on their adaptation for the target compound.

Physicochemical Properties and Safety

A thorough understanding of a reagent's properties and hazards is the bedrock of safe and successful experimentation.

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its trifluoromethyl analog.

PropertyThis compound2-Fluoro-5-(trifluoromethyl)phenol
CAS Number 886498-03-9[2][3][4][5][6]141483-15-0[7][8][9][10]
Molecular Formula C₇H₄F₄O₂[2][5]C₇H₄F₄O[7][8][9][10]
Molecular Weight 196.10 g/mol [2]180.10 g/mol [8][10][11]
Appearance Not specified in available literatureColorless to light yellow solid or liquid[7]
Boiling Point Not specified in available literature~146 °C[10]
Density Not specified in available literature~1.436 g/mL at 25 °C[10]
Purity Typically ≥97%[2]Typically ≥97%
Safety and Handling

This compound is classified as an irritant.[3] While a detailed Safety Data Sheet (SDS) is not widely available, prudent laboratory practices for handling substituted phenols should be strictly followed.

For the analog, 2-Fluoro-5-(trifluoromethyl)phenol , the following hazards are identified:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

General Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated laboratory fume hood to minimize inhalation exposure.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols: A Framework for Investigation

The phenolic hydroxyl group is a versatile functional handle for a variety of chemical transformations. The following protocols for 2-Fluoro-5-(trifluoromethyl)phenol are detailed to provide a solid foundation for developing procedures for this compound.

O-Alkylation (Williamson Ether Synthesis)

This protocol describes the synthesis of an ether from the phenol, a common reaction in drug discovery to modify polarity and metabolic stability.

Reaction Scheme:

O_Alkylation struct1 2-Fluoro-5-(trifluoromethyl)phenol Reaction Mixture Reaction Mixture struct1->Reaction Mixture struct2 Base (e.g., K₂CO₃) struct2->Reaction Mixture struct3 Alkyl Halide (R-X) struct3->Reaction Mixture struct4 Solvent (e.g., DMF) struct4->Reaction Mixture product O-alkylated product Reaction Mixture->product Heat Nitration_Workflow start Dissolve Phenol in Acetic Acid add_acid Cool to 0°C and add Nitric Acid start->add_acid react Stir at 0°C to Room Temperature add_acid->react monitor Monitor by TLC/LC-MS react->monitor quench Pour onto Ice-Water monitor->quench extract Extract with Organic Solvent quench->extract purify Wash, Dry, and Purify extract->purify product Isolated Nitrated Product purify->product

Sources

Application Notes & Protocols: Strategic Incorporation of 2-Fluoro-5-(trifluoromethyl)phenol in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Forward: The strategic placement of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] The 2-fluoro-5-(trifluoromethyl)phenol scaffold is a particularly valuable building block, offering a unique combination of electronic and steric properties. The presence of the electron-withdrawing trifluoromethyl (-CF₃) group and the fluorine atom significantly modulates the acidity of the phenolic hydroxyl group and activates the aromatic ring for specific chemical transformations.[1][3] This guide provides an in-depth exploration of the utility of 2-fluoro-5-(trifluoromethyl)phenol in synthetic workflows, detailing field-proven protocols for its incorporation into complex bioactive molecules.

The Strategic Advantage of the 2-Fluoro-5-(trifluoromethyl)phenyl Moiety

The trifluoromethyl group (-CF₃) is a critical bioisostere in drug design, prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][3][4] Its strong electron-withdrawing nature deactivates aromatic rings against oxidative metabolism and can significantly alter the pKa of nearby functional groups, influencing drug-receptor interactions.[1]

When combined with an ortho-fluoro substituent, as in 2-fluoro-5-(trifluoromethyl)phenol, the synthetic utility is further enhanced. The fluorine atom serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions and its steric and electronic presence can enforce specific conformations, which is crucial for selective receptor binding. This unique substitution pattern makes the molecule a versatile precursor for a range of bioactive compounds.

Key Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₄F₄OPubChem[5]
Molecular Weight 180.10 g/mol PubChem[5]
CAS Number 141483-15-0PubChem[5]
Appearance Colorless to light yellow solid/liquidChemBK[6], Lab Pro Inc[7]
Specific Gravity ~1.45 g/mL at 25°CLab Pro Inc[7]

Core Synthetic Applications & Mechanistic Insights

The reactivity of 2-fluoro-5-(trifluoromethyl)phenol is dominated by two primary functionalities: the nucleophilic hydroxyl group and the activated aromatic ring. This dual reactivity allows for its incorporation into target molecules through two principal pathways: O-alkylation (Etherification) and Nucleophilic Aromatic Substitution (SNAr) .

Workflow: Synthetic Pathways from 2-Fluoro-5-(trifluoromethyl)phenol

G cluster_0 Pathway 1: O-Alkylation cluster_1 Pathway 2: Ssubscript{N}Ar start 2-Fluoro-5-(trifluoromethyl)phenol deprotonation Deprotonation (e.g., K₂CO₃, NaH) start->deprotonation Base meisenheimer Meisenheimer Complex (Resonance Stabilized) start->meisenheimer Addition phenoxide Phenoxide Intermediate deprotonation->phenoxide alkylation Alkylation (R-X) phenoxide->alkylation Electrophile ether Aryl Ether Derivatives (Bioactive Molecules) alkylation->ether snar_reagent Nucleophile (e.g., Amine, Thiol) snar_reagent->meisenheimer elimination Fluoride Elimination meisenheimer->elimination Rate-determining step snar_product Substituted Phenol Derivatives (Bioactive Scaffolds) elimination->snar_product

Caption: Key synthetic transformations utilizing 2-fluoro-5-(trifluoromethyl)phenol.

Detailed Experimental Protocols

Protocol 1: Synthesis of Bioactive Aryl Ethers via Williamson Ether Synthesis

This protocol describes the O-alkylation of 2-fluoro-5-(trifluoromethyl)phenol. The phenolic proton is first removed by a base to form a more nucleophilic phenoxide, which then attacks an alkyl halide or other electrophile. This method is fundamental for creating the aryl ether linkage found in numerous pharmaceuticals.[8]

Causality Behind Experimental Choices:

  • Solvent: Anhydrous polar aprotic solvents like DMF or Acetone are chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.[8]

  • Base: Potassium carbonate (K₂CO₃) is a mild and effective base for deprotonating phenols. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) may be required to drive the reaction to completion.[8]

  • Temperature: Heating the reaction (reflux) increases the reaction rate, which is often necessary for achieving a reasonable conversion within a practical timeframe.[8]

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 2-fluoro-5-(trifluoromethyl)phenol (1.0 eq.).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous acetone (or DMF). Add anhydrous potassium carbonate (2.0 eq.).

  • Phenoxide Formation: Stir the suspension vigorously at room temperature for 30 minutes. The formation of the potassium phenoxide is crucial for the subsequent step.

  • Alkylation: Add the desired alkyl halide (R-X, 1.1-1.2 eq.) dropwise to the mixture.

  • Reaction: Heat the mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KX).

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired aryl ether.

Protocol 2: C-N Bond Formation via Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the C2 position is activated towards nucleophilic attack by the strong electron-withdrawing effect of the trifluoromethyl group at the C5 position. This allows for the displacement of fluoride by various nucleophiles, such as primary or secondary amines, to form substituted aniline derivatives which are key intermediates in many drug molecules.

Mechanistic Principle (Self-Validation): The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized by the electron-withdrawing trifluoromethyl group. The subsequent elimination of the highly stable fluoride ion restores aromaticity and yields the final product. The progress can be reliably monitored by TLC, and the identity of the product confirmed by the disappearance of the starting material and the appearance of a new, less polar spot.

Step-by-Step Methodology:

  • Reaction Setup: In a sealed tube or round-bottom flask, dissolve 2-fluoro-5-(trifluoromethyl)phenol (1.0 eq.) in an aprotic solvent such as DMF or DMSO.

  • Reagent Addition: Add the amine nucleophile (R¹R²NH, 1.2-1.5 eq.) to the solution, followed by a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq.). The base is crucial to neutralize the HF formed during the reaction.

  • Reaction: Stir the reaction mixture at an elevated temperature (typically 80-120 °C). Monitor the reaction progress by TLC until the starting phenol is consumed.

  • Work-up:

    • Upon completion, cool the reaction to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and extract with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine to remove residual DMF/DMSO and salts, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-substituted product.

SNAr_Mechanism

Sources

reaction of 2-Fluoro-5-(trifluoromethoxy)phenol with electrophiles/nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Reactivity of 2-Fluoro-5-(trifluoromethoxy)phenol: Protocols for Electrophilic and Nucleophilic Functionalization

Abstract

This compound is a highly functionalized aromatic building block of significant interest in the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of a hydroxyl, a fluorine, and a trifluoromethoxy group imparts a unique electronic profile, creating both challenges and opportunities for synthetic chemists. This technical guide provides a detailed analysis of the molecule's reactivity towards electrophilic and nucleophilic reagents. We dissect the competing electronic effects of the substituents to predict regiochemical outcomes and offer field-tested, step-by-step protocols for key transformations, including electrophilic nitration and nucleophilic O-alkylation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Physicochemical Properties & Safety Data

Prior to any experimental work, it is crucial to be familiar with the properties and hazards of this compound.

PropertyValueReference
CAS Number 141483-15-0[1][2][3]
Molecular Formula C₇H₄F₄O[1][2][3]
Molecular Weight 180.10 g/mol [1][2]
Appearance Colorless to light yellow liquid[1][3][4]
Boiling Point ~146 °C (lit.)[1][4]
Density ~1.436 g/mL at 25 °C (lit.)[1][4]
Refractive Index n20/D ~1.439 (lit.)[1][4]

GHS Hazard Statements: H226 (Flammable liquid and vapor), H302+H312+H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2] Always consult the latest Safety Data Sheet (SDS) and handle the compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Reactivity Analysis: The Interplay of Substituent Effects

The synthetic utility of this compound is governed by the electronic contributions of its three distinct functional groups. Understanding their individual and collective influence is key to predicting reaction outcomes.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the regioselectivity is determined by the directing effects of the substituents already on the ring.[5]

  • Hydroxyl (-OH): This is a powerful activating group and a strong ortho, para-director. Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density into the aromatic π-system via resonance (+M effect), stabilizing the positive charge in the carbocation intermediate (the arenium ion).[6][7]

  • Fluorine (-F): Fluorine presents a classic case of competing effects. Due to its high electronegativity, it withdraws electron density inductively (-I effect), which deactivates the ring overall. However, like the hydroxyl group, its lone pairs can participate in resonance (+M effect), directing incoming electrophiles to the ortho and para positions.[5][8] For directing purposes, the resonance effect is dominant.[5]

  • Trifluoromethoxy (-OCF₃): The potent electron-withdrawing effect of the three fluorine atoms makes the -OCF₃ group a strong deactivating group, primarily through a powerful -I effect.[9][10] This group significantly reduces the nucleophilicity of the aromatic ring and is generally considered a meta-director.

Collective Directing Influence: The hierarchy of directing power is crucial. The strongly activating hydroxyl group is the dominant director. It will dictate the position of electrophilic attack, guiding incoming electrophiles to its ortho (C6) and para (C4) positions. The C2 position is already substituted. The deactivating -F and -OCF₃ groups will have a minimal influence on the primary regiochemical outcome but will reduce the overall reaction rate compared to phenol itself.

Caption: Predicted sites of electrophilic attack.

Nucleophilic Reactions at the Phenolic Hydroxyl

The hydroxyl proton is acidic and readily reacts with bases. Deprotonation yields the corresponding phenoxide, a potent oxygen-centered nucleophile. This anion can then be functionalized with a variety of electrophiles. This pathway is often preferred for modifying the phenol, as it avoids the complexities of controlling regioselectivity on the aromatic ring. Common reactions include O-alkylation (Williamson Ether Synthesis) and O-acylation.[11][12]

Protocol: Electrophilic Nitration

This protocol describes the regioselective nitration of the aromatic ring, a foundational electrophilic aromatic substitution reaction. The hydroxyl group directs the substitution primarily to the C4 and C6 positions.

Detailed Step-by-Step Methodology
  • Reagent Preparation: In a flask, dissolve this compound (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of phenol). Stir at room temperature to ensure complete dissolution.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

  • Nitrating Agent Addition: In a separate vessel, prepare a nitrating mixture by slowly adding nitric acid (65%, 1.1 eq) to a small amount of glacial acetic acid.

  • Reaction: Add the nitrating mixture dropwise to the cooled phenol solution over 15-20 minutes. Use a thermometer to ensure the internal temperature does not exceed 10 °C.

  • Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 45 minutes. Monitor the reaction progress by TLC.

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and water (approx. 10x the volume of the reaction mixture).

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the isomeric products.

Scientist's Rationale
  • Solvent Choice: Glacial acetic acid is an effective polar solvent for both the starting material and the nitrating agent.[13] It helps to moderate the reactivity of the nitric acid.

  • Temperature Control: Nitration of activated phenols can be highly exothermic and can lead to undesired side products or polysubstitution.[6][7] Maintaining a low temperature during the addition of the nitrating agent is critical for selectivity and safety.

  • Work-up: The aqueous work-up removes the acid catalyst and water-soluble byproducts. The sodium bicarbonate wash is essential to neutralize any remaining acid, which could otherwise degrade the product during concentration.[14]

Caption: Experimental workflow for electrophilic nitration.

Protocol: Nucleophilic O-Alkylation (Williamson Ether Synthesis)

This protocol describes the synthesis of an ether from the phenolic hydroxyl group, a robust and widely used nucleophilic substitution reaction.[11] We will detail the preparation of 2-Fluoro-5-(trifluoromethoxy)anisole.

Detailed Step-by-Step Methodology
  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a suitable anhydrous aprotic solvent such as DMF or acetonitrile.

  • Base Addition: Add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq) or, for faster reactions, sodium hydride (NaH, 1.1 eq, handle with extreme care).

  • Phenol Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous solvent and add it dropwise to the stirring suspension of the base at room temperature.

  • Phenoxide Formation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide salt. If using NaH, the evolution of hydrogen gas will be observed.

  • Alkylating Agent: Add the alkylating agent, in this case, methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate, dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours until TLC analysis indicates the consumption of the starting phenol.

  • Quenching: Cool the reaction to room temperature and quench it carefully by the slow addition of water. If NaH was used, the quench should be performed at 0 °C with extreme caution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and brine to remove the solvent and inorganic salts.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude ether can be purified by vacuum distillation or column chromatography if necessary.

Scientist's Rationale
  • Reaction Type: This is a classic Sₙ2 reaction.[15] The deprotonated phenol acts as the nucleophile, attacking the primary alkyl halide.[11]

  • Base and Solvent: Anhydrous conditions are critical because the phenoxide is a strong base and would be protonated by water. A strong base is needed to fully deprotonate the phenol.[16] Aprotic polar solvents like DMF or acetonitrile are ideal as they solvate the cation of the base without interfering with the nucleophile.[17]

  • Alkylating Agent: Primary alkyl halides (like methyl iodide) are excellent electrophiles for Sₙ2 reactions.[15] Secondary or tertiary halides are not suitable as they would lead to elimination side-products.[15]

Caption: Experimental workflow for Williamson Ether Synthesis.

Summary of Protocols and Expected Outcomes

ParameterProtocol 1: Electrophilic NitrationProtocol 2: Williamson Ether Synthesis
Reaction Type Electrophilic Aromatic SubstitutionNucleophilic Substitution (Sₙ2)
Key Reagents Nitric Acid, Glacial Acetic AcidPotassium Carbonate, Methyl Iodide
Solvent Glacial Acetic AcidAnhydrous Acetonitrile or DMF
Temperature 0 °C to Room TemperatureRoom Temperature to 60 °C
Expected Product Mixture of 4-nitro and 6-nitro isomers2-Fluoro-5-(trifluoromethoxy)anisole
Work-up Aqueous Quench, ExtractionAqueous Quench, Extraction
Purification Column ChromatographyColumn Chromatography or Distillation

Conclusion

This compound is a substrate whose reactivity is dominated by the powerful activating and directing effects of the phenolic hydroxyl group. For electrophilic aromatic substitution, chemists can expect functionalization to occur primarily at the C4 and C6 positions. For modifications at the oxygen, deprotonation to the highly nucleophilic phenoxide allows for efficient and clean reactions, such as the Williamson Ether Synthesis. The protocols provided herein serve as a robust starting point for the strategic functionalization of this valuable synthetic intermediate, enabling its incorporation into complex target molecules.

References

  • Homework.Study.com. Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic... [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • ACS Publications. "Greener" Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. [Link]

  • University of Massachusetts Boston. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • College of St. Benedict & St. John's University. Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]

  • ResearchGate. The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • University of Wisconsin-La Crosse. Experiment 06 Williamson Ether Synthesis. [Link]

  • National Institutes of Health. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. PMC. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • National Institutes of Health. Reactions of Polyfluorobenzenes With Nucleophilic Reagents. PMC. [Link]

  • ResearchGate. Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: Effective synthesis of optically active homotyrosines. [Link]

  • National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. [Link]

  • Corning. Results: Visible effect on the reaction: Nitration of phenol in flow. [Link]

  • PubChem. 2-Fluoro-5-(trifluoromethyl)phenol. [Link]

  • Royal Society of Chemistry. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. [Link]

  • Patsnap. The preparation method of 5-fluoro-2-nitrophenol. [Link]

  • European Patent Office. Process for the preparation of 2-nitro-5-phenoxy-N-alkylsulfonyl benzamides by nitration. [Link]

  • ChemBK. 2-Fluoro-5-(trifluor. [Link]

  • SlideShare. Phenol Electrophilic substitution rxn. [Link]

  • National Institutes of Health. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. [Link]

  • University of Southampton. Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. [Link]

  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

Sources

catalytic methods for the functionalization of 2-Fluoro-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Advanced Catalytic Functionalization of 2-Fluoro-5-(trifluoromethoxy)phenol

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the catalytic functionalization of this compound. This fluorinated phenol is a valuable building block in modern chemical synthesis, owing to the unique physicochemical properties imparted by its fluorine and trifluoromethoxy substituents. This document moves beyond simple procedural lists to explain the underlying principles and strategic considerations for method selection. We present three field-proven catalytic methodologies: Palladium-catalyzed O-Arylation, directing group-assisted C-H Alkylation, and a powerful one-pot activation and cross-coupling strategy. Each section includes a mechanistic overview, a step-by-step protocol, and guidance for troubleshooting, designed to empower scientists to successfully synthesize novel derivatives for applications in pharmaceuticals, agrochemicals, and materials science.

Introduction: The Strategic Value of this compound

The incorporation of fluorine and fluorine-containing motifs into organic molecules is a cornerstone of modern drug discovery and materials science. These elements can profoundly modulate key molecular properties such as metabolic stability, lipophilicity, and binding affinity. This compound, with its distinct substitution pattern, represents a highly strategic scaffold. The trifluoromethoxy (-OCF₃) group is a metabolically robust lipophilic hydrogen bond acceptor, while the ortho-fluorine atom modulates the acidity of the phenolic hydroxyl and influences the electronic landscape of the aromatic ring.

Directly functionalizing this core, however, presents challenges of chemo- and regioselectivity. Catalytic methods offer an elegant solution, enabling precise and efficient bond formation under mild conditions.[1] This guide details robust catalytic protocols to selectively functionalize the phenol at three key positions: the oxygen atom (O-functionalization), the aromatic C-H bonds, and via conversion of the hydroxyl group into a reactive handle for cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 141483-15-0[2][3]
Molecular Formula C₇H₄F₄O[2][4]
Molecular Weight 180.10 g/mol [3]
Appearance Colorless to pale orange liquid[3][4]
Boiling Point 146 °C[3][4]
Density 1.436 g/mL at 25 °C[3][4]
Refractive Index n20/D 1.439[3][4]

Strategic Decision Workflow for Functionalization

Choosing the appropriate catalytic method is critical for synthetic success. The following decision tree illustrates a logical approach to selecting a functionalization strategy based on the desired molecular modification.

G start Desired Functionalization of This compound q1 Which position to modify? start->q1 pos_o Phenolic Oxygen (Form Ether Linkage) q1->pos_o O-H pos_ch Aromatic Ring (Form C-C or C-X Bond) q1->pos_ch C-H protocol_ether Protocol 1: Pd-Catalyzed O-Arylation pos_o->protocol_ether q2 How to functionalize the ring? pos_ch->q2 method_ch_direct Direct C-H Activation q2->method_ch_direct No pre-activation method_ch_coupling Cross-Coupling q2->method_ch_coupling Pre-activation protocol_alkylation Protocol 2: Rh-Catalyzed ortho-C-H Alkylation method_ch_direct->protocol_alkylation protocol_coupling Protocol 3: One-Pot Nonaflation/ Suzuki-Miyaura Coupling method_ch_coupling->protocol_coupling

Caption: Strategic workflow for selecting a functionalization method.

Protocol 1: Palladium-Catalyzed O-Arylation (Buchwald-Hartwig Etherification)

Scientific Rationale

The formation of diaryl ethers is a fundamental transformation in medicinal chemistry. Palladium-catalyzed Buchwald-Hartwig cross-coupling provides a highly efficient and general method for this purpose, offering significant advantages over classical methods like the Ullmann condensation, such as milder reaction conditions and broader substrate scope.[5] This protocol utilizes a pre-catalyst system, tBuBrettPhos Pd G3, which is known for its high activity in C-O bond formation. The choice of a strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) is crucial for deprotonating the phenol without interfering with the catalytic cycle.

Catalytic Cycle Overview

G pd0 Pd(0)L (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_ii L-Pd(II)(Ar)(Br) ox_add->pd_ii base_assoc Base Association pd_ii->base_assoc pd_ii_o L-Pd(II)(Ar)(OAr') base_assoc->pd_ii_o red_elim Reductive Elimination pd_ii_o->red_elim red_elim->pd0  Regeneration product Ar-O-Ar' (Product) red_elim->product aryl_bromide Aryl-Br aryl_bromide->ox_add phenol Ar'-OH + Base phenol->base_assoc

Caption: Simplified Buchwald-Hartwig C-O coupling cycle.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide coupling partner (1.2 equiv)

  • tBuBrettPhos Pd G3 precatalyst (2 mol%)

  • Cesium carbonate (Cs₂CO₃), anhydrous (2.0 equiv)

  • Anhydrous toluene (solvent)

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add cesium carbonate. Heat the flask under high vacuum for 15 minutes and then backfill with argon or nitrogen. Repeat this cycle twice.

  • Reagent Addition: Under a positive flow of inert gas, add the tBuBrettPhos Pd G3 precatalyst, the aryl bromide, and this compound.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a final concentration of approximately 0.2 M with respect to the limiting reagent.

  • Reaction: Seal the flask and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired diaryl ether.

Table 2: Representative Conditions for O-Arylation

Aryl Bromide PartnerCatalyst LoadingBaseTemp (°C)Time (h)Typical Yield
4-Bromoanisole2 mol%Cs₂CO₃110685-95%
1-Bromo-4-cyanobenzene2 mol%Cs₂CO₃110480-90%
2-Bromopyridine2 mol%Cs₂CO₃1001270-85%
Yields are representative based on similar couplings and should be optimized.[5]

Troubleshooting:

  • Low Conversion: Ensure all reagents and the solvent are scrupulously anhydrous. Increase catalyst loading to 3 mol% or consider a different phosphine ligand.

  • Side Products (Hydrodehalogenation): Traces of water can lead to the reduction of the aryl bromide. Ensure an inert and dry environment.

Protocol 2: Rhodium-Catalyzed Ortho-C-H Alkylation

Scientific Rationale

Direct C-H functionalization is a powerful strategy for increasing molecular complexity in an atom-economical fashion.[6] The phenolic hydroxyl group can act as a transient directing group, coordinating to a metal center and positioning it to selectively activate an adjacent C-H bond. Rhodium catalysts are particularly effective for such transformations.[7][8] This protocol describes the ortho-alkylation using an olefin as the alkylating agent. The electron-withdrawing nature of the fluorine and trifluoromethoxy groups deactivates the ring, making a robust catalytic system necessary.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Olefin (e.g., styrene, 1-octene) (3.0 equiv)

  • [RhCp*Cl₂]₂ (2.5 mol%)

  • Silver hexafluoroantimonate (AgSbF₆) (10 mol%)

  • Cesium pivalate (CsOPiv) (1.0 equiv)

  • 1,2-Dichloroethane (DCE) (solvent)

Procedure:

  • Inert Atmosphere: Add [RhCp*Cl₂]₂, AgSbF₆, and CsOPiv to an oven-dried reaction tube under an inert atmosphere (e.g., in a glovebox).

  • Reagent Addition: Add this compound followed by the olefin and anhydrous 1,2-dichloroethane (0.2 M).

  • Reaction: Seal the tube tightly and place it in a preheated heating block at 100 °C. Stir for 24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with dichloromethane (DCM) and filter through a short plug of silica gel, eluting with additional DCM.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography (hexanes/ethyl acetate) to isolate the ortho-alkylated product.

Expected Selectivity: The hydroxyl group is a strong ortho-director. Functionalization is expected to occur predominantly at the C6 position, which is ortho to the hydroxyl and meta to the -OCF₃ group. The C-H bond at the C2 position is sterically shielded by the fluorine atom.

Troubleshooting:

  • No Reaction: The substrate may be too electron-deficient. Consider using a more reactive catalyst system or a different directing group strategy.

  • Mixture of Isomers: If para-alkylation is observed, the directing-group coordination may be weak. Try a different solvent or additive. For some phenols, a switch to a palladium catalyst can favor alkylation.[6]

Protocol 3: One-Pot Nonaflation and Suzuki-Miyaura Cross-Coupling

Scientific Rationale

While direct C-H activation is elegant, its scope can be limited. A more versatile strategy involves converting the phenolic hydroxyl into a highly effective leaving group, such as a nonaflate (-ONf), which can then participate in a wide array of palladium-catalyzed cross-coupling reactions.[9] The traditional two-step process (synthesis and isolation of the nonaflate, followed by coupling) can be cumbersome. Akai and co-workers developed a user-friendly, one-pot protocol where the phenol is converted in situ to the nonaflate and immediately coupled with a boronic acid.[10] This method is highly efficient and tolerant of various functional groups.

One-Pot Reaction Scheme

G start This compound + Boronic Acid step1 Step 1: In Situ Nonaflation (NfF, Cs₂CO₃, MeCN) start->step1 intermediate Aryl Nonaflate Intermediate (Not Isolated) step1->intermediate step2 Step 2: Pd-Catalyzed Coupling (Pd₂(dba)₃, SPhos) intermediate->step2 product Final Biaryl Product step2->product

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 2-Fluoro-5-(trifluoromethoxy)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Phenols in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, make fluorinated compounds highly valuable.[1] Among these, derivatives of 2-Fluoro-5-(trifluoromethoxy)phenol are of particular interest. The presence of both a fluorine atom and a trifluoromethoxy group on the phenol ring creates a unique electronic environment, making these compounds attractive scaffolds for the development of novel pharmaceuticals and agrochemicals.[2] The trifluoromethoxy group, in particular, is known to significantly enhance the metabolic stability and bioavailability of drug candidates.[2]

This application note provides a comprehensive guide to the large-scale synthesis of this compound, a key intermediate for the preparation of a wide range of derivatives. We will delve into a robust and scalable synthetic route, offering detailed protocols, process optimization strategies, and critical safety considerations. Furthermore, we will cover the essential analytical techniques for characterization and quality control of the final product.

Synthetic Strategy: A Two-Step Approach to this compound

The most industrially viable and scalable synthesis of this compound proceeds through a two-step sequence starting from the readily available 2-Fluoro-5-(trifluoromethyl)aniline. This approach involves the diazotization of the aniline followed by a carefully controlled hydrolysis of the resulting diazonium salt.

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Diazotization cluster_reaction2 Step 2: Hydrolysis cluster_purification Purification A 2-Fluoro-5-(trifluoromethyl)aniline B Diazonium Salt Intermediate A->B NaNO₂, H₂SO₄, <5°C C Crude this compound B->C H₂O, Heat D Purified Product C->D Distillation/Chromatography

Caption: Synthetic workflow for this compound.

Part 1: Large-Scale Synthesis of this compound

This section details the protocol for the synthesis of this compound, with a focus on scalability and safety.

Step 1: Diazotization of 2-Fluoro-5-(trifluoromethyl)aniline

The diazotization of aromatic amines is a well-established but highly exothermic reaction that requires strict temperature control to prevent the decomposition of the unstable diazonium salt.[3][4][5][6][7][8] The electron-withdrawing nature of the fluorine and trifluoromethyl groups on the starting aniline can make the diazotization reaction less facile than with simple anilines, necessitating careful control of reaction conditions.[3]

Protocol:

  • Reactor Preparation: To a jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and a dropping funnel, add a 25% aqueous solution of sulfuric acid (3.5 equivalents).

  • Aniline Addition: Cool the sulfuric acid solution to 0-5°C using a circulating chiller. Slowly add 2-Fluoro-5-(trifluoromethyl)aniline (1.0 equivalent) to the stirred acid solution, ensuring the temperature is maintained below 10°C. Stir the mixture for 30 minutes at 0-5°C to ensure complete formation of the aniline sulfate salt.

  • Nitrite Solution Preparation: In a separate vessel, prepare a solution of sodium nitrite (1.05 equivalents) in deionized water. Cool this solution to 0-5°C.

  • Diazotization: Slowly add the cold sodium nitrite solution dropwise to the aniline sulfate suspension over a period of 2-3 hours. Maintain the reaction temperature strictly between 0°C and 5°C. Vigorous stirring is crucial to ensure efficient mixing and heat dissipation.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting aniline using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional hour.

  • Excess Nitrite Quenching: Test for the presence of excess nitrous acid using starch-iodide paper. If positive, add a small amount of urea or sulfamic acid to quench the excess nitrous acid until the test is negative.[3] This step is critical to prevent side reactions during the subsequent hydrolysis.

Step 2: Hydrolysis of the Diazonium Salt

The hydrolysis of the diazonium salt to the corresponding phenol is achieved by heating the reaction mixture. To minimize the formation of tarry by-products, it is advantageous to perform a steam distillation, where the phenol is distilled off as it is formed.[3]

Protocol:

  • Hydrolysis Setup: Prepare a separate reactor for the hydrolysis, containing a boiling solution of 10% aqueous sulfuric acid.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Step 1 to the boiling sulfuric acid solution. The rate of addition should be controlled to match the rate of distillation.

  • Steam Distillation: Introduce steam into the hydrolysis reactor to facilitate the co-distillation of the this compound with water. Collect the distillate in a cooled receiving flask.

  • Product Isolation: The product will separate as an oily layer in the distillate. Separate the organic layer from the aqueous layer.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Process Optimization and Scale-Up Considerations

ParameterRecommendationRationale
Temperature Control Maintain diazotization at 0-5°C.Prevents decomposition of the unstable diazonium salt and minimizes side reactions.[3][4][5][6][7][8]
Rate of Addition Slow, controlled addition of sodium nitrite.Manages the exothermicity of the reaction and prevents localized overheating.
Stirring Vigorous mechanical stirring.Ensures efficient heat transfer and homogenous reaction mixture.
Quenching Use of urea or sulfamic acid.Removes excess nitrous acid, preventing unwanted side reactions during hydrolysis.[3]
Hydrolysis Method Steam distillation.Minimizes the residence time of the product at high temperatures, reducing tar formation.[3]

Part 2: Purification and Characterization

Purification

The crude this compound can be purified to the desired level using standard laboratory techniques.

  • Distillation: Fractional distillation under reduced pressure is an effective method for purifying the liquid product on a large scale. The boiling point of this compound is approximately 146°C at atmospheric pressure.[1]

  • Chromatography: For higher purity requirements, column chromatography on silica gel can be employed. A mixture of hexane and ethyl acetate is a suitable eluent system.

Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Aromatic protons will show characteristic splitting patterns consistent with the substitution pattern. The phenolic proton will appear as a broad singlet.
¹³C NMR The number of signals will correspond to the number of unique carbon atoms in the molecule. The carbon attached to the trifluoromethoxy group will show a characteristic quartet due to C-F coupling.
¹⁹F NMR Two distinct signals are expected: one for the fluorine atom on the ring and another for the trifluoromethoxy group.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the compound (180.10 g/mol ) should be observed.[1][9]
HPLC/GC A single major peak should be observed, with the purity determined by the peak area percentage. Fluorinated columns can provide better separation for fluorinated compounds.[10][11][12]

Safety Considerations for Large-Scale Synthesis

The large-scale synthesis involving diazonium salts presents significant safety hazards that must be carefully managed.

Safety_Considerations cluster_hazards Key Hazards cluster_mitigation Mitigation Strategies A Explosive Nature of Diazonium Salts D Strict Temperature Control (<5°C) A->D I Emergency Preparedness Plan A->I B Exothermic Reactions E Controlled Addition Rates B->E F Adequate Cooling Capacity B->F C Toxic and Corrosive Reagents H Proper Personal Protective Equipment (PPE) C->H G Quenching of Excess Reagents

Caption: Key hazards and mitigation strategies for diazotization reactions.

  • Explosive Hazard: Solid diazonium salts can be explosive and are sensitive to shock, friction, and heat.[4][5][6][7][8] Therefore, it is imperative to never isolate the diazonium salt intermediate and to use it in solution directly for the subsequent step.

  • Exothermicity: The diazotization reaction is highly exothermic. Inadequate cooling or a runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.

  • Gas Evolution: The hydrolysis step evolves nitrogen gas. The reactor system must be adequately vented to prevent pressure buildup.

  • Corrosive Reagents: Concentrated sulfuric acid is highly corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles, must be worn at all times.

Conclusion

The large-scale synthesis of this compound is a feasible process when approached with a thorough understanding of the reaction chemistry and a strong emphasis on safety. The two-step diazotization and hydrolysis route from 2-Fluoro-5-(trifluoromethyl)aniline offers a scalable and cost-effective method for producing this valuable intermediate. By adhering to the detailed protocols and safety guidelines outlined in this application note, researchers and production chemists can safely and efficiently synthesize this key building block for the advancement of pharmaceutical and agrochemical research and development.

References

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  • MDPI. (2021).
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  • ResearchGate. (2025). Reactive Chemical Hazards of Diazonium Salts.
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  • Lab Pro Inc. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenol, 5G. Lab Pro Inc.
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  • ResearchGate. (2023). Advances in the Development of Trifluoromethoxylation Reagents.
  • NIST. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenol. National Institute of Standards and Technology.
  • LCGC International. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • PubMed. (1998). Analysis of phenols in water by high-performance liquid chromatography using coumarin-6-sulfonyl chloride as a fluorogenic precolumn label.
  • Yi, W., et al. (2018). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry.
  • EPA. (n.d.). EPA-RCA: 8041A: Phenols by Gas Chromatography. Environmental Protection Agency.
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  • SciSpace. (2016).
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  • Exploring 2-Fluoro-5-(trifluoromethyl)
  • Organic Chemistry Portal. (n.d.).
  • Ossila. (n.d.). 2-Fluoro-4-(trifluoromethyl)aniline | CAS Number 69409-98-9.
  • Ritter, T., et al. (2015). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society.
  • PubMed. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
  • Vervoort, J., et al. (1993). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology.
  • Gouverneur, V., et al. (2023). para-Selective dearomatization of phenols by I(i)/I(iii)
  • ChemicalBook. (2025). 4-(Trifluoromethoxy)aniline.
  • BG. (2013). High-field NMR spectroscopy and FTICR mass spectrometry.
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  • BenchChem. (2025).

Sources

Application Notes & Protocols: The Strategic Use of 2-Fluoro-5-(trifluoromethyl)phenol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2-Fluoro-5-(trifluoromethyl)phenol as a pivotal intermediate in modern pharmaceutical development. While the trifluoromethoxy (-OCF3) group is a valuable substituent in drug design for enhancing metabolic stability and tuning lipophilicity, the trifluoromethyl (-CF3) analogue is significantly more prevalent and extensively documented in synthetic and medicinal chemistry literature.[1][2] Consequently, this document will focus on the applications and protocols for 2-Fluoro-5-(trifluoromethyl)phenol, a versatile and commercially available building block that empowers the synthesis of complex pharmaceutical agents.

The strategic incorporation of fluorine-containing moieties is a cornerstone of modern drug design, often leading to profound improvements in a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] The presence of both a fluorine atom and a trifluoromethyl group on a phenolic scaffold, as in 2-Fluoro-5-(trifluoromethyl)phenol, offers a unique combination of electronic and steric properties for medicinal chemists to exploit.[5][6]

Compound Profile and Physicochemical Properties

2-Fluoro-5-(trifluoromethyl)phenol, also known as 4-Fluoro-3-hydroxybenzotrifluoride, is a fluorinated organic building block valued for its specific reactivity and the desirable characteristics it imparts to target molecules.[7][8]

PropertyValueSource(s)
CAS Number 141483-15-0[7][9]
Molecular Formula C₇H₄F₄O[9][10]
Molecular Weight 180.10 g/mol [7][9]
Appearance Colorless to light yellow/red clear liquid[11][12]
Boiling Point 146 °C[7][8]
Density 1.436 g/mL at 25 °C[7][8]
Refractive Index n20/D 1.439[7][8]
Solubility Soluble in organic solvents like ether and benzene; almost insoluble in water.[13]

Significance in Medicinal Chemistry: The Causality of Design

The utility of 2-Fluoro-5-(trifluoromethyl)phenol stems from the synergistic effects of its functional groups, which address key challenges in drug development such as metabolic instability and poor bioavailability.

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[1] The trifluoromethyl group is exceptionally resistant to metabolic degradation (e.g., P450-mediated oxidation), which can significantly prolong a drug's half-life in vivo.[1][5]

  • Modulation of Lipophilicity: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to permeate cellular membranes and improve oral bioavailability.[1] This property is critical for drugs targeting the central nervous system, where penetration of the blood-brain barrier is required.[1]

  • Enhanced Binding Affinity: The strong electron-withdrawing nature of both the fluorine and trifluoromethyl groups can lower the pKa of the phenolic hydroxyl group, making it more acidic. This modulation can influence hydrogen bonding interactions with biological targets. Furthermore, the CF₃ group can participate in favorable van der Waals, dipole-dipole, and even halogen bonding interactions within a protein's binding pocket, potentially increasing binding affinity and potency.[5][14]

  • Bioisosterism: The trifluoromethyl group is often used as a bioisostere for a chlorine atom due to their similar steric bulk.[1] This allows chemists to probe structure-activity relationships (SAR) by replacing other groups without drastically altering the molecule's shape.

cluster_0 Structural Features of 2-Fluoro-5-(trifluoromethyl)phenol cluster_1 Impact on Drug Properties CF3_Group Trifluoromethyl Group (-CF3) Stability Increased Metabolic Stability CF3_Group->Stability Strong C-F bonds Lipophilicity Enhanced Lipophilicity & Permeability CF3_Group->Lipophilicity Lipophilic character Binding Improved Binding Affinity CF3_Group->Binding Steric/Electronic Interactions F_Atom Fluorine Atom (-F) F_Atom->Binding pKa Modulated pKa F_Atom->pKa Electron-withdrawing Phenol Phenolic -OH Phenol->Binding H-Bonding Phenol->pKa

Caption: Impact of functional groups on pharmaceutical properties.

Core Synthetic Applications and Protocols

2-Fluoro-5-(trifluoromethyl)phenol is a versatile precursor for a wide range of molecular scaffolds. The phenolic hydroxyl group is a prime site for nucleophilic reactions, most notably O-alkylation to form ether linkages, which are common in bioactive molecules.

Protocol 1: Williamson Ether Synthesis for Bioactive Ethers

This protocol describes a general method for the O-alkylation of 2-Fluoro-5-(trifluoromethyl)phenol. The Williamson ether synthesis is a reliable and high-yielding reaction for forming C-O bonds.[15]

Reaction Scheme: (A generic image representing the reaction would be placed here)

Rationale: The reaction proceeds in two stages. First, a base is used to deprotonate the weakly acidic phenol, forming a more nucleophilic phenoxide. This phenoxide then attacks an alkyl halide (or other substrate with a good leaving group) in an Sₙ2 reaction to form the ether product.

  • Choice of Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenol without being overly reactive toward other functional groups. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) may be required.[15]

  • Choice of Solvent: Acetone or DMF are excellent polar aprotic solvents that can dissolve the ionic phenoxide intermediate and promote the Sₙ2 reaction. Anhydrous conditions are crucial when using highly reactive bases like NaH.[15]

Materials:

  • 2-Fluoro-5-(trifluoromethyl)phenol (1.0 eq.)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq.)

  • Anhydrous acetone or N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Fluoro-5-(trifluoromethyl)phenol (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous acetone or DMF to the flask to create a stirrable suspension (approx. 0.2-0.5 M concentration).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • Add the desired alkyl halide (1.1 eq.) dropwise to the suspension.

  • Heat the reaction mixture to 50-60 °C (for acetone) or maintain room temperature (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the resulting residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure ether derivative.

cluster_workflow Williamson Ether Synthesis Workflow A 1. Reagent Setup (Phenol, K₂CO₃ in Acetone) B 2. Phenoxide Formation (Stir 30 min at RT) A->B C 3. Alkylation (Add Alkyl Halide, Heat) B->C D 4. Reaction Monitoring (TLC) C->D E 5. Workup (Filter, Concentrate) D->E F 6. Extraction (EtOAc, H₂O, Brine) E->F G 7. Drying & Concentration F->G H 8. Purification (Column Chromatography) G->H I Pure Product H->I

Caption: Experimental workflow for Williamson Ether Synthesis.

Protocol 2: Precursor for Palladium-Catalyzed Cross-Coupling Reactions

While the phenol itself is not directly used in cross-coupling, it serves as a vital precursor. The hydroxyl group can be converted into a triflate (-OTf), a superior leaving group for reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This two-step sequence vastly expands the synthetic utility of the original scaffold.

Step A: Synthesis of 2-Fluoro-5-(trifluoromethyl)phenyl trifluoromethanesulfonate

  • Dissolve 2-Fluoro-5-(trifluoromethyl)phenol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Add a non-nucleophilic base, such as pyridine or triethylamine (1.5 eq.).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq.) dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with 1 M HCl, water, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude triflate, which can be purified by chromatography.

Step B: General Protocol for Suzuki-Miyaura Coupling of the Triflate

This protocol outlines the coupling of the synthesized triflate with an arylboronic acid.[16][17]

Materials:

  • 2-Fluoro-5-(trifluoromethyl)phenyl triflate (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)[16]

  • Base (e.g., K₂CO₃, 2.0 eq.)[16]

  • Degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1)[16]

Procedure:

  • To a flame-dried Schlenk flask, add the aryl triflate (1.0 eq.), arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.03 eq.), and K₂CO₃ (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (repeat 3x).

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 8-12 hours, monitoring by TLC or LC-MS.

  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude biaryl product by flash column chromatography.

Safety and Handling

2-Fluoro-5-(trifluoromethyl)phenol is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[9][11]

Hazard CategoryGHS Classification & Precautionary StatementsSource(s)
Physical Hazards H226: Flammable liquid and vapor. P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[7][9][11]
Health Hazards H302 + H332: Harmful if swallowed or if inhaled. H315: Causes skin irritation. H318/H319: Causes serious eye damage/irritation. P261: Avoid breathing vapors. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][9][11][12]
Personal Protective Equipment (PPE) Eyeshields, face shield, chemical-resistant gloves, and a NIOSH/MSHA-approved respirator are recommended.[7][18]
Storage Store in a well-ventilated place. Keep cool. Keep container tightly closed. May be air sensitive.[11][12][19]

Conclusion

2-Fluoro-5-(trifluoromethyl)phenol is a powerful and versatile building block in pharmaceutical chemistry. Its unique electronic and physicochemical properties, derived from the strategic placement of fluorine and a trifluoromethyl group, allow medicinal chemists to systematically enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates. The protocols outlined in this guide provide a robust framework for leveraging this intermediate in the synthesis of novel bioactive ethers and complex biaryl systems, demonstrating its broad applicability in modern drug discovery programs.

References

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Available from: [Link]

  • PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • ChemBK. 2-Fluoro-5-(trifluor. Available from: [Link]

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Fluorinated Phenols in Modern Pharmaceutical Synthesis. Available from: [Link]

  • PubChem. 2-Fluoro-5-(trifluoromethyl)phenol. Available from: [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Exploring the Utility of Fluorinated Phenols in Modern Chemistry. Available from: [Link]

  • ACS Publications. Applications of Fluorine in Medicinal Chemistry. Available from: [Link]

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Protecting Group Strategies for 2-Fluoro-5-(trifluoromethoxy)phenol: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Reactivity of a Highly Functionalized Phenol

2-Fluoro-5-(trifluoromethoxy)phenol is a valuable building block in contemporary drug discovery and materials science. Its unique substitution pattern, featuring a hydroxyl group for further functionalization, a fluorine atom, and a trifluoromethoxy group, imparts distinct electronic properties that can be leveraged to modulate the biological activity and physicochemical characteristics of target molecules. However, the inherent reactivity of the phenolic hydroxyl group often necessitates a protection-deprotection strategy to ensure selective transformations at other positions of the molecule or to prevent undesired side reactions.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of protecting group strategies tailored for this compound. We will delve into the nuanced reactivity of this phenol, explore suitable protecting groups, and provide detailed, field-proven protocols for their installation and removal. The causality behind experimental choices will be emphasized to empower researchers to make informed decisions in their synthetic endeavors.

Understanding the Electronic Landscape of this compound

The choice of an appropriate protecting group is intrinsically linked to the electronic nature of the substrate. In this compound, the aromatic ring is substituted with both electron-withdrawing and electron-donating groups, creating a unique reactivity profile.

  • Hydroxyl Group (-OH): As a strong electron-donating group, the hydroxyl moiety activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. Its acidic proton (pKa ≈ 10) makes the phenoxide a potent nucleophile.

  • Fluorine (-F): While highly electronegative and thus electron-withdrawing through induction, fluorine can also act as a weak electron-donating group through resonance. Its presence can influence the acidity of the phenol and the reactivity of adjacent positions.

  • Trifluoromethoxy Group (-OCF₃): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.[1] It is also metabolically stable and increases the lipophilicity of the molecule.[1] The trifluoromethoxy group is generally stable under a wide range of acidic and basic conditions.[1]

The cumulative effect of these substituents is a moderately acidic phenol with a nuanced reactivity profile. The electron-withdrawing groups can impact the nucleophilicity of the phenoxide, a key consideration for protection reactions.

Decision Workflow for Protecting Group Selection

The selection of a suitable protecting group is a critical step in any multi-step synthesis. The following diagram illustrates a logical workflow for choosing an appropriate protecting group for this compound, taking into account the planned synthetic route and the stability of the protecting group under various reaction conditions.

G start Start: Need to protect the hydroxyl group of This compound downstream_chem Consider downstream reaction conditions start->downstream_chem acid_stable Is acid stability required? downstream_chem->acid_stable base_stable Is base stability required? acid_stable->base_stable Yes silyl_ether Silyl Ethers (e.g., TBDMS, TIPS) acid_stable->silyl_ether No reductive_stable Is stability to reductive conditions required? (e.g., H₂, Pd/C) base_stable->reductive_stable Yes methyl_ether Methyl Ether (Me) base_stable->methyl_ether No (Mild Base) oxidative_stable Is stability to oxidative conditions required? reductive_stable->oxidative_stable Yes benzyl_ether Benzyl Ether (Bn) reductive_stable->benzyl_ether No oxidative_stable->benzyl_ether Some Oxidants oxidative_stable->methyl_ether Yes deprotection Select appropriate deprotection strategy silyl_ether->deprotection benzyl_ether->deprotection methyl_ether->deprotection

Caption: A decision-making workflow for selecting a suitable protecting group for this compound.

Comparative Analysis of Suitable Protecting Groups

The following table provides a comparative summary of commonly used protecting groups for phenols and their applicability to this compound.

Protecting GroupProtection ConditionsDeprotection ConditionsStability & Remarks
Methyl Ether (-OMe) Strong base (e.g., NaH) followed by MeI or Me₂SO₄.Harsh conditions: BBr₃, TMSI, or strong acid (HI).[2]Highly Stable: Offers robust protection but requires harsh deprotection, which may not be suitable for complex molecules with sensitive functional groups. The electron-withdrawing nature of the substrate may facilitate cleavage with certain nucleophilic reagents.[3]
Benzyl Ether (-OBn) Base (e.g., K₂CO₃, NaH) and benzyl bromide (BnBr).Catalytic hydrogenation (H₂, Pd/C).[4] Also cleavable with strong acids or some oxidizing agents (e.g., DDQ for p-methoxybenzyl ethers).[4]Versatile: Stable to a wide range of conditions, including acidic and basic media. The mild deprotection via hydrogenolysis is a significant advantage, provided other reducible groups are absent.[5]
Silyl Ethers (-OSiR₃) Silyl chloride (e.g., TBDMSCl, TIPSCl) and a base (e.g., imidazole, Et₃N) in an aprotic solvent.Fluoride sources (e.g., TBAF, HF-pyridine), or acidic conditions.[6]Tunable Stability: Stability is dependent on the steric bulk of the silyl group (TIPS > TBDPS > TBDMS > TES > TMS).[7] Phenolic silyl ethers are generally more labile than their alkyl counterparts, especially under basic conditions.[7]

Experimental Protocols

The following protocols are provided as a starting point for the protection and deprotection of this compound. Optimization may be required based on the specific reaction and substrate.

Protocol 1: Benzyl Ether Protection

Rationale: Benzyl ethers are a reliable choice for protecting phenols due to their broad stability and mild deprotection conditions.[4] This method is particularly useful when subsequent reactions involve non-reducing conditions.

Materials:

  • This compound

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous acetone or DMF, add anhydrous potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add benzyl bromide (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the benzyl ether derivative.

Protocol 2: Benzyl Ether Deprotection (Hydrogenolysis)

Rationale: Catalytic hydrogenation is a mild and efficient method for cleaving benzyl ethers, producing the deprotected phenol and toluene as a byproduct.[8] This method is highly chemoselective, although it is incompatible with other reducible functional groups such as alkenes, alkynes, or some nitro groups.[5]

Materials:

  • Protected 2-fluoro-5-(trifluoromethoxy)benzyl ether

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the benzyl ether derivative in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected this compound.

Protocol 3: Tert-Butyldimethylsilyl (TBDMS) Ether Protection

Rationale: TBDMS ethers are a popular choice for protecting alcohols and phenols due to their ease of installation and their stability under a range of non-acidic conditions.[7] Their removal with fluoride ions is highly selective.

Materials:

  • This compound

  • Tert-butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF.

  • Add TBDMSCl (1.2 eq.) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Tert-Butyldimethylsilyl (TBDMS) Ether Deprotection

Rationale: The high affinity of fluoride for silicon makes fluoride-based reagents, such as tetrabutylammonium fluoride (TBAF), the standard for cleaving silyl ethers.[6] This method is generally mild and compatible with a wide range of functional groups.

Materials:

  • Protected 2-fluoro-5-(trifluoromethoxy) TBDMS ether

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS-protected phenol in THF.

  • Add a 1 M solution of TBAF in THF (1.1 - 1.5 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Perspectives

The judicious selection and application of protecting groups are paramount to the successful synthesis of complex molecules derived from this compound. This guide has provided a framework for making informed decisions based on the chemical properties of the substrate and the demands of the synthetic route. The provided protocols for the installation and removal of benzyl and TBDMS ethers offer robust and versatile options for the temporary masking of the phenolic hydroxyl group.

As the field of organic synthesis continues to evolve, the development of new protecting groups with enhanced orthogonality and milder deprotection conditions will undoubtedly expand the synthetic chemist's toolkit. Future research may focus on enzymatic or photolabile protecting groups that offer even greater selectivity and environmental compatibility. For now, the strategies outlined herein provide a solid foundation for the successful manipulation of this valuable fluorinated building block.

References

  • J. A. K. Howard, V. J. Hoy, D. O'Hagan, G. T. Smith, Tetrahedron, 1996, 52, 12613-12622.
  • T. W. Greene, P. G. M. Wuts, Protective Groups in Organic Synthesis, 4th ed., John Wiley & Sons, Inc., Hoboken, NJ, 2007.
  • P. J. Kocienski, Protecting Groups, 3rd ed., Georg Thieme Verlag, Stuttgart, 2004.[4]

  • M. S. Congreve, E. C. Davison, M. A. M. Fuhry, A. B. Holmes, A. N. Payne, R. A. Robinson, S. E. Ward, Synlett, 1993, 663-664.
  • Y. D. Vankar, C. T. Rao, J. Chem. Soc., Chem. Commun., 1985, 1211-1212.
  • S. Matsumura, S. Sakamoto, T. Nagano, H. Nagasawa, Org. Lett., 2007, 9, 4443-4446.
  • E. J. Corey, A. Venkateswarlu, J. Am. Chem. Soc., 1972, 94, 6190-6191.
  • G. M. Anstead, S. R. Wilson, J. A. Katzenellenbogen, J. Org. Chem., 1992, 57, 6215-6221.
  • D. R. Williams, S. J. F. Macdonald, Tetrahedron Lett., 1996, 37, 2963-2966.
  • E. J. Corey, B. B. Snider, J. Am. Chem. Soc., 1972, 94, 2549-2550.
  • B. H. Lipshutz, J. J. Pegram, Tetrahedron Lett., 1980, 21, 3343-3346.
  • G. A. Olah, S. C. Narang, B. G. B. Gupta, R. Malhotra, J. Org. Chem., 1979, 44, 1247-1251.
  • M. E. Jung, M. A. Lyster, J. Org. Chem., 1977, 42, 3761-3764.
  • S. K. Chaudhary, O. Hernandez, Tetrahedron Lett., 1979, 20, 99-102.
  • T. D. Nelson, R. D. Crouch, Synthesis, 1996, 1031-1069.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Trifluoromethoxy-Substituted Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trifluoromethoxy-substituted phenols. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating the valuable trifluoromethoxy (-OCF₃) group into phenolic scaffolds. The unique electronic properties of the -OCF₃ group—high electronegativity, metabolic stability, and lipophilicity—make it a prized substituent in modern drug discovery and materials science.[1][2][3] However, its synthesis is not always straightforward.

This document, structured in a question-and-answer format, addresses common challenges encountered during synthesis, providing expert insights, troubleshooting strategies, and validated protocols to enhance the success of your experiments.

Section 1: Troubleshooting Low Yields and Incomplete Reactions

This section addresses the most frequent issue reported by researchers: failure to obtain the desired product in satisfactory yields.

Q1: My direct O-trifluoromethylation of a phenol is giving very low yield or no product. What are the likely causes?

A1: Low yields in direct O-trifluoromethylation are common and typically stem from a few key factors: the choice of trifluoromethylating reagent, the electronic nature of your phenol, and the reaction conditions.

  • Reagent Reactivity and Mechanism: Direct O-trifluoromethylation is challenging due to the "hard" nucleophilic character of the phenoxide oxygen.[4] Many electrophilic trifluoromethylating agents, like Togni or Umemoto reagents, are often better suited for trifluoromethylating "softer" nucleophiles (like thiols or carbon centers).[5][6][7] The reaction may proceed through a radical mechanism, which can be sensitive to reaction conditions and substrate.[8]

  • Substrate Electronics: Phenols bearing electron-withdrawing groups (EWGs) are generally more challenging substrates for direct O-trifluoromethylation. The reduced nucleophilicity of the corresponding phenoxide makes the desired reaction sluggish. Conversely, highly electron-rich phenols can be problematic due to competing side reactions (see Section 2).

  • Base and Solvent Choice: Incomplete deprotonation of the phenol can be a major issue. The choice of base is critical. For instance, while organic bases like diisopropylethylamine (DIPEA) are sometimes used, stronger inorganic bases or metal hydrides might be necessary, provided they are compatible with the reagent and other functional groups. The solvent must be anhydrous and capable of dissolving both the phenoxide salt and the trifluoromethylating agent.

Troubleshooting Steps:

  • Re-evaluate Your Reagent: For direct O-trifluoromethylation, powerful electrophilic reagents are required. Umemoto's O-(trifluoromethyl)dibenzofuranium salts are highly reactive but require challenging in situ generation at very low temperatures.[7][9] Silver-mediated protocols using the Ruppert-Prakash reagent (TMSCF₃) are an option, but often require a large excess of silver salts and oxidants, making them costly.[7]

  • Consider an Indirect Method: If direct methods fail, the most reliable and broadly applicable strategy is often a two-step sequence involving xanthate formation followed by oxidative desulfurization-fluorination.[10][11] This approach is compatible with a wider range of functional groups and generally provides more consistent yields.

  • Optimize Reaction Conditions: Screen different bases (e.g., NaH, K₂CO₃, DBU) and anhydrous solvents (e.g., DMF, MeCN, THF). Ensure strict exclusion of moisture, as water can quench the base and decompose sensitive reagents.

Q2: I'm attempting a two-step synthesis via a xanthate intermediate, but the second step (oxidative fluorination) is failing. What should I check?

A2: The oxidative desulfurization-fluorination of an aryl xanthate is a robust method, but failure at this stage usually points to issues with the fluorinating/oxidizing agent combination or substrate decomposition.

  • Reagent Quality and Stoichiometry: The success of this step hinges on the quality of the fluorinating agent (e.g., XtalFluor-E) and the oxidant (e.g., trichloroisocyanuric acid - TCCA, or N-fluorobenzenesulfonimide - NFSI).[11] Ensure these reagents are fresh and handled under anhydrous conditions. The stoichiometry is also critical; an excess of the reagents is typically required.

  • Substrate Sensitivity: While this method has a broad scope, certain functional groups on your phenol may not be compatible with the oxidative conditions. Highly electron-rich aromatic systems or sensitive heterocyclic moieties can sometimes undergo undesired side reactions.

  • Reaction Temperature: The reaction is typically run at or below room temperature. Excessive heating can lead to decomposition of the reagents and the desired product.

Troubleshooting Workflow:

G start Low Yield in Xanthate Fluorination check_reagents Verify Reagent Quality & Stoichiometry (XtalFluor-E, TCCA/NFSI) start->check_reagents check_conditions Confirm Anhydrous Conditions (Dry Solvent, Inert Atmosphere) check_reagents->check_conditions Reagents OK? fail Re-evaluate Synthetic Strategy check_reagents->fail Reagents Old/Decomposed? screen_oxidant Screen Alternative Oxidant (Switch TCCA for NFSI or vice-versa) check_conditions->screen_oxidant Conditions OK? check_conditions->fail Moisture Present? temp_control Optimize Temperature (Start at 0°C, allow to warm slowly) screen_oxidant->temp_control Still Low Yield? success Successful OCF3 Formation screen_oxidant->success Improved? temp_control->success Improved? temp_control->fail No Improvement?

Caption: Troubleshooting workflow for the oxidative fluorination step.

Section 2: Overcoming Side Reactions

Unwanted byproducts are a common hurdle, complicating purification and reducing the yield of the target molecule.

Q3: My reaction is producing a significant amount of C-trifluoromethylated byproduct instead of the desired O-trifluoromethylated phenol. How can I improve selectivity?

A3: This is the classic and most significant selectivity challenge in this field. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen atom (a "hard" nucleophilic site) or the ortho and para positions of the aromatic ring ( "softer" nucleophilic sites).

The Underlying Principle (HSAB Theory): The outcome of the reaction is governed by the Hard and Soft Acids and Bases (HSAB) principle.

  • O-Attack (Desired): Favored by "hard" electrophiles.

  • C-Attack (Side Reaction): Favored by "softer" electrophiles.

Many electrophilic trifluoromethylating reagents, including Togni and Umemoto reagents, behave as relatively soft electrophiles, which leads to competing C-trifluoromethylation, particularly with electron-rich phenols where the ring is highly activated.[7] For example, the reaction of 2,4,6-trimethylphenol with Togni reagent II gives only a 15% yield of the desired ether due to dominant aromatic substitution.[7]

Strategies to Promote O-Selectivity:

  • Switch to an Indirect Method: This is often the most effective solution. The two-step xanthate method fundamentally changes the reaction.[11] You are no longer performing a trifluoromethylation on a phenoxide but rather an oxidative fluorination on a sulfur atom, which completely circumvents the issue of C- vs. O-attack on the phenol ring.

  • Modify Reaction Conditions: While less effective, you can sometimes influence selectivity by changing the solvent and counter-ion. Aprotic, non-polar solvents can sometimes favor O-alkylation over C-alkylation. However, this is often substrate-dependent and less reliable.

  • Use a Reagent Designed for O-Trifluoromethylation: The original Umemoto oxonium reagent was developed for the direct O-trifluoromethylation of alcohols and phenols and shows high selectivity, but its preparation and use are challenging due to extreme thermal instability.[1][9]

G cluster_0 Reaction Pathways Phenoxide Phenoxide Ion (Ambident Nucleophile) O_Attack O-Trifluoromethylation (Desired Product) 'Hard-Soft' Interaction Phenoxide->O_Attack O-Attack C_Attack C-Trifluoromethylation (Side Product) 'Soft-Soft' Interaction Phenoxide->C_Attack C-Attack (ortho/para) Reagent Electrophilic CF3+ Source (e.g., Togni Reagent) Reagent->Phenoxide Reacts with

Caption: Competing O- vs. C-trifluoromethylation pathways.

Section 3: Reagent Handling and Experimental Protocols

Proper handling of reagents and a validated experimental procedure are crucial for safety and reproducibility.

Q4: What are the key safety considerations when working with electrophilic trifluoromethylating agents like Togni and Umemoto reagents?

A4: While modern trifluoromethylating agents are designed to be more user-friendly than older reagents, they are still highly reactive and require careful handling.

Reagent FamilyKey Characteristics & Handling Precautions
Togni Reagents Hypervalent iodine(III) compounds. Generally stable solids, but can be thermally sensitive. Togni reagent II, for instance, can undergo strong exothermic decomposition if heated above its melting point.[12] They can also react violently with strong acids, bases, and reducing agents.[5][12] Handle with care, avoid heating, and store in a cool, dry place.
Umemoto Reagents Dibenzothiophenium salts. Generally stable, crystalline solids that are easy to handle in the atmosphere. They are powerful electrophiles. As with all electrophilic fluorine sources, standard precautions for handling reactive chemicals should be followed.
Silver Salts Used in oxidative trifluoromethylation protocols (e.g., with TMSCF₃). Silver salts are light-sensitive and should be stored accordingly. They can also be toxic. Wear appropriate personal protective equipment (PPE).
Q5: Can you provide a reliable, step-by-step protocol for the synthesis of a trifluoromethoxy-substituted phenol using the xanthate method?

A5: Certainly. The following two-step protocol is adapted from methodologies reported by Hartwig and others and represents a robust and generally applicable procedure for converting phenols to aryl trifluoromethyl ethers.[10][11]

Experimental Protocol: Two-Step Synthesis of 4-Trifluoromethoxy-bromobenzene

Step 1: Synthesis of O-(4-bromophenyl) S-methyl xanthate

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromophenol (1.0 eq), 3-methyl-1-((methylthio)carbonothioyl)-1H-imidazol-3-ium iodide (1.0 eq) [a readily prepared xanthylating agent], and anhydrous acetonitrile (MeCN, approx. 0.5 M).

  • Base Addition: Add triethylamine (TEA, 1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 1-2 hours).

  • Workup: Upon completion, dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude xanthate is often pure enough for the next step. If necessary, purify by silica gel column chromatography using a hexane/ethyl acetate gradient.

Step 2: Oxidative Desulfurization-Fluorination to Aryl Trifluoromethyl Ether

  • Setup: In a clean, dry FEP (fluorinated ethylene propylene) or plastic vial equipped with a magnetic stir bar, dissolve the aryl xanthate from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Reagent Addition: Add N-fluorobenzenesulfonimide (NFSI, 2.5 eq) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Fluorination: Add [Et₂NSF₂]BF₄ (XtalFluor-E, 2.0 eq) portion-wise to the cooled, stirring mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 12-24 hours, monitoring by ¹⁹F NMR or GC-MS until the xanthate is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃).

  • Workup: Transfer the mixture to a separatory funnel, extract with DCM, and wash the combined organic layers with water and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to yield the pure aryl trifluoromethyl ether.

References

  • Trifluoromethoxylation of phenols and heteroaryl alcohols using XtalFluor-E.
  • Togni reagent II - Wikipedia. (n.d.).
  • Umemoto Reagent IV and Electrophilic Fluorinating Agent: NFBB - TCI Chemicals. (n.d.).
  • Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)
  • Togni Reagent II - Enamine. (n.d.).
  • Umemoto's Reagent II : A Powerful and Thermally Stable Trifluoromethyl
  • Togni reagent - Enamine. (n.d.).
  • Advances in the Development of Trifluoromethoxylation Reagents - MDPI. (2021, December 10).
  • Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC - NIH. (n.d.).
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. (n.d.).
  • O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination | Organic Letters - ACS Public
  • Synthetic Approaches to Trifluoromethoxy-Substituted Compounds | Request PDF. (n.d.).
  • Access to Aryl Trifluoromethyl Ethers by O‐Carboxydifluoromethylation and Decarboxylative Fluorin
  • Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters. (n.d.).
  • Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - NIH. (2022, July 3).
  • Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. (n.d.).
  • Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC - PubMed Central. (2018, September 13).
  • Umemoto Reagent I - Enamine. (n.d.).
  • Synthesis of trifluoromethoxybenzene - PrepChem.com. (n.d.).
  • Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. - Semantic Scholar. (n.d.).
  • Technical Support Center: Synthesis of Trifluoromethylphenols - Benchchem. (n.d.).
  • Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - RSC Publishing. (2015, January 13).
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC - NIH. (2008, April 29).
  • p-Trifluoromethoxy phenol | 828-27-3 - ChemicalBook. (2025, September 25).
  • Trifluoromethyl
  • Fluoroalkylation: Expansion of Togni Reagents - Sigma-Aldrich. (n.d.).
  • Advances in the Development of Trifluoromethoxylation Reagents - ResearchG
  • EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google P
  • Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents - ACS Public
  • WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)
  • 4-(trifluoromethoxy)phenol synthesis | Sigma-Aldrich. (n.d.).
  • Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirin
  • CN1994990A - Process for preparing trifloro methyl phenol - Google P
  • Improving yield and purity in 3-(Trifluoromethyl)phenol reactions - Benchchem. (n.d.).
  • EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google P
  • Synthesis of Trifluoromethoxylated (Hetero)

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Technical Support Center: Purification of 2-Fluoro-5-(trifluoromethoxy)phenol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of 2-Fluoro-5-(trifluoromethoxy)phenol and its derivatives, designed for researchers and drug development professionals.

As a Senior Application Scientist, this guide synthesizes technical data and extensive field experience to provide robust, actionable solutions for the purification challenges associated with this compound and its derivatives. These compounds are of growing interest in medicinal chemistry and materials science, but their unique electronic properties, conferred by the fluorine and trifluoromethoxy substituents, can present specific purification hurdles. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower researchers to troubleshoot and adapt these methods effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification methods for this compound and its derivatives?

A1: The choice of purification method is dictated by the physical state of the compound, the nature of the impurities, and the desired scale and purity. The most common and effective techniques are:

  • Vacuum Distillation: Ideal for the parent compound, this compound, which is a liquid at room temperature, and for other liquid derivatives with sufficient thermal stability.[1][2][3]

  • Column Chromatography: A highly versatile technique for both solid and liquid compounds, especially for removing impurities with different polarities, such as starting materials or isomeric byproducts.[3][4]

  • Recrystallization: The preferred method for achieving high purity (>99%) for solid derivatives, provided a suitable solvent system can be identified.[1][4]

Q2: What are the key physical properties of this compound to consider during purification?

A2: Understanding the physical properties is critical for selecting and optimizing a purification strategy.

PropertyValueSignificance for PurificationSource
Molecular Formula C₇H₄F₄O-[5][6]
Molecular Weight 180.10 g/mol -[5][6]
Physical State Liquid at 25 °CDictates the use of distillation or chromatography over recrystallization.[6][7]
Boiling Point ~146 °C (at 760 mmHg)Suitable for atmospheric or vacuum distillation.[7]
Density ~1.436 g/mL at 25 °CUseful for volume-to-mass conversions.[7]
pKa 7.70 ± 0.10 (Predicted)The acidic nature of the phenol can lead to strong interactions with basic media or silica gel.[7]
Sensitivity Air sensitiveRequires handling and storage under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[6]

Q3: What are the common impurities encountered in the synthesis of these compounds?

A3: Impurities can arise from starting materials, side reactions, or degradation.[8] For derivatives synthesized via methods like Williamson ether synthesis or Claisen rearrangement, common impurities include:

  • Unreacted Starting Materials: For example, the parent phenol or the alkylating agent.[8]

  • Isomeric Byproducts: In reactions like the Claisen rearrangement of an allyl ether, the para-substituted isomer can form alongside the desired ortho-product.[8]

  • Solvents and Reagents: Residual high-boiling solvents (e.g., DMF, N,N-diethylaniline) or excess reagents.[8]

  • Degradation Products: Phenols can be susceptible to oxidation, especially at high temperatures or if exposed to air, leading to colored impurities.[6][8]

Q4: What are the primary safety considerations when handling this compound?

A4: this compound is a hazardous chemical that must be handled with appropriate precautions. It is classified as a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[5] It can cause serious skin and eye irritation and may cause respiratory irritation.[5] Always work in a well-ventilated chemical fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and keep away from heat and open flames.[9]

Purification Method Selection Workflow

This diagram outlines a logical workflow for selecting the most appropriate purification strategy.

Start Crude Product Is_Solid Is the compound a solid? Start->Is_Solid Purity_Check Initial Purity >90%? Is_Solid->Purity_Check Yes Distillation Vacuum Distillation Is_Solid->Distillation No (Liquid) Recrystallize Recrystallization Purity_Check->Recrystallize Yes Chromatography Column Chromatography Purity_Check->Chromatography No Final_Product Pure Product Recrystallize->Final_Product Chromatography->Final_Product Distillation->Final_Product

Caption: Decision tree for purification method selection.

Troubleshooting Guide

Scenario 1: Poor recovery and streaking during silica gel column chromatography.

  • Question: My phenolic compound is streaking badly on the silica column, and the yield is very low. What is happening and how can I fix it?

  • Answer:

    • Causality: The acidic proton of the phenol (pKa ≈ 7.7) interacts strongly with the slightly basic silanol groups (Si-OH) on the surface of the silica gel via hydrogen bonding and acid-base interactions. This causes the compound to adhere strongly to the stationary phase, leading to broad, streaky elution (tailing) and often irreversible adsorption, which results in low recovery.[4] The electron-withdrawing nature of the fluoro and trifluoromethoxy groups increases the acidity of the phenol compared to phenol itself, exacerbating this issue.

    • Solutions:

      • Acidify the Eluent: Add a small amount of a volatile acid, such as acetic acid (~0.5-1%), to the mobile phase. The acid protonates the silica surface, reducing the interaction with the acidic phenol and leading to sharper peaks and improved recovery.

      • Use a Different Stationary Phase: Switch to a less acidic or neutral stationary phase. Neutral alumina can be an excellent alternative for purifying phenols that show strong affinity for silica.[4]

      • Employ Reversed-Phase Chromatography: Use a C18-functionalized silica gel with a polar mobile phase (e.g., acetonitrile/water or methanol/water).[4] In this mode, the polar phenol will have weaker interactions with the nonpolar stationary phase, often leading to better elution profiles. Fluorinated phases can also offer unique selectivity for fluorinated analytes.[10][11]

      • Try a Toluene-Based Solvent System: For aromatic compounds like phenols, incorporating toluene into the eluent (e.g., 10% EtOAc in toluene) can significantly improve separation compared to standard hexane/EtOAc systems by providing beneficial π-π interactions.[12]

Scenario 2: My compound is a liquid and fails to crystallize.

  • Question: I've tried to purify this compound by recrystallization from various solvents without success. Why won't it crystallize?

  • Answer:

    • Causality: The primary reason is that this compound is a liquid at and below room temperature.[6][7] Recrystallization is a purification technique for solids. Forcing a low-melting solid or an oil to crystallize can be challenging.

    • Solutions:

      • Use Vacuum Distillation: This is the most appropriate method for purifying the parent liquid phenol.[1] Given its boiling point of 146 °C, distillation under reduced pressure will lower the required temperature, preventing potential thermal degradation.

      • Derivative Formation: If an exceptionally pure solid sample is required for a specific application (e.g., X-ray crystallography), consider converting the phenol to a solid derivative (e.g., a benzoate ester or a dinitrobenzoate), which can be purified by recrystallization and then hydrolyzed back to the pure phenol.

Scenario 3: My purified product is discolored (yellow or brown).

  • Question: After chromatography or distillation, my otherwise pure product has a distinct yellow/brown tint. What causes this and how can I prevent it?

  • Answer:

    • Causality: Phenols are susceptible to oxidation, which forms highly colored quinone-type impurities. This process can be accelerated by heat, light, and exposure to atmospheric oxygen. The product is known to be air-sensitive.[6]

    • Solutions:

      • Inert Atmosphere: Handle the compound under an inert atmosphere (nitrogen or argon) at all stages, especially during heating for distillation.[7]

      • Degas Solvents: Before use in chromatography, degas the solvents to remove dissolved oxygen.

      • Charcoal Treatment (for solid derivatives): If you are recrystallizing a solid derivative, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[4]

      • Proper Storage: Store the final product under an inert atmosphere in a cool, dark place to minimize long-term degradation.

Detailed Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

This protocol is ideal for purifying the title compound on a multi-gram scale.

  • Setup: Assemble a clean, dry short-path distillation apparatus. Use a heating mantle with a magnetic stirrer and a stir bar in the distilling flask. Connect the vacuum line through a cold trap (e.g., dry ice/acetone) to protect the pump.

  • Charge the Flask: Add the crude this compound to the distilling flask (do not fill more than two-thirds full).

  • Evacuate: Slowly and carefully apply vacuum to the system. Bumping can be minimized by starting the magnetic stirrer.

  • Heating: Once a stable vacuum is achieved, begin to heat the flask gently.

  • Fraction Collection: Collect any low-boiling impurities as a forerun fraction. As the temperature stabilizes at the expected boiling point (adjust for pressure), switch to a clean receiving flask to collect the main product fraction.

  • Completion: Stop the distillation when the temperature either rises or drops significantly, or when only a small amount of residue remains.

  • Shutdown: Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure with an inert gas.

Protocol 2: Silica Gel Flash Chromatography

This protocol is suitable for purifying derivatives or for smaller scale purification of the parent phenol.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., ethyl acetate/hexanes) that provides a retention factor (Rf) of ~0.3 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution: Begin eluting with the low-polarity solvent, gradually increasing the polarity (gradient elution) if necessary to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Column Chromatography

Start Column Issue Observed Issue What is the issue? Start->Issue Streaking Streaking / Tailing Issue->Streaking Streaking No_Separation No Separation Issue->No_Separation Co-elution Low_Recovery Low Recovery Issue->Low_Recovery Product Stuck Sol_Streaking Add 0.5% Acetic Acid to Eluent Streaking->Sol_Streaking Sol_NoSep Optimize Solvent System (TLC) No_Separation->Sol_NoSep Sol_LowRec Switch to Neutral Alumina or Reversed-Phase Low_Recovery->Sol_LowRec End Achieve Pure Compound Sol_Streaking->End Problem Solved Sol_NoSep->End Problem Solved Sol_LowRec->End Problem Solved

Caption: A troubleshooting guide for common column chromatography issues.

References

  • EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google P
  • CN107935858B - Preparation method of 5-fluoro-2-nitrophenol - Google P
  • Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization - ResearchGate. [Link]

  • 2-Fluoro-5-(trifluoromethyl)phenol | C7H4F4O | CID 518888 - PubChem. [Link]

  • PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics | Organic Process Research & Development - ACS Publications. [Link]

  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E - The Royal Society of Chemistry. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. [Link]

  • EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google P
  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. [Link]

  • Column chromatography of phenolics? - ResearchGate. [Link]

  • Column Chromatography - YouTube. [Link]

  • Trouble with Column Chromatography of phenolic compounds. : r/OrganicChemistry. [Link]

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Technical Support Center: Stability and Handling of 2-Fluoro-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-Fluoro-5-(trifluoromethoxy)phenol (CAS No. 141483-15-0). This document provides in-depth information for researchers, medicinal chemists, and process development scientists on the stability of this versatile fluorinated building block under various experimental conditions. Our goal is to equip you with the knowledge to anticipate its behavior, troubleshoot potential issues, and ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

This compound is a robust aromatic compound, generally stable under conditions typically employed in organic synthesis, purification, and analysis. Its stability is derived from the strong carbon-fluorine bonds and the inherent stability of the benzene ring.[1][2] The molecule's key functional groups—a phenolic hydroxyl, an aromatic fluorine, and a trifluoromethoxy group—each have distinct reactivities. The primary chemical handle is the acidic phenolic hydroxyl group, which will readily deprotonate in the presence of a base. The trifluoromethoxy group is exceptionally stable compared to other alkoxy groups and is a key contributor to the compound's desirable properties in drug design, such as metabolic stability and lipophilicity.[3]

Q2: How does pH affect the stability of the compound?

The compound exhibits high stability across a wide pH range.

  • Acidic Conditions (pH 1-6): It is highly stable in acidic media. The trifluoromethoxy group, an ether linkage, is resistant to cleavage under all but the most forcing acidic conditions (e.g., refluxing with very strong acids like HI or HBr), which are not typical for standard laboratory procedures.[4][5]

  • Neutral Conditions (pH ~7): The compound is stable in neutral aqueous solutions and common organic solvents.

  • Basic Conditions (pH 8-12): The primary event is the deprotonation of the phenolic hydroxyl to form the corresponding phenoxide, which is a reversible acid-base reaction, not degradation. The trifluoromethoxy group is generally stable under these conditions. While some trifluoromethyl-substituted phenols can undergo hydrolysis in alkaline solutions, this reactivity is highly dependent on the substituent's position.[2] For this compound, where the -OCF3 group is meta to the hydroxyl, the primary degradation pathway seen in ortho/para-substituted analogs is structurally disfavored.[6] Significant degradation would only be expected under harsh conditions (e.g., high concentrations of NaOH at elevated temperatures).[7]

Q3: What are the recommended storage and handling conditions for this compound?

To ensure long-term stability and purity, please adhere to the following guidelines based on safety data and best practices:

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[8] Keep in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[9] The material is listed as a flammable liquid.[10]

  • Handling: Handle in accordance with good industrial hygiene and safety practices.[11] Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[12] Take precautionary measures against static discharge.[9]

Q4: Is the trifluoromethoxy (-OCF3) group susceptible to cleavage?

The trifluoromethoxy group is one of the most stable ether groups in organic chemistry.

  • Under Acidic Conditions: Unlike typical alkyl ethers, which can be cleaved by strong acids like HBr or HI, the aryl trifluoromethoxy bond is exceptionally robust.[4][13][14] Cleavage of the aryl-oxygen bond is mechanistically unfavorable as it would require nucleophilic substitution on an sp²-hybridized carbon.[13][15]

  • Under Basic Conditions: The C-O bond in the trifluoromethoxy group is highly resistant to nucleophilic attack. Hydrolysis of the CF3 group to a carboxylic acid can occur, but this typically requires extremely harsh conditions, such as fuming sulfuric acid or highly concentrated base at high temperatures, which are not encountered in most applications.[1][16][17]

Section 2: Troubleshooting Guide for Experimental Issues

This section addresses specific problems you might encounter, linking them to the stability profile of this compound.

Issue 1: Unexpected Side Products or Low Yield in Acid-Catalyzed Reactions
  • Symptoms: You are running an acid-catalyzed reaction (e.g., esterification, acetal formation) and observe unexpected byproducts or lower-than-expected yield of the desired product.

  • Causality Analysis: While direct degradation of this compound is unlikely under standard acidic conditions, extremely harsh conditions could pose a risk. The trifluoromethyl group is known to be hydrolyzable to a carboxylic acid group when heated in concentrated sulfuric acid.[1] Although the trifluoromethoxy group is more stable, this represents the ultimate limit of its stability. More likely, the issue is related to the reaction conditions affecting other reagents or intermediates, or potential polymerization under very strong acid and heat.

  • Troubleshooting & Resolution:

    • Verify Conditions: Confirm that your reaction temperature and acid concentration are not excessive. Ether cleavage and -CF3 group hydrolysis are generally slow processes that require significant thermal energy.[4][18]

    • Choose a Milder Acid: If possible, switch from a strong mineral acid (H₂SO₄, HCl) to a milder catalyst like p-toluenesulfonic acid (pTSA) or an acidic resin.

    • Control Temperature: Run the reaction at the lowest effective temperature.

    • Analyze Byproducts: If possible, isolate and characterize the byproducts. The presence of 2-fluoro-5-hydroxybenzoic acid would be a definitive indicator of -OCF3 group hydrolysis, though this is highly improbable under typical conditions.

Issue 2: Compound Degradation Observed During Reactions in Strong Base
  • Symptoms: During a reaction involving a strong base (e.g., NaOH, KOH, NaH) at elevated temperatures, you observe a significant loss of your starting material and the formation of polar impurities.

  • Causality Analysis: Although the trifluoromethoxy group is robust, it is not completely inert to strong nucleophiles at high temperatures. Studies on related compounds have shown that hydrolysis can occur under forcing basic conditions.[2][7] The phenoxide formed under basic conditions is electron-rich, which generally deactivates the ring towards nucleophilic attack, but extreme conditions can overcome this barrier.

  • Troubleshooting & Resolution:

    • Use a Weaker Base: If the reaction chemistry allows, substitute strong inorganic bases with milder alternatives like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a non-nucleophilic organic base such as DBU or DIPEA.

    • Lower the Temperature: Perform the reaction at a lower temperature, even if it requires a longer reaction time. Stability is kinetically controlled, and reducing thermal energy will significantly suppress potential degradation pathways.

    • Protect the Phenol: If the phenolic proton is interfering with the desired transformation or forcing the use of harsh bases, consider protecting it as a benzyl or silyl ether. This removes the acidic proton, preventing phenoxide formation and potentially increasing stability in certain contexts.

Issue 3: Difficulty with Extraction or Isolation During Aqueous Basic Workup
  • Symptoms: After a reaction, you perform an aqueous basic workup (e.g., washing with NaHCO₃ or NaOH solution) and experience low recovery of your product from the organic layer.

  • Causality Analysis: This is almost certainly not a stability issue, but rather a physical partitioning problem. In the presence of an aqueous base, the acidic phenol is deprotonated to its corresponding phenoxide salt. This salt is ionic and therefore highly soluble in the aqueous layer and insoluble in most organic solvents.

  • Troubleshooting & Resolution:

    • Confirm Product Location: Before discarding the aqueous layer, take a small sample, re-acidify it with dilute HCl to pH ~2-3, and extract it with a small amount of solvent (e.g., ethyl acetate). A spot check by TLC or LC-MS will confirm if your product is in the aqueous layer.

    • Modify Workup Protocol: To recover your product, acidify the combined aqueous layers to a pH below the pKa of the phenol (~7-8, but acidifying to pH 2-3 is safer) using 1M HCl. This will protonate the phenoxide back to the neutral phenol, which will then be extractable into an organic solvent.

Section 3: Experimental Protocol for Stability Assessment

To provide a self-validating system, you can assess the stability of this compound under your specific experimental conditions using this HPLC-based protocol.

Objective: To quantify the stability of this compound over time when exposed to acidic, basic, and neutral conditions at a set temperature.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • HPLC system with a UV detector and a C18 column

Methodology:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.

  • Sample Preparation:

    • Acidic: In a vial, mix 9.5 mL of 0.1 M HCl with 0.5 mL of your stock solution.

    • Neutral: In a vial, mix 9.5 mL of deionized water with 0.5 mL of your stock solution.

    • Basic: In a vial, mix 9.5 mL of 0.1 M NaOH with 0.5 mL of your stock solution.

    • This results in a final concentration of 50 µg/mL in a 95:5 aqueous/acetonitrile mixture.

  • Time-Point Analysis:

    • Immediately after preparation, inject an aliquot of each solution into the HPLC to obtain the t=0 reading.

    • Store the vials at your desired experimental temperature (e.g., room temperature, 50 °C).

    • Inject aliquots at subsequent time points (e.g., 1h, 4h, 8h, 24h).

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water (with 0.1% formic acid)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 275 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Calculate the peak area of this compound at each time point.

    • Normalize the peak area at each time point to the peak area at t=0 to determine the percentage of the compound remaining.

    • A stable compound will show >99% of the initial peak area across all time points. The appearance of new peaks would indicate degradation.

Section 4: Summary of Stability Data

The following table summarizes the expected stability based on fundamental chemical principles and literature on analogous structures.

ConditionReagent/pHTemperatureExpected StabilityPotential Risk (if any)
Strongly Acidic >3M HCl, H₂SO₄> 80 °CGenerally Stable Extremely low risk of -OCF3 hydrolysis to -COOH.[1][16]
Moderately Acidic pH 2-6Room Temp - 50 °CHighly Stable None anticipated.
Neutral pH ~7 (Water, Buffer)Room Temp - 50 °CHighly Stable None anticipated.
Moderately Basic pH 8-11 (e.g., NaHCO₃, K₂CO₃)Room Temp - 50 °CHighly Stable None anticipated. The compound will exist as the phenoxide.
Strongly Basic >1M NaOH, KOH> 80 °CModerate Stability Potential for slow hydrolysis of the -OCF3 group.[2][7]

Section 5: Mechanistic Insights & Visualizations

To further clarify the stability profile, the following diagrams illustrate the key chemical considerations.

StabilityProfile start This compound in experiment cond What are the conditions? start->cond acid_base Acidic or Basic? cond->acid_base acid Acidic Conditions acid_base->acid  Acidic base Basic Conditions acid_base->base Basic   acid_strength Strong Acid + High Temp? (e.g., conc. H₂SO₄, >80°C) acid->acid_strength acid_yes Potentially Very Slow -OCF3 Hydrolysis (Highly Unlikely) acid_strength->acid_yes Yes acid_no HIGHLY STABLE acid_strength->acid_no No base_strength Strong Base + High Temp? (e.g., >1M NaOH, >80°C) base->base_strength base_yes Potential for Slow -OCF3 Hydrolysis base_strength->base_yes Yes base_no Stable as Phenoxide (Reversible Deprotonation) base_strength->base_no No

Caption: Decision workflow for assessing the stability of this compound.

DegradationPathway cluster_main Potential Degradation Under Forcing Basic Conditions cluster_note phenol This compound phenoxide Phenoxide Intermediate phenol->phenoxide OH⁻ (fast, reversible) product 2-Fluoro-5-hydroxybenzoic acid + 3 F⁻ phenoxide->product Excess OH⁻ High Temp (e.g., >80°C) (Very Slow, Forcing Conditions) note Note: This pathway is generally disfavored due to the meta-position of the -OCF3 group and requires harsh experimental conditions. It is not expected to occur in typical synthetic protocols.

Caption: Hypothetical degradation pathway under extreme basic conditions.

References

  • Sparrow Chemical. (n.d.). Fluorophenol Series.
  • Blog. (2025). What are the reaction kinetics of fluorophenol reactions?.
  • Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Retrieved from [Link]

  • Pérez, S., et al. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Müller, R., et al. (2008). Overview of biological and non-biological transformations of 2-trifluoromethylphenol. ResearchGate. Retrieved from [Link]

  • Freie Universität Berlin Refubium. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Retrieved from the Freie Universität Berlin repository.
  • Khan Academy. (n.d.). Acidic cleavage of ethers (video). Retrieved from [Link]

  • Mahammed, A., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Quora. (2015). Why is p-fluorophenol more acidic than phenol?. Retrieved from [Link]

  • Quora. (2020). Can you tell the order of acidic strength of para halogen substituted phenols?.
  • Organic Chemistry Tutor. (2023). Mechanism Challenge: Acidic Cleavage of Butyl Phenyl Ether. YouTube. Retrieved from [Link]

  • Khan Academy. (n.d.). Acidic cleavage of ethers (video) | Week 3.
  • Royal Society of Chemistry. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. Retrieved from [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Pearson. (2024). Cleavage of Phenyl Ethers: Videos & Practice Problems. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding?.
  • ResearchGate. (n.d.). Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol....
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenol.
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  • Lab Pro Inc. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenol, 5G - F0780-5G.
  • ACS Publications. (n.d.). Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2025). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness | Request PDF.
  • Benchchem. (2025). Stability of 3-(Trifluoromethyl)phenol under different reaction conditions.
  • Sigma-Aldrich. (n.d.). 5-Fluoro-2-(trifluoromethyl)phenol AldrichCPR.
  • RSC Publishing. (n.d.). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers. Retrieved from [Link]

  • PubMed. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Retrieved from [Link]

  • NIH. (n.d.). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Retrieved from [Link]

  • NIST. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenol. NIST WebBook. Retrieved from [Link]

  • ChemicalBook. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenol | 141483-15-0.
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Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Fluoro-5-(trifluoromethoxy)phenol is a critical structural motif in modern drug discovery and materials science. The presence of both a fluorine atom and a trifluoromethoxy group on the phenolic ring imparts unique electronic properties and metabolic stability to target molecules[1][2][3]. However, these same electron-withdrawing groups significantly alter the phenol's reactivity, presenting distinct challenges compared to simpler phenolic substrates. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers navigate the complexities of working with this valuable building block.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound I should be aware of?

A1: Understanding the fundamental properties of this reagent is crucial for experimental design. The two strongly electron-withdrawing groups (F and OCF₃) make the phenolic proton significantly more acidic than that of phenol itself.

  • Acidity (pKa): The predicted pKa is approximately 7.70[4]. This is considerably lower than phenol (~10), meaning it can be deprotonated by weaker bases. For comparison, the pKa of 3-(Trifluoromethyl)phenol is 9.08 and 3,5-Bis(trifluoromethyl)phenol is 8.03[5]. This increased acidity facilitates the formation of the corresponding phenoxide, which is key for reactions like Williamson ether synthesis.

  • Physical State: It is typically a liquid at room temperature, described as a yellow oily liquid or a colorless liquid[4][6].

  • Stability: The compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C[4]. It is also noted as being air-sensitive[6].

Q2: What safety precautions are necessary when handling this compound?

A2: this compound is classified as harmful and an irritant. Standard laboratory safety protocols must be strictly followed.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat[4].

  • Handling: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors[4]. Keep away from heat, sparks, and open flames.

  • In Case of Contact: If it comes into contact with skin or eyes, rinse immediately with plenty of water and seek medical attention[4].

Section 2: Troubleshooting Guide for Common Reactions

This section addresses specific problems encountered during common synthetic transformations involving this compound.

Issue 1: Low Yield or No Reaction in O-Alkylation (Williamson Ether Synthesis)

You are attempting to form an ether by reacting this compound with an alkyl halide (R-X) and a base, but you observe low conversion of your starting material.

The Williamson ether synthesis is an Sₙ2 reaction between a phenoxide and an alkyl halide[7][8]. For an electron-deficient phenol like this one, phenoxide formation is generally facile. Therefore, the issue often lies with the nucleophilicity of the phenoxide, the choice of solvent, or the reactivity of the alkylating agent.

start Low O-Alkylation Yield check_base Is the Base Strong Enough? start->check_base check_solvent Is the Solvent Appropriate? start->check_solvent check_halide Is the Alkyl Halide Reactive? start->check_halide check_temp Is the Temperature Optimal? start->check_temp sol_base Use a stronger base (e.g., NaH) or a suitable carbonate (K₂CO₃) check_base->sol_base If using weak base (e.g., NaOH in some systems) sol_solvent Switch to a polar aprotic solvent (DMF, DMSO, Acetonitrile) check_solvent->sol_solvent If using protic or non-polar solvents sol_halide Use a more reactive halide (I > Br > Cl) or a tosylate/mesylate check_halide->sol_halide If using R-Cl or a sterically hindered halide sol_temp Gradually increase temperature (e.g., 50-80°C) and monitor by TLC/GC check_temp->sol_temp If reaction is sluggish at room temperature

Caption: Troubleshooting Decision Tree for O-Alkylation.

  • Optimize Base and Solvent Combination: While the phenol is acidic, ensuring complete deprotonation is key. The resulting phenoxide's nucleophilicity is highly solvent-dependent.

    • Rationale: Polar aprotic solvents like DMF or DMSO solvate the cation of the base but not the phenoxide anion, leaving it "naked" and highly nucleophilic[7]. In contrast, protic solvents (like ethanol) can hydrogen-bond with the phenoxide, reducing its reactivity.

    • Recommendation: Use potassium carbonate (K₂CO₃) in acetone or acetonitrile for reactive alkylating agents like benzyl bromide or allyl bromide[9]. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) in anhydrous DMF is recommended.

  • Enhance Alkylating Agent Reactivity: The Sₙ2 reaction is sensitive to the leaving group and steric hindrance[8].

    • Recommendation: If using an alkyl chloride, consider switching to the corresponding bromide or iodide, as they are better leaving groups. For secondary alkyl halides, which are prone to elimination side reactions, converting the alcohol to a tosylate or mesylate is a superior strategy[8].

Table 1: Recommended Conditions for O-Alkylation

Alkylating AgentRecommended BaseRecommended SolventTypical Temp. (°C)
Methyl IodideK₂CO₃Acetone, AcetonitrileReflux
Benzyl BromideK₂CO₃Acetone, AcetonitrileReflux
Ethyl BromideNaH (60% disp.)Anhydrous DMF25 - 60
Isopropyl TosylateNaH (60% disp.)Anhydrous DMF50 - 80

Sample Protocol: Synthesis of 2-Fluoro-5-(trifluoromethoxy)anisole

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate (1.5 equivalents).

  • Add anhydrous acetone via syringe, followed by this compound (1.0 equivalent).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide (1.2 equivalents) dropwise.

  • Heat the reaction mixture to reflux and monitor progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography or distillation.

Issue 2: Competing C-Alkylation vs. O-Alkylation in Friedel-Crafts Type Reactions

When attempting reactions with certain electrophiles, you observe a mixture of products where the substituent has added to the aromatic ring (C-alkylation) instead of the desired oxygen atom (O-alkylation).

The phenoxide anion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the electron-rich aromatic ring (primarily at the positions ortho and para to the hydroxyl group)[10][11]. The reaction outcome is a classic example of thermodynamic vs. kinetic control.

  • O-Alkylation (Kinetic Product): Reaction at the oxygen is generally faster and is favored under conditions that promote Sₙ2-type reactivity (polar aprotic solvents, good leaving groups).

  • C-Alkylation (Thermodynamic Product): Reaction at the ring is often more thermodynamically stable. It is favored by conditions that promote electrophilic aromatic substitution, such as the presence of Lewis acids or high temperatures[12].

start Controlling C- vs. O-Alkylation o_alk Desired: O-Alkylation (Ether Formation) start->o_alk c_alk Desired: C-Alkylation (Ring Substitution) start->c_alk o_cond Use Williamson Ether Conditions: - Form phenoxide with base (K₂CO₃, NaH) - Polar aprotic solvent (DMF, Acetone) - No Lewis Acid o_alk->o_cond c_cond Use Friedel-Crafts Conditions: - Lewis Acid Catalyst (AlCl₃, FeCl₃) - Non-polar solvent (DCM, CS₂) - Often requires heat c_alk->c_cond

Sources

side reactions and byproduct formation with 2-Fluoro-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-5-(trifluoromethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile fluorinated building block. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the success of your experiments. Our approach is grounded in established chemical principles to not only solve immediate issues but also to foster a deeper understanding of the reactivity of this compound.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is dedicated to resolving specific issues you may encounter during your reactions with this compound. The unique electronic properties imparted by the fluorine, trifluoromethoxy, and hydroxyl groups can lead to unexpected outcomes if not properly managed.

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound to displace the fluoride with an amine/alkoxide, but I am observing low conversion to my desired product. What are the likely causes and how can I improve the yield?

Answer:

Low yields in SNAr reactions with this substrate can often be attributed to a few key factors. The aromatic ring is activated towards nucleophilic attack by the electron-withdrawing trifluoromethoxy group. However, the success of the reaction is highly dependent on the reaction conditions and the nature of the nucleophile.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Insufficiently Strong Base The phenolic proton is acidic and will be deprotonated by the base. If the base is not strong enough to also facilitate the nucleophilic attack or if it is consumed by the phenol, the reaction will be sluggish.Use a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to first generate the phenoxide in situ, followed by the addition of your nucleophile's precursor if necessary. For amine nucleophiles, a slight excess of the amine itself or a non-nucleophilic organic base like DBU or DIPEA can be effective.
Inappropriate Solvent SNAr reactions are highly sensitive to the solvent. Protic solvents can solvate the nucleophile, reducing its reactivity.Use polar aprotic solvents such as DMSO, DMF, or NMP. These solvents are effective at solvating the cation of the base, leaving the nucleophile more "naked" and reactive.
Low Reaction Temperature While the ring is activated, a certain activation energy must be overcome. Room temperature may not be sufficient for less reactive nucleophiles.Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition.
Poor Nucleophile Sterically hindered or weakly nucleophilic reagents will react slowly.If possible, switch to a less sterically hindered or more inherently nucleophilic reagent.

Workflow for Optimizing SNAr Reactions:

snAr_optimization start Low S N Ar Yield base Evaluate Base Strength (e.g., K2CO3 vs. NaH) start->base solvent Optimize Solvent (e.g., THF vs. DMSO) base->solvent If still low product Improved Yield base->product Successful temp Increase Temperature Incrementally solvent->temp If still low solvent->product Successful nucleophile Consider Nucleophile Reactivity temp->nucleophile If still low temp->product Successful nucleophile->product

Caption: SNAr reaction optimization workflow.

Issue 2: Formation of Multiple Products in O-Alkylation Reactions

Question: I am performing a Williamson ether synthesis with this compound and an alkyl halide, but my NMR/LC-MS is showing multiple unexpected peaks. What are these byproducts and how can I suppress their formation?

Answer:

The formation of multiple products in O-alkylation reactions is a common issue. Besides the desired O-alkylated product, you may be observing byproducts from competing reactions.

Potential Byproducts and Their Mitigation:

Potential Byproduct Formation Mechanism Mitigation Strategy
C-Alkylated Isomers Under certain conditions, particularly with stronger bases and higher temperatures, some degree of C-alkylation can occur at the positions ortho and para to the hydroxyl group.Use a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Running the reaction at a lower temperature for a longer duration can also favor O-alkylation.
Elimination Product (from alkyl halide) If you are using a secondary or tertiary alkyl halide, the basic conditions can promote an E2 elimination reaction, leading to the formation of an alkene.[1]Whenever possible, use a primary alkyl halide or a methyl halide, as these are much less prone to elimination.[1]
Unreacted Starting Material Incomplete deprotonation of the phenol or insufficient reactivity of the alkyl halide can lead to a significant amount of unreacted starting material.Ensure at least one equivalent of a suitable base is used. If using a less reactive alkyl halide (e.g., alkyl chloride), consider switching to the more reactive alkyl bromide or iodide. The addition of a catalytic amount of sodium iodide can sometimes facilitate the reaction with alkyl chlorides.

Proposed Reaction Scheme and Side Products:

o_alkylation reactant This compound + R-X Base, Solvent o_product Desired O-Alkylated Product reactant->o_product Major Pathway c_product C-Alkylated Byproduct reactant->c_product Side Reaction (strong base/high temp) elimination Alkene (from R-X) reactant->elimination Side Reaction (2°/3° R-X)

Caption: O-Alkylation pathways and potential byproducts.

Issue 3: Evidence of Defluorination or Decomposition

Question: After my reaction, I have noticed byproducts that seem to have lost one or more fluorine atoms. Under what conditions is this compound susceptible to defluorination or decomposition?

Answer:

While the trifluoromethoxy group is generally stable, the aromatic fluorine and the trifluoromethoxy group can be labile under specific, often harsh, conditions.[2]

Conditions Leading to Decomposition and Prevention:

  • Strongly Basic Aqueous Conditions: Under strongly basic aqueous conditions, particularly at elevated temperatures, trifluoromethylphenols can undergo hydrolysis. This can lead to the formation of the corresponding hydroxybenzoic acid.[2] Dimer-like products and benzoyl fluoride intermediates have also been observed.[2]

    • Prevention: Avoid prolonged exposure to strong aqueous bases at high temperatures. If basic conditions are required, use anhydrous organic solvents and non-hydroxide bases.

  • Strongly Acidic Conditions (Superacids): While less common in typical synthesis, exposure to superacids can lead to protolytic defluorination and potential dimerization or cyclization reactions.[3]

    • Prevention: Use standard protic or Lewis acids for your transformations and avoid superacidic media unless specifically required for a desired transformation.

  • High Temperatures in the Presence of Certain Metals: Some transition metals can catalyze the decomposition of fluorinated compounds at high temperatures.

    • Prevention: When running metal-catalyzed cross-coupling reactions, carefully screen the catalyst, ligands, and temperature to minimize decomposition of the starting material.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of the phenolic proton in this compound?

While the exact pKa value for this specific molecule is not readily published, we can estimate its acidity based on related compounds. The presence of two strongly electron-withdrawing groups (F and OCF₃) will significantly increase the acidity of the phenol compared to phenol itself (pKa ≈ 10). The pKa is expected to be in the range of 7-8, similar to other halogenated and trifluoromethylated phenols. This increased acidity means that weaker bases like sodium bicarbonate may not be sufficient for complete deprotonation.

Q2: Can I perform electrophilic aromatic substitution on this compound?

Electrophilic aromatic substitution is generally difficult with this substrate. The fluorine and trifluoromethoxy groups are deactivating towards electrophilic attack due to their strong electron-withdrawing inductive effects. The hydroxyl group is an activating, ortho-, para-director, but its effect is likely outweighed by the deactivating groups. If an electrophilic substitution is attempted, harsh conditions would be required, and a mixture of products is likely.

Q3: Are there any specific safety precautions I should take when working with this compound?

Yes. This compound is a chemical that should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[4] Always work in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Q4: What is the best way to purify my product after a reaction with this compound?

The purification method will depend on the properties of your product.

  • Column Chromatography: Silica gel column chromatography is a common and effective method for purifying products from reactions with this starting material. A gradient of ethyl acetate in hexanes is a good starting point for eluting a wide range of products.

  • Distillation: If your product is a thermally stable liquid with a boiling point significantly different from any impurities, vacuum distillation can be a viable option.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.

Q5: I suspect I have an impurity in my product. What are the best analytical techniques to identify it?

A combination of techniques is often necessary for unambiguous impurity identification:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): ¹⁹F NMR is particularly useful for identifying fluorine-containing byproducts. Changes in the chemical shifts of the aromatic protons in ¹H NMR can also provide clues about the structure of impurities.

  • LC-MS: This is a powerful tool for separating your product from impurities and obtaining their mass-to-charge ratios, which can help in determining their molecular formulas.

  • GC-MS: If your product and potential impurities are volatile, GC-MS is an excellent method for separation and identification.[2]

Experimental Protocol: A General Procedure for Williamson Ether Synthesis

This protocol provides a general method for the O-alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Add anhydrous acetone or DMF as the solvent.

  • Add anhydrous potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add the alkyl halide (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to a gentle reflux (for acetone) or to 60-80 °C (for DMF).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Logical Flow of Williamson Ether Synthesis:

williamson_synthesis start Start add_phenol Add this compound and Solvent start->add_phenol add_base Add K₂CO₃ and Stir add_phenol->add_base add_halide Add Alkyl Halide add_base->add_halide heat Heat to Reflux/60-80 °C add_halide->heat monitor Monitor by TLC heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purify by Chromatography workup->purify product Pure O-Alkylated Product purify->product

Caption: Step-by-step workflow for Williamson ether synthesis.

References

  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. [Link]

  • METHOD FOR PREPARING M-TRIFLUOROMETHYLPHENOL. European Patent Office. [Link]

  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • Protolytic defluorination of trifluoromethyl-substituted arenes. PMC. [Link]

  • Alkyl Aryl Ether Bond Formation with PhenoFluor. PMC. [Link]

  • Method for preparing 2-(2,2,2-trifluoroethoxy)phenol. Patsnap. [Link]

  • Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. ACS Publications. [Link]

  • 5-[3-(trifluoromethoxy)-phenyl]-alpha-(trifluoromethyl)-1(2H)-quinolineethanol as potent and orally active cholesteryl ester transfer protein inhibitor. PubMed. [Link]

  • Reactions of Polyfluorobenzenes With Nucleophilic Reagents. PMC. [Link]

  • Process for preparing 4-fluoro-3-trifluoromethylphenol.
  • 2-Fluoro-5-(trifluor. ChemBK. [https://www.chembk.com/en/chem/2-Fluoro-5-(trifluor]([Link]

  • 2-Fluoro-5-(trifluoromethyl)phenol. PubChem. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

Sources

Technical Support Center: A Researcher's Guide to 2-Fluoro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the safe handling, storage, and properties of 2-Fluoro-5-(trifluoromethyl)phenol.

Q1: What are the primary physical and chemical properties of 2-Fluoro-5-(trifluoromethyl)phenol?

2-Fluoro-5-(trifluoromethyl)phenol is an organic fluorinated building block.[2] It is typically a colorless to light yellow liquid at room temperature.[4][5] Key quantitative properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 141483-15-0[1][3]
Molecular Formula C₇H₄F₄O[5]
Molecular Weight 180.10 g/mol [3]
Appearance Colorless to light yellow liquid/solid[4][5]
Boiling Point 146 °C (lit.)[2][4]
Density 1.436 g/mL at 25 °C (lit.)[2][4]
Refractive Index n20/D 1.439 (lit.)[2][4]
Flash Point 57 °C (134.6 °F) - closed cup

Q2: What are the main hazards associated with this compound and what personal protective equipment (PPE) is required?

This compound is classified as hazardous. It is a flammable liquid and vapor.[6] It is harmful if swallowed, inhaled, or in contact with skin.[3][4][6][7] Furthermore, it causes serious eye damage and skin irritation.[3][6][7][8]

Mandatory PPE includes:

  • Eye/Face Protection: Chemical safety goggles and a face shield are essential.[8]

  • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and, if necessary, an apron or full-body suit to prevent skin contact.[8]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[6][8] If ventilation is inadequate, use a suitable respirator with an appropriate filter (e.g., type ABEK EN14387).

Q3: What are the proper storage conditions for 2-Fluoro-5-(trifluoromethyl)phenol?

Proper storage is crucial for maintaining the compound's integrity and ensuring lab safety.

  • Temperature: Store in a cool place.[6]

  • Atmosphere: Keep the container tightly closed and store in a well-ventilated area.[6][8] Some suppliers note that the compound may be air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[5]

  • Compatibility: Keep away from heat, sparks, open flames, and hot surfaces.[6] Ground and bond the container and receiving equipment to prevent static discharge.[6] Use only non-sparking tools and explosion-proof electrical equipment.[6]

Q4: How should I respond to an accidental spill?

For any spill, ensure the area is well-ventilated and sources of ignition are removed. For a small spill, absorb the material with a non-combustible absorbent material (e.g., sand, earth, vermiculite) and place it in a sealed container for disposal. Do not use combustible materials like paper towels to clean up large spills.

Q5: What are the first-aid measures in case of exposure?

Immediate medical attention is required for most exposures.[8]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6][8]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower.[6][8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[6][8]

  • Ingestion: Rinse mouth. Do NOT induce vomiting, as the material is corrosive and could cause perforation of the stomach or esophagus.[8] Call a POISON CENTER or doctor if you feel unwell.[6]

Troubleshooting Guide for Experimental Workflows

This section provides solutions to common issues encountered when using 2-Fluoro-5-(trifluoromethyl)phenol in synthetic applications.

Problem 1: Reaction yield is significantly lower than expected.

  • Causality: The phenolic hydroxyl group can participate in side reactions. More critically, many organofluorine compounds can be sensitive to moisture. Hydrolysis of reagents or intermediates is a common cause of yield loss. For instance, fluorination reagents like PhenoFluor, used to create similar compounds, readily hydrolyze, rendering them ineffective.[9]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents, dispensed from a solvent purification system or a freshly opened bottle over molecular sieves.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (nitrogen or argon) to prevent interaction with atmospheric moisture and oxygen.

    • Reagent Purity: Verify the purity of your starting materials. An old or improperly stored bottle of 2-Fluoro-5-(trifluoromethyl)phenol may have degraded.

    • Temperature Control: Some reactions involving phenols are highly temperature-sensitive. Ensure your reaction temperature is optimal and stable.

Problem 2: Post-reaction analysis (GC/MS, HPLC, NMR) shows multiple unexpected peaks or impurities.

  • Causality: Impurities can arise from unreacted starting materials, isomeric byproducts, or degradation of the product.[10] For example, in reactions like the Claisen rearrangement on similar phenol structures, both ortho- and para-isomers can form.[10]

  • Troubleshooting Steps:

    • Baseline Analysis: Always run an analysis of the starting material to ensure you can distinguish it from products and byproducts.

    • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) or another rapid analytical method to monitor the reaction's progress. This helps determine the optimal reaction time to maximize product formation while minimizing byproduct generation.[11]

    • Purification Optimization: If isomeric byproducts are suspected, optimize your purification method. Flash column chromatography with a carefully selected solvent gradient is often effective. Recrystallization may also be an option if the product is solid.

    • Forced Degradation Study: To identify degradation products, you can subject a small, pure sample of your product to stress conditions (e.g., heat, acid, base) and analyze the resulting mixture.[10]

Problem 3: The compound, which should be a liquid, has solidified or appears discolored.

  • Causality: While the boiling point is high, some sources list the physical state as a solid, suggesting the melting point is near ambient temperature. Solidification may not indicate a problem. However, discoloration (e.g., to yellow or brown) can be a sign of degradation due to improper storage, particularly exposure to air or light.

  • Troubleshooting Steps:

    • Check Melting Point: If the material has solidified, gently warm a small sample to see if it melts. Compare this to the expected melting point if available.

    • Purity Check: Analyze the discolored material using NMR or GC/MS to check for impurities compared to a reference sample or literature data.

    • Review Storage: Ensure the compound has been stored according to the recommendations (cool, dark, tightly sealed, potentially under inert gas).[6] If not, it may be necessary to purify the material or use a fresh bottle.

Visualized Workflows

General Handling and Storage Protocol

This diagram outlines the essential workflow for safely handling and storing 2-Fluoro-5-(trifluoromethyl)phenol from receipt to use.

G cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_ppe Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Assemble Dry Glassware & Anhydrous Solvents prep_hood->prep_materials dispense Dispense Under Inert Atmosphere prep_materials->dispense receive Receive Compound Inspect Container Seal store Store in Cool, Ventilated Area Away from Ignition Sources receive->store store->prep_ppe react Perform Reaction in Fume Hood dispense->react decontaminate Decontaminate Glassware react->decontaminate waste Dispose of Waste in Labeled, Sealed Container decontaminate->waste

Caption: Workflow for Safe Handling and Storage.

Troubleshooting Experimental Impurities

This decision tree provides a logical path for diagnosing and resolving issues with unexpected impurities in a reaction product.

G start Unexpected Peaks in Post-Reaction Analysis check_sm Do Peaks Match Starting Material? start->check_sm check_iso Are Isomeric Byproducts Plausible? check_sm->check_iso No sm_yes Reaction Incomplete. Optimize Time/Temp. check_sm->sm_yes Yes check_deg Could Product be Degrading? check_iso->check_deg No iso_yes Optimize Purification (e.g., Chromatography Gradient) check_iso->iso_yes Yes deg_yes Run at Lower Temp. Minimize Reaction Time check_deg->deg_yes Yes unknown Characterize Impurity (e.g., HRMS) check_deg->unknown No

Caption: Decision Tree for Troubleshooting Impurities.

References

  • ECHA. 2-Fluoro-5-(trifluoromethyl)phenol SDS. [Link]

  • ChemBK. 2-Fluoro-5-(trifluor. [Link]

  • PubChem. 2-Fluoro-5-(trifluoromethyl)phenol. [Link]

  • Environmental Science: Processes & Impacts. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. [Link]

  • Organic Process Research & Development. PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. [Link]

Sources

Technical Support Center: Managing the Reactivity of the Trifluoromethoxy Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the trifluoromethoxy (-OCF₃) group. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging the unique properties of this powerful substituent. The -OCF₃ group is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of molecules, making it a valuable addition to pharmaceuticals and agrochemicals.[1][2][3] However, its unique reactivity profile presents specific challenges during synthesis and handling.

This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind experimental choices, ensuring that every protocol and recommendation is grounded in solid scientific principles.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the nature of the trifluoromethoxy group.

Q1: Why is the -OCF₃ group considered so stable compared to a methoxy (-OCH₃) group?

A: The exceptional stability of the trifluoromethoxy group stems from the cumulative effect of the three highly electronegative fluorine atoms. These atoms exert a strong inductive electron-withdrawing effect, which significantly shortens and strengthens the C-F bonds. This electronic environment also impacts the adjacent C-O bond. The high C-F bond strength contributes to remarkable resistance against thermal, chemical, and enzymatic degradation.[3][4][5] For instance, the -OCF₃ group is much more resistant to oxidative demethylation by cytochrome P450 enzymes than a simple methoxy group, leading to a longer in-vivo half-life for drug candidates.[6][7]

Q2: How does the -OCF₃ group influence the reactivity of an aromatic ring?

A: The -OCF₃ group has a dual electronic nature. It is strongly electron-withdrawing by induction (σ-effect) due to the electronegative fluorines, yet it is a weak electron-donator by resonance (π-effect) through the oxygen lone pairs. The inductive effect typically dominates, deactivating the aromatic ring towards electrophilic aromatic substitution. However, its influence is complex; it has been described as a "super-halogen" or "pseudohalogen" for its ability to mimic halogens in some electronic aspects.[2][3][8] This unique balance of effects can be exploited. For example, in ortho-lithiation reactions, the strong inductive effect can direct metallation to a neighboring position.[2][9]

Q3: Is the trifluoromethoxide anion (⁻OCF₃) a good nucleophile?

A: No, the trifluoromethoxide anion is a very poor nucleophile.[10] The negative charge is highly stabilized by the three fluorine atoms, making it reluctant to participate in nucleophilic attacks. Furthermore, the synthesis of compounds via Sₙ2-type displacement with trifluoroiodomethane (CF₃I) and a phenoxide is not feasible. This is due to strong electronic repulsion between the fluorine atoms and the incoming nucleophile, as well as the energetic unfavorability of forming a CF₃ carbocation-like transition state.[10][11] This inherent low nucleophilicity is a primary reason why direct trifluoromethoxylation reactions are challenging.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing probable causes and actionable solutions.

Problem 1: My -OCF₃ group is cleaving under acidic conditions.

Probable Cause: While generally stable, the -OCF₃ group is not completely inert, especially under harsh acidic conditions, such as with strong Lewis acids or superacids. The C-O bond, while stabilized, can be protonated or coordinated by a Lewis acid, making it susceptible to cleavage, particularly at elevated temperatures. This can lead to the formation of fluorophosgene (COF₂) and metal fluorides, or subsequent hydrolysis to fluoride ions.[10][12]

Solutions:

  • Reagent Selection: Avoid using strong, hard Lewis acids like AlCl₃ or BBr₃, especially at high temperatures. If a Lewis acid is required, consider milder options like ZnCl₂, TiCl₄, or Sc(OTf)₃ under carefully controlled, low-temperature conditions.

  • Protic Acids: When using protic acids, opt for acids like trifluoroacetic acid (TFA) or methanesulfonic acid (MsOH) at the lowest effective concentration and temperature. Avoid heating reactions with strong mineral acids like H₂SO₄ or HI. The -OCF₃ group has shown remarkable stability against hydroiodic acid, in contrast to the methoxy group which is readily cleaved.[13]

  • Reaction Monitoring: Use ¹⁹F NMR to monitor the reaction. The appearance of new signals, particularly a broad singlet for fluoride ion (approx. -120 ppm, solvent dependent) or sharp signals for degradation products, can indicate cleavage of the -OCF₃ group.

Problem 2: I'm observing unexpected side reactions or decomposition when using strong bases.

Probable Cause: Strong bases, particularly organolithium reagents like n-BuLi or t-BuLi, can deprotonate positions ortho to the -OCF₃ group on an aromatic ring.[2][9] While this can be a useful synthetic strategy (ortho-lithiation), it can be an undesired side reaction if another part of the molecule is the intended target. In some cases, particularly with activated systems, strong nucleophilic bases could potentially attack the aromatic ring, leading to nucleophilic aromatic substitution, although this is less common.

Solutions:

  • Base Selection: If ortho-lithiation is not the goal, use non-nucleophilic, sterically hindered bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) at low temperatures (-78 °C).

  • Temperature Control: Perform reactions involving strong bases at low temperatures to minimize side reactions and improve selectivity.

  • Protecting Groups: If a sensitive proton elsewhere in the molecule must be removed, consider temporarily protecting the positions ortho to the -OCF₃ group if the substrate allows.

Problem 3: My nucleophilic aromatic substitution (SₙAr) reaction on a heteroaromatic ring is failing, and the -OCF₃ group is acting as a leaving group.

Probable Cause: On highly electron-deficient aromatic or heteroaromatic systems, the -OCF₃ group can indeed function as a leaving group.[3] Its strong electron-withdrawing nature activates the ring for nucleophilic attack. If a powerful nucleophile is used, it can displace the trifluoromethoxy group.

Solutions:

  • Assess the System: Carefully evaluate the electronics of your aromatic system. If it is highly activated by other electron-withdrawing groups in addition to the -OCF₃, this pathway is more likely.

  • Nucleophile Choice: Use the softest, least forcing nucleophile possible to achieve the desired transformation at another site.

  • Alternative Strategy: If the SₙAr reaction is intended to displace a different leaving group (e.g., a halogen) on the same ring, and the -OCF₃ is being displaced instead, consider redesigning the synthesis. It may be more effective to install the -OCF₃ group at a later stage, after the SₙAr reaction has been performed.

Key Experimental Protocols & Characterization

Protocol 1: Monitoring Reaction Stability with ¹⁹F NMR

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is the most direct tool for observing the integrity of the trifluoromethoxy group.

Methodology:

  • Sample Preparation: Prepare a standard reaction sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Record a standard ¹⁹F NMR spectrum. A typical aryl-OCF₃ group will appear as a sharp singlet between -56 and -60 ppm.[14]

  • Analysis:

    • A single, sharp peak in the expected region indicates the group is intact.

    • The appearance of new peaks suggests a reaction or degradation.

    • Formation of free fluoride ion (F⁻) often appears as a broad signal around -120 to -125 ppm, depending on the solvent and counter-ions.

    • Formation of trifluoroacetate (TFA) from oxidative degradation can be observed as a singlet around -75 to -76 ppm.[15]

Data Summary: Spectroscopic Signatures
SpeciesTechniqueTypical Chemical Shift / SignalNotes
Ar-OCF₃ (Intact) ¹⁹F NMR-56 to -60 ppm (singlet)Position can vary slightly with ring electronics.
Fluoride Ion (F⁻) ¹⁹F NMR~ -120 ppm (broad singlet)Indicates C-F bond cleavage.
Trifluoroacetate (TFA) ¹⁹F NMR~ -75.5 ppm (singlet)Potential oxidative degradation product.
C-F Bonds IR Spectroscopy1100-1300 cm⁻¹ (strong, sharp)This region will show strong C-F stretching bands.
Visualization of Troubleshooting Logic

The following flowchart outlines a decision-making process for troubleshooting unexpected reactivity.

G start Unexpected Result in -OCF3 Containing Molecule check_nmr Run 1H and 19F NMR of Crude Material start->check_nmr is_ocf3_intact -OCF3 Signal Intact? check_nmr->is_ocf3_intact yes_intact Problem is Elsewhere (e.g., other functional groups, reagent decomposition) is_ocf3_intact->yes_intact Yes no_intact -OCF3 Group Reacted/ Degraded is_ocf3_intact->no_intact No reaction_type What were the reaction conditions? no_intact->reaction_type acidic Acidic (Lewis or Protic) reaction_type->acidic Acidic basic Basic (e.g., BuLi, LDA) reaction_type->basic Basic nucleophilic Nucleophilic (SNAr conditions) reaction_type->nucleophilic Nucleophilic acid_sol Consider milder acids or lower temperatures. Avoid strong Lewis acids. acidic->acid_sol base_sol Possible ortho-lithiation. Use non-nucleophilic base or lower temp (-78°C). basic->base_sol nuc_sol -OCF3 acted as leaving group. Assess ring electronics. Install -OCF3 later in synthesis. nucleophilic->nuc_sol

Caption: Troubleshooting workflow for -OCF3 reactivity.

References

  • The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing).
  • The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions | Request PDF - ResearchGate.
  • The Importance of Trifluoroethoxy Groups in Advanced Organic Synthesis.
  • Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing). Available from: [Link]

  • Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds - Refubium - Freie Universität Berlin.
  • The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis.
  • The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF - ResearchGate.
  • Copper-Mediated −CF(OCF3)(CF2H) Transfer to Organic Electrophiles - ACS Publications.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC - NIH. Available from: [Link]

  • Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC - NIH. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available from: [Link]

  • Probable mechanism of OCF3 group destruction with the S-nucleophiles. - ResearchGate. Available from: [Link]

  • Representative nucleophilic trifluoromethoxylating reagents - ResearchGate. Available from: [Link]

  • Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol... - ResearchGate. Available from: [Link]

  • Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis.
  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing). Available from: [Link]

  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. Available from: [Link]

  • Trifluoromethylation - Wikipedia. Available from: [Link]

  • Spectroscopic Fingerprints of Trifluoromethylated Molecules: A Comparative Guide - Benchchem.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
  • Trifluoromethoxy group - Grokipedia.
  • Energetics and Mechanism of the Decomposition of Trifluoromethanol | Request PDF. Available from: [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. Available from: [Link]

  • Advances in the Development of Trifluoromethoxylation Reagents - MDPI. Available from: [Link]

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. Available from: [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. Available from: [Link]

  • Characterization and Biodegradation of Commercial Reference Material Capstone 1157 - Oregon State University.

Sources

Technical Support Center: Strategies to Avoid Defluorination of Trifluoromethoxy-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists, researchers, and drug development professionals working with trifluoromethoxy (OCF₃)-containing compounds. The OCF₃ group is a valuable substituent in modern chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, its unique electronic properties also present stability challenges, with defluorination being a critical side reaction that can derail synthetic campaigns and compromise the integrity of final products.

This guide provides in-depth, field-proven insights into why defluorination occurs and offers robust, actionable strategies to mitigate it. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and design more resilient synthetic routes.

Troubleshooting Guide: Common Defluorination Scenarios

This section addresses specific experimental problems in a question-and-answer format.

Scenario 1: Defluorination during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Question: "I am performing a Suzuki coupling on my aryl bromide bearing a para-OCF₃ group and observing significant formation of the defluorinated (OCHF₂) or proto-defluorinated (H-Ar) byproduct. What is happening and how can I prevent it?"

Answer:

This is a classic and challenging issue. The defluorination of electron-rich trifluoromethoxyarenes under reductive cross-coupling conditions is often mechanistically complex. The primary culprit is typically a single-electron transfer (SET) pathway.

Causality: The Single-Electron Transfer (SET) Mechanism

Under certain conditions, the low-valent palladium catalyst, or other species in the reaction mixture, can act as a single-electron reductant. This electron can be accepted by the trifluoromethylarene, forming a radical anion intermediate. This intermediate is unstable and can readily eliminate a fluoride ion to generate a difluoromethyl radical, which can then undergo further reactions to give the observed byproducts.[4]

SET_Mechanism cluster_0 Defluorination Pathway Ar_OCF3 Ar-OCF₃ Radical_Anion [Ar-OCF₃]•⁻ (Radical Anion) Difluoro_Radical Ar-OCF₂• (Difluoromethyl Radical) Byproduct Ar-OCHF₂ / Ar-H (Defluorinated Byproducts)

Mitigation Strategies:

  • Ligand Selection is Critical: The electronic properties of the phosphine ligand on the palladium center are paramount.

    • Avoid overly electron-rich ligands: Ligands that create a highly electron-rich, low-valent palladium center can exacerbate SET-based defluorination.

    • Employ ligands with appropriate steric bulk and electron density: Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or Josiphos-type ferrocenyl ligands often provide a good balance, promoting the desired reductive elimination over competing SET pathways.

  • Choice of Base and Solvent:

    • Weaker Bases: Strong bases can sometimes promote side reactions. Consider using milder bases like K₃PO₄ or Cs₂CO₃ instead of stronger alkoxides.

    • Aprotic Polar Solvents: Solvents like dioxane or THF are generally preferred. Protic solvents can sometimes participate in unwanted side reactions with radical intermediates.

  • Lower Reaction Temperatures: Defluorination pathways often have a higher activation energy than the desired cross-coupling. Running the reaction at the lowest effective temperature (e.g., 60-80 °C instead of >100 °C) can significantly suppress byproduct formation.[5]

  • Consider Alternative Coupling Partners: If possible, using an arylboronic acid or ester that is more reactive may allow for milder reaction conditions, thereby avoiding the conditions that lead to defluorination.

Comparative Data: Effect of Reaction Conditions on Defluorination

Catalyst/LigandBaseTemperature (°C)% Desired Product% Defluorination
Pd(OAc)₂ / SPhosK₃PO₄80>95%<2%
Pd(PPh₃)₄NaOEt11060%35%
Pd₂ (dba)₃ / XPhosCs₂CO₃70>98%<1%
Note: This is illustrative data synthesized from common observations in the field.
Scenario 2: Instability Under Strongly Acidic or Basic Conditions

Question: "My OCF₃-containing compound is degrading during a hydrolysis step using strong NaOH or during an acidic workup with concentrated HCl. What are the stability limits?"

Answer:

The trifluoromethoxy group is generally considered stable to a wide range of chemical conditions, which is a key reason for its use in drug design.[1] However, it is not indestructible, particularly under harsh acidic or basic conditions.

Causality:

  • Strong Base (e.g., NaOH, KOH): Under forcing conditions (high temperature, high concentration), nucleophilic attack by hydroxide on the carbon atom of the OCF₃ group can occur, although this is generally slow. A more likely pathway, especially if there are activating groups on the aromatic ring, is nucleophilic aromatic substitution where the OCF₃ group acts as a leaving group.

  • Strong Acid (e.g., conc. HCl, H₂SO₄): The C-O bond of the trifluoromethoxy group can be susceptible to cleavage under strongly acidic conditions, particularly at elevated temperatures. This can lead to the formation of a phenol and subsequent decomposition products.

Mitigation Strategies:

  • pH Control: Whenever possible, maintain the pH of your reaction and workup conditions within a moderate range (pH 3-10). If strongly acidic or basic conditions are required, they should be performed at low temperatures and for the shortest possible duration.

  • Alternative Reagents:

    • For ester hydrolysis, consider enzymatic hydrolysis or milder reagents like lithium hydroxide (LiOH) in THF/water at room temperature.

    • For acidic steps, use buffered systems or weaker organic acids if the transformation allows.

pH_Stability_Workflow Start Is my OCF₃ compound degrading? Check_pH What are the reaction/workup conditions? Start->Check_pH Strong_Base Strong Base (e.g., >2M NaOH, >80°C) Check_pH->Strong_Base Basic Strong_Acid Strong Acid (e.g., conc. HCl, >60°C) Check_pH->Strong_Acid Acidic Moderate_Conditions Moderate pH (3-10) Check_pH->Moderate_Conditions Moderate Solution_Base Action: Use milder base (e.g., LiOH, K₂CO₃) Lower temperature Reduce reaction time Strong_Base->Solution_Base Solution_Acid Action: Use weaker acid or buffer Perform at 0°C Minimize exposure time Strong_Acid->Solution_Acid No_Issue Degradation is likely not due to pH. Investigate other factors. Moderate_Conditions->No_Issue

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of OCF₃ defluorination?

A1: The most common and problematic mechanism is single-electron reduction of the trifluoromethoxyarene to a radical anion, which then rapidly eliminates a fluoride ion.[4] This is particularly prevalent in transition-metal-catalyzed reactions that involve low-valent metal species.[6] Other pathways, such as nucleophilic attack, can occur but typically require much harsher conditions.[7]

Q2: Are there any analytical techniques to reliably detect and quantify defluorination?

A2: Yes, several methods are highly effective:

  • ¹⁹F NMR Spectroscopy: This is the most direct and powerful technique. The OCF₃ group has a distinct chemical shift, and the appearance of new signals corresponding to -OCHF₂ or other fluorinated byproducts provides unambiguous evidence of defluorination. It can also be used quantitatively with an internal standard.

  • LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is excellent for identifying and quantifying the parent compound and its defluorinated metabolites or byproducts, especially at low concentrations.[8]

  • Fluoride Ion Selective Electrode (ISE): This method can measure the amount of free fluoride (F⁻) released into the aqueous phase of a reaction mixture, providing a quantitative measure of the total defluorination that has occurred.[9][10]

Q3: Does the position of the OCF₃ group on an aromatic ring affect its stability?

A3: Yes, significantly. The electronic environment of the OCF₃ group plays a major role. An OCF₃ group on an electron-rich aromatic ring is generally more susceptible to reductive defluorination because the ring system can better stabilize the radical anion intermediate. Conversely, an OCF₃ group on an electron-deficient ring (e.g., a pyridine or a ring with strong electron-withdrawing groups) is typically more stable under these conditions.

Q4: Can I reduce other functional groups in my molecule without affecting the OCF₃ group?

A4: Generally, yes. The OCF₃ group is robust to many common reducing agents used for functional group transformations (e.g., NaBH₄ for ketone/aldehyde reduction, H₂/Pd-C for nitro group or alkene reduction under standard conditions). However, caution is advised with strongly reducing conditions, such as dissolving metal reductions (e.g., Na/NH₃) or reagents known to operate via SET mechanisms (e.g., SmI₂), as these can potentially lead to defluorination.[4] Always perform a small-scale test reaction and analyze the outcome by ¹⁹F NMR or LC-MS.

Experimental Protocols

Protocol 1: Robust Suzuki-Miyaura Coupling for OCF₃-Containing Aryl Bromides

This protocol is optimized to minimize the risk of defluorination.

Step-by-Step Methodology:

  • Reagent Preparation: In a glovebox, add the aryl bromide (1.0 equiv), boronic acid or ester (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and SPhos (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, 0.02 equiv) to an oven-dried reaction vial.

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.01 equiv) to the vial.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the vial to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction Setup: Seal the vial, remove it from the glovebox, and place it in a preheated heating block at 80 °C.

  • Monitoring: Stir the reaction at 80 °C. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography. Obtain a ¹⁹F NMR spectrum of the purified product to confirm the integrity of the OCF₃ group.

References

  • Deeper Defluorination and Mineralization of a Novel PFECA (C7 HFPO-TA) in Vacuum UV/Sulfite: Unique Mechanism of H/OCF3 Exchange. Environmental Science & Technology - ACS Publications. Available at: [Link]

  • The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes. ResearchGate. Available at: [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science (RSC Publishing). Available at: [Link]

  • Microwell fluoride assay screening for enzymatic defluorination. PubMed. Available at: [Link]

  • Exploring the Trifluoromethoxy Group: A Key to Enhanced Chemical Properties. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. ResearchGate. Available at: [Link]

  • Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin. Available at: [Link]

  • Flow-injection determination of total organic fluorine with off-line defluorination reaction on a solid sorbent bed. PubMed. Available at: [Link]

  • Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as a Model Compound. ResearchGate. Available at: [Link]

  • Probable mechanism of OCF3 group destruction with the S-nucleophiles. ResearchGate. Available at: [Link]

  • Closing PFAS Analytical Gaps: Inter-Method Evaluation of Total Organofluorine Techniques for AFFF-Impacted Water. ResearchGate. Available at: [Link]

  • Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. ChemRxiv. Available at: [Link]

  • Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. PMC - NIH. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available at: [Link]

  • C–F bond functionalizations of trifluoromethyl groups via radical intermediates. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Recent progress in trifluoromethylation: strategies and Applications. Wechem. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]

Sources

Technical Support Center: Workup Procedures for Reactions Containing 2-Fluoro-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-5-(trifluoromethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the successful workup and purification of reactions involving this versatile building block. My aim is to move beyond generic protocols and offer field-proven insights grounded in chemical principles to help you navigate the specific challenges this molecule may present.

Understanding the Unique Characteristics of this compound

Before delving into specific workup procedures, it's crucial to understand the physicochemical properties of this compound that influence its behavior during a reaction workup.

PropertyValue/CharacteristicImplication for Workup
Molecular Weight 180.10 g/mol [1][2]Relatively low molecular weight, suggesting good solubility in many organic solvents.
Appearance Colorless to light yellow liquid or solid[3]The appearance of a dark reaction mixture may indicate decomposition or side-product formation.
pKa (Predicted) 7.70 ± 0.10This moderate acidity is key for designing effective acid-base extraction strategies.
Solubility Sparingly soluble in water, soluble in organic solvents like ether and benzene.[3]Facilitates extraction into organic solvents from aqueous media.
Trifluoromethoxy (-OCF₃) Group Electron-withdrawing, metabolically stable, and increases lipophilicity.[4][5][6]Generally stable to workup conditions, but can be susceptible to hydrolysis under harsh basic conditions.
Fluoro (-F) Group Electron-withdrawing, can act as a leaving group in SNAr reactions.The reactivity of this group is central to many synthetic applications.

General Workup Workflow: A Self-Validating Approach

A successful workup is a systematic process of separating your desired product from unreacted starting materials, reagents, catalysts, and byproducts. The following workflow provides a logical and self-validating sequence for most reactions involving this compound.

Workup_Workflow cluster_0 Reaction cluster_1 Workup cluster_2 Purification cluster_3 Analysis Reaction Reaction Completion (Monitored by TLC/LC-MS) Quench Quenching Reaction->Quench Stop the reaction Extraction Liquid-Liquid Extraction Quench->Extraction Initial separation Washing Aqueous Washes Extraction->Washing Remove impurities Drying Drying Organic Layer Washing->Drying Remove water Solvent_Removal Solvent Removal Drying->Solvent_Removal Concentrate Purification Chromatography/ Recrystallization Solvent_Removal->Purification Isolate product Analysis Characterization (NMR, MS, etc.) Purification->Analysis Confirm identity and purity

Caption: A generalized workflow for reaction workup and purification.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the workup of reactions with this compound in a question-and-answer format.

Section 1: Quenching the Reaction

Q1: My reaction involves a strong base like NaH or an organolithium reagent. What is the safest and most effective way to quench it?

A1: Quenching highly reactive reagents requires a careful and controlled approach to manage exotherms and gas evolution.[7][8]

  • Rationale: Direct addition of water to strong bases can be extremely exothermic and potentially violent. A less reactive proton source is used initially to moderate the reaction rate.

  • Recommended Protocol:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a proton source that is less reactive than water, such as isopropanol, dropwise with vigorous stirring.[9]

    • Monitor for any temperature increase or gas evolution.

    • Once the initial vigorous reaction subsides, a 1:1 mixture of isopropanol and water can be added, followed by the slow addition of water.[9]

    • For reactions involving organolithiums, be aware that quenching can still be highly exothermic even after the addition of isopropanol.[8]

Troubleshooting:

  • Problem: The quench is too vigorous and the reaction mixture is warming up significantly.

    • Solution: Immediately slow down or stop the addition of the quenching agent. Ensure the ice bath is providing adequate cooling. If necessary, add more ice to the bath.[7]

Section 2: Liquid-Liquid Extraction

Q2: How do I effectively separate my product from unreacted this compound using extraction?

A2: The moderately acidic nature of the phenolic proton is the key to a successful separation. By manipulating the pH of the aqueous phase, you can selectively move the phenol into the aqueous layer, leaving your likely less acidic or neutral product in the organic layer.

  • Rationale: The phenoxide anion, formed by deprotonating the phenol with a base, is significantly more water-soluble than the neutral phenol.

  • Recommended Protocol for Removing Unreacted Phenol:

    • After quenching, dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a dilute aqueous base solution. A 1M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is generally effective.

    • Separate the layers. The unreacted phenol will now be in the aqueous layer as its corresponding phenoxide salt.

    • To confirm the removal of the phenol, you can acidify the aqueous layer with a strong acid (e.g., concentrated HCl) until it is acidic to pH paper.[10] If a significant amount of phenol was present, it may precipitate out of the aqueous solution.

    • Proceed to wash the organic layer with water and then brine to remove any residual base and to reduce the amount of dissolved water.

Extraction_Diagram Start Reaction Mixture in Organic Solvent Wash_Base Wash with aq. Base (e.g., 1M NaOH) Start->Wash_Base Organic_Layer Organic Layer: Product Wash_Base->Organic_Layer Separation Aqueous_Layer Aqueous Layer: Deprotonated Phenol Wash_Base->Aqueous_Layer Separation

Caption: Acid-base extraction to remove unreacted phenol.

Troubleshooting:

  • Problem: An emulsion has formed between the organic and aqueous layers.

    • Solution: Emulsions are common when working with complex mixtures. To break an emulsion, you can try the following:

      • Add a small amount of brine (saturated aqueous NaCl solution).

      • Gently swirl the separatory funnel instead of shaking vigorously.

      • Allow the mixture to stand for an extended period.

      • Filter the entire mixture through a pad of Celite®.

Q3: My product is also acidic. How can I separate it from the starting phenol?

A3: This requires a more nuanced approach based on the difference in pKa between your product and the starting phenol (pKa ≈ 7.7).

  • Scenario 1: Your product is significantly more acidic (e.g., a carboxylic acid, pKa ≈ 4-5).

    • Strategy: Use a weak base like sodium bicarbonate (NaHCO₃) for the initial wash. This will selectively deprotonate the more acidic product, moving it into the aqueous layer, while leaving the less acidic starting phenol in the organic layer.

  • Scenario 2: Your product is only slightly more or less acidic than the starting phenol.

    • Strategy: Acid-base extraction may not be effective. In this case, you will need to rely on purification techniques like column chromatography.

Section 3: Purification

Q4: What are the best practices for purifying my product by column chromatography?

A4: Column chromatography is a powerful technique for separating compounds with similar polarities.[11][12]

  • Stationary Phase: Silica gel is the most common choice and is generally suitable for compounds derived from this compound.[11]

  • Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation.

    • TLC First: Always determine the optimal solvent system using Thin Layer Chromatography (TLC) before running a column.[13][14] Aim for an Rf value of 0.2-0.4 for your desired product.

    • Common Solvent Systems:

      • For non-polar to moderately polar compounds, mixtures of hexanes (or petroleum ether) and ethyl acetate are a good starting point.[15][16]

      • For more polar compounds, you can use mixtures of dichloromethane and methanol.[15]

      • For aromatic compounds, a toluene/ethyl acetate mixture can sometimes provide better separation.[16]

  • Loading the Column: For optimal separation, dissolve your crude product in a minimal amount of the eluent or a less polar solvent and load it onto the column in a narrow band. If your product is not very soluble, you can adsorb it onto a small amount of silica gel and load it as a solid.[17]

Troubleshooting:

  • Problem: My product is co-eluting with an impurity.

    • Solution:

      • Use a shallower solvent gradient: Start with a less polar eluent and gradually increase the polarity.

      • Try a different solvent system: Sometimes changing one of the solvents (e.g., from ethyl acetate to diethyl ether) can alter the selectivity of the separation.

  • Problem: My compound is streaking on the TLC plate.

    • Solution: This can indicate that your compound is acidic or basic. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent can often resolve this issue.[17]

Section 4: Specific Reaction Workups

Q5: I've performed a Williamson ether synthesis. What are the key considerations for the workup?

A5: The workup for a Williamson ether synthesis typically involves quenching the base, removing the unreacted phenol, and purifying the resulting ether.[10][18]

  • Typical Byproducts/Impurities:

    • Unreacted this compound.

    • Unreacted alkyl halide.

    • Side products from elimination if a secondary or tertiary alkyl halide was used.

  • Recommended Protocol:

    • Cool the reaction mixture and quench any remaining base by slowly adding water or a dilute acid (e.g., 1M HCl).[3]

    • Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

    • Wash with 1M NaOH to remove unreacted phenol.[19]

    • Wash with water and then brine.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[19]

    • Purify the crude product by column chromatography.

Q6: What about the workup for an SNAr reaction where the phenol is the nucleophile?

A6: The workup is similar to the Williamson ether synthesis, with a focus on removing the unreacted phenol and any inorganic salts.[20][21]

  • Typical Byproducts/Impurities:

    • Unreacted this compound.

    • Unreacted aryl halide/electrophile.

    • Inorganic salts from the base used.

  • Recommended Protocol:

    • Cool the reaction mixture and quench with water.[20]

    • Extract the product into an organic solvent (e.g., ethyl acetate).[20]

    • Wash the combined organic layers with 1M NaOH to remove unreacted phenol.

    • Wash with water and brine to remove salts and residual base.

    • Dry the organic layer, filter, and concentrate.

    • Purify by column chromatography.

Q7: I've done an esterification reaction. How should I approach the workup?

A7: The workup will depend on the esterification method used. Phenols are less nucleophilic than aliphatic alcohols, so more reactive acylating agents are often used.[22]

  • Using an Acid Chloride or Anhydride with a Base (e.g., Pyridine):

    • Workup:

      • Dilute the reaction mixture with an organic solvent and water.

      • Wash with a dilute acid (e.g., 1M HCl) to remove the basic catalyst (e.g., pyridine).

      • Wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid anhydride or carboxylic acid byproduct.

      • Wash with water and brine.

      • Dry, concentrate, and purify.

  • Mitsunobu Reaction:

    • Key Challenge: Removing the triphenylphosphine oxide and the reduced azodicarboxylate byproducts.

    • Workup Strategy:

      • Concentrate the reaction mixture.

      • Attempt to precipitate the triphenylphosphine oxide by adding a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate, followed by filtration.

      • The filtrate can then be further purified by column chromatography.

Section 5: Stability Considerations

Q8: How stable is the trifluoromethoxy (-OCF₃) group during workup? Can it be hydrolyzed?

A8: The trifluoromethoxy group is generally considered to be quite stable under most workup conditions.[23] However, it is not completely inert.

  • Acidic Conditions: The -OCF₃ group is generally stable to acidic conditions.

  • Basic Conditions: While more stable than a trifluoromethyl group, the trifluoromethoxy group can be susceptible to hydrolysis under strong basic conditions , especially with heating.[24] This would lead to the formation of the corresponding hydroxybenzoic acid.

  • Recommendation: For routine acid-base extractions using dilute aqueous bases (e.g., 1M NaOH) at room temperature, hydrolysis of the trifluoromethoxy group is unlikely to be a significant issue. However, if your reaction requires prolonged heating with a strong base, be aware of this potential side reaction.

References

  • ChemBK. (2024, April 10). 2-Fluoro-5-(trifluor. Retrieved from [Link]

  • ResearchGate. (2023, July). The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions. Retrieved from [Link]

  • Common Standard Operating Procedure. (n.d.). Retrieved from University of Notre Dame website: [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Freie Universität Berlin Refubium. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials. Retrieved from [Link]

  • MDPI. (2018, September 8). Two Possible Side Reaction Pathways during Furanic Etherification. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Column chromatography. (n.d.). Retrieved from [Link]

    • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • BGD Group. (2011). TLC Developing System. Retrieved from [Link]

  • Organic Syntheses. (2011). Org. Synth. 2011, 88, 342. Retrieved from [Link]

  • KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • CHEM 344 Thin Layer Chromatography. (n.d.). Retrieved from [Link]

  • ResearchGate. (2021, June 6). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Dark Side of Fluorine. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). S N Ar reactions of 2. | Download Table. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. Retrieved from [Link]

  • Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1. Retrieved from [Link]

  • Khan Academy. (n.d.). Esterification of phenols (video). Retrieved from [Link]

  • The Royal Society of Chemistry. (2024, May 6). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenol. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

Sources

Validation & Comparative

analytical techniques for purity analysis of 2-Fluoro-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Purity Analysis of 2-Fluoro-5-(trifluoromethoxy)phenol

A Senior Application Scientist's Comparative Review of Analytical Methodologies

For researchers, scientists, and drug development professionals, establishing the purity of chemical entities is a cornerstone of reliable and reproducible research. The compound this compound, an increasingly relevant building block in medicinal and materials chemistry, presents unique analytical challenges due to its fluorinated moieties. This guide provides an in-depth comparison of the primary analytical techniques for assessing its purity, grounded in scientific principles and practical, field-proven insights. We will explore the causality behind experimental choices, present self-validating protocols, and compare the strengths and limitations of each method.

The Analytical Imperative: Why Purity Matters

The purity of this compound directly impacts reaction yields, kinetic profiles, and the toxicological and pharmacological properties of downstream products. Impurities can arise from the synthetic route (e.g., starting materials, isomeric byproducts) or degradation.[1] The presence of the trifluoromethoxy group generally confers high stability, but degradation pathways under stress conditions (e.g., oxidation, photolysis) can still lead to unwanted byproducts.[2][3] A multi-faceted analytical approach is therefore not just recommended, but essential for comprehensive quality control.

Orthogonal Approaches to Purity Determination

No single analytical technique can provide a complete purity profile. A robust analysis relies on orthogonal methods—techniques that measure the same attribute using different physical principles. This guide focuses on the most effective combination for this compound: chromatography for separation and spectroscopy for identification and quantification.

The following diagram illustrates a logical workflow for the comprehensive purity analysis of this compound.

Purity Analysis Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Technique Selection cluster_3 Data Analysis & Reporting Sample This compound Sample Prep Dissolve in appropriate solvent (e.g., Acetonitrile, CDCl3) Sample->Prep Chrom Chromatographic Screening Prep->Chrom Spectro Spectroscopic Screening Prep->Spectro HPLC HPLC-UV (Non-volatile impurities) Chrom->HPLC Primary method GCMS GC-MS (Volatile impurities) Chrom->GCMS If volatiles suspected NMR qNMR (¹H, ¹⁹F) (Absolute Purity & Structure) Spectro->NMR Definitive structure & purity Analysis Integrate Data: - Purity (%) by Area Normalization - Absolute Purity by qNMR - Impurity Identification HPLC->Analysis GCMS->Analysis NMR->Analysis Report Generate Certificate of Analysis (CoA) Analysis->Report

Caption: A typical workflow for the purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination of non-volatile and thermally unstable compounds.[1] For this compound, a reversed-phase (RP-HPLC) method is the logical first choice, separating compounds based on their hydrophobicity.

Causality Behind the Method: The phenol group provides some polarity, while the fluorinated aromatic ring is hydrophobic. A C18 column, with its long alkyl chains, provides sufficient hydrophobic interaction to retain the analyte and separate it from more polar or less retained impurities. An acidic mobile phase (e.g., using formic or phosphoric acid) is crucial to suppress the ionization of the phenolic hydroxyl group, ensuring a sharp, symmetrical peak shape.[4]

Comparative HPLC Methodologies
ParameterMethod A: Rapid ScreeningMethod B: High-Resolution Impurity Profiling
Column C18, 4.6 x 50 mm, 2.7 µmC18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B in 5 min10% to 90% B in 20 min, hold at 90% for 5 min
Flow Rate 1.2 mL/min1.0 mL/min
Column Temp. 35 °C40 °C
Detection UV at 254 nmDiode Array Detector (DAD), 210-400 nm
Pros Fast analysis timeBetter separation of closely eluting impurities
Cons May co-elute minor impuritiesLonger run time
Protocol: HPLC Purity by Area Normalization
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 90% A / 10% B for Method B) until a stable baseline is achieved.

  • Standard Preparation: Accurately prepare a 1.0 mg/mL stock solution of this compound in acetonitrile. Dilute to a working concentration of approximately 0.1 mg/mL with a 50:50 mixture of water and acetonitrile.

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the working standard.

  • Injection: Inject 5 µL of the sample.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • System Suitability: Before analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from synthesis or volatile degradation products.[1] Given that this compound has a boiling point of 146 °C, it is sufficiently volatile for GC analysis.[5][6]

Causality Behind the Method: A non-polar column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms), is an excellent starting point. This column separates compounds primarily based on their boiling points and slight differences in polarity. Coupling GC with a mass spectrometer allows for the definitive identification of separated impurities by comparing their mass spectra to established libraries like NIST.[7][8]

Protocol: GC-MS for Volatile Impurity Identification
  • System Preparation: Install a DB-5ms column (or equivalent) and condition it according to the manufacturer's instructions.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: 250 °C, Split mode (e.g., 20:1)

    • Carrier Gas: Helium, constant flow of 1.2 mL/min

    • Oven Program: Initial 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.[1]

    • Injection Volume: 1 µL

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Mass Range: Scan from 40 to 500 amu.[1]

  • Data Analysis: Identify the main peak corresponding to this compound (molecular weight 180.1 g/mol ).[7] Search the NIST library for matches to any other observed peaks to identify potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for structural elucidation and can be used as a primary method for quantitative analysis (qNMR).[9] For this specific molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Causality Behind the Method:

  • ¹H NMR: Provides information on the aromatic protons. Their chemical shifts and coupling patterns confirm the substitution pattern on the benzene ring.[10][11] The phenolic -OH proton will typically appear as a broad singlet whose position is concentration-dependent.[12]

  • ¹⁹F NMR: This is a particularly powerful tool due to the two different fluorine environments (Ar-F and -OCF₃). It is highly sensitive and allows for the direct detection and quantification of any fluorine-containing impurities, which might be difficult to resolve by other methods.[13][14]

  • Quantitative NMR (qNMR): By adding a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without needing a reference standard of the analyte itself.[9] This is a significant advantage over chromatographic methods which typically determine relative purity.

Protocol: Purity Determination by ¹H qNMR
  • Standard Preparation: Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.

  • Sample Preparation: Accurately weigh approximately 10-15 mg of the this compound sample into the same vial.

  • Dissolution: Add a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure complete dissolution.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery.

    • Ensure a high signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculation: Use the following formula to calculate the purity:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the standard

Comparison of Key Analytical Techniques

FeatureHPLC-UVGC-MSqNMR
Principle Differential partitioningVolatility & mass-to-charge ratioNuclear spin in a magnetic field
Primary Use Quantification of non-volatile impuritiesIdentification of volatile impuritiesAbsolute quantification & structure confirmation
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (µg to mg)
Quantification Relative (Area %)Semi-quantitative without standardsAbsolute (Primary method)
Impurity ID Tentative (by UV spectrum)Definitive (by mass spectrum)Definitive (by structure)
Strengths Widely available, robust, excellent for routine QCExcellent for residual solvents, definitive IDNo analyte-specific reference needed for purity
Limitations Requires reference standards for impurity IDLimited to thermally stable and volatile compoundsLower sensitivity, higher equipment cost

The following decision tree can guide the selection of the appropriate technique.

Technique Selection Guide Start What is the analytical goal? Goal1 Routine Purity Check (Area %) Start->Goal1 Goal2 Identify Unknown Impurity Start->Goal2 Goal3 Absolute Purity Assay (Primary Standard) Start->Goal3 Goal4 Check for Residual Solvents Start->Goal4 Technique1 HPLC-UV Goal1->Technique1 Technique2 GC-MS or LC-MS Goal2->Technique2 Technique3 Quantitative NMR (qNMR) Goal3->Technique3 Technique4 Headspace GC-MS Goal4->Technique4

Caption: A decision tree for selecting the appropriate analytical technique.

Conclusion

The purity analysis of this compound requires a thoughtful, multi-technique approach. While HPLC-UV is indispensable for routine quality control and profiling non-volatile impurities, GC-MS is essential for identifying volatile contaminants and residual solvents. For definitive structural confirmation and the determination of absolute purity, quantitative NMR , particularly leveraging both ¹H and ¹⁹F spectra, stands as the gold standard. By combining these orthogonal techniques, researchers and drug developers can build a comprehensive and reliable purity profile, ensuring the quality and integrity of their work.

References

  • Powers, L. C., et al. (2021). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. Retrieved from [Link]

  • Key, B. D., Howell, R. D., & Criddle, C. S. (1997). Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. Retrieved from [Link]

  • Taylor, B. F., et al. (1993). Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. PubMed. Retrieved from [Link]

  • Powers, L. C., et al. (2021). Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol... ResearchGate. Retrieved from [Link]

  • Taylor, B. F., et al. (1993). Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. FEMS Microbiology Letters. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenol. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Phenol, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-, acetate (ester) on Newcrom R1 HPLC column. Retrieved from [Link]

  • Soderberg, T. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

  • Gfeller, J. C., & Rosing, H. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2008). 1H NMR study of some sterically crowded substituted phenols. Retrieved from [Link]

  • Wasik, A., et al. (2015). Recent developments in methods for analysis of perfluorinated persistent pollutants. NIH National Library of Medicine. Retrieved from [Link]

  • Frankowski, R., et al. (2012). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. CORE. Retrieved from [Link]

  • Tang, P., Wang, W., & Ritter, T. (2011). Deoxyfluorination of Phenols. DASH (Harvard). Retrieved from [Link]

  • NIST. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenol. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of 2-Fluoro-5-(trifluoromethoxy)phenol Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexity of Fluorinated Phenols

In modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The 2-fluoro-5-(trifluoromethoxy)phenol scaffold is a prime example of a privileged structural motif, featuring two distinct, electronically different fluorine environments: an electron-withdrawing aromatic fluorine (Ar-F) and a trifluoromethoxy group (-OCF₃). This complexity, while beneficial for chemical function, presents a significant challenge for unambiguous structural characterization. Simple analytical techniques often fall short, making a robust, multi-dimensional approach essential.

This guide provides an in-depth, field-proven workflow for the structural validation of this compound derivatives, leveraging the unparalleled power of multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of techniques to explain the causality behind experimental choices, demonstrating how a logically sequenced series of NMR experiments creates a self-validating system for absolute structural confidence.

The NMR Advantage vs. Alternative Techniques

While other analytical methods provide valuable information, they often lack the comprehensive structural detail offered by NMR for solution-state analysis.

Technique Strengths Limitations for this Scaffold
Mass Spectrometry (MS) Provides highly accurate molecular weight and fragmentation data.Cannot distinguish between isomers (e.g., different substitution patterns on the aromatic ring).
X-Ray Crystallography Gives definitive solid-state structure and stereochemistry.Requires a suitable single crystal, which is often a significant bottleneck. The solid-state conformation may not represent the solution-state structure.
Infrared (IR) Spectroscopy Confirms the presence of functional groups (e.g., -OH, C-F, C-O).Provides limited information on the overall connectivity and substitution pattern.
Multi-nuclear NMR Provides detailed information on atom connectivity (through-bond) and spatial proximity (through-space) in solution, allowing for definitive isomer differentiation.Lower sensitivity compared to MS; requires slightly larger sample quantities.

For the specific challenges posed by this compound derivatives, NMR is the superior technique. It is the only common analytical method that can directly probe the environment of every proton, carbon, and fluorine atom and map their relationships to build a complete, unambiguous structural picture.

The Strategic NMR Workflow: A Self-Validating Cascade


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Figure 1. A strategic workflow for NMR-based structural validation.

Step 1: The Initial Assessment (1D ¹H and ¹⁹F NMR)

Causality: These are the most sensitive NMR-active nuclei (after tritium) and provide the quickest, most direct insight into the molecule. The goal here is to verify the number and general environment of proton and fluorine signals.

  • ¹H NMR: You will primarily observe the aromatic protons and the phenolic -OH proton. The aromatic signals will be split not only by adjacent protons but also by the aromatic fluorine atom, leading to complex multiplets. The presence of these J-couplings (spin-spin couplings) is the first piece of evidence for the F-C-H arrangement.

  • ¹⁹F NMR: This is arguably the most powerful initial experiment.[3][4] Due to the wide chemical shift range of ¹⁹F NMR, you will see two well-resolved signals: one for the aromatic fluorine (typically between -100 and -140 ppm) and one for the -OCF₃ group (typically between -58 and -65 ppm vs. CFCl₃).[5][6] The multiplicity of the Ar-F signal provides immediate information about its neighboring protons.

Step 2: Mapping the Carbon Skeleton (1D ¹³C and DEPT)

Causality: A simple ¹³C NMR spectrum confirms the total number of unique carbon atoms in the molecule. However, the signals will be split by both attached protons and nearby fluorine atoms (¹JCF, ²JCF, etc.), which can complicate the spectrum.

  • Proton-Decoupled ¹³C NMR: Provides a count of carbon environments. The carbon directly attached to the aromatic fluorine will appear as a large doublet (¹JCF ≈ 240-280 Hz), and the -OCF₃ carbon will be a quartet (¹JCF ≈ 250-260 Hz). Other aromatic carbons will show smaller couplings to both fluorine nuclei.[7]

  • DEPT (Distortionless Enhancement by Polarization Transfer): A set of DEPT-90 and DEPT-135 experiments is crucial for differentiating between CH, CH₂, and CH₃ groups and identifying non-protonated quaternary carbons (which are absent in DEPT spectra).

Step 3: Connecting the Dots - 2D Correlation Spectroscopy

This is where the structure is truly pieced together. These experiments reveal which atoms are connected, either through a few bonds or through space.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. In this scaffold, it will show cross-peaks between adjacent aromatic protons, allowing you to trace the proton network on the ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the definitive experiment for assigning protonated carbons. It shows a correlation peak for each carbon atom that is directly bonded to a proton. This allows you to transfer the assignments from the ¹H spectrum directly to the carbons they are attached to.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment maps longer-range connectivity, showing correlations between protons and carbons that are two or three bonds away. This is the primary tool for identifying quaternary (non-protonated) carbons by observing correlations from nearby protons. For example, the protons ortho and meta to the carbon bearing the -OCF₃ group will show HMBC correlations to it.

Step 4: Leveraging Fluorine for Unambiguous Validation

When ambiguities remain, particularly in confirming the exact substitution pattern, experiments involving the ¹⁹F nucleus provide the final, decisive evidence.[2][8][9]

  • ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): The Nuclear Overhauser Effect (NOE) is a through-space phenomenon, not through-bond.[10][11] A HOESY experiment shows correlations between nuclei that are close in space (< 5 Å), regardless of whether they are bonded.[12] This is exceptionally useful for confirming regiochemistry. For example, the proton at position 3 (H3) should show a strong HOESY correlation to the fluorine at position 2 (F2), definitively proving their spatial proximity.

  • ¹⁹F-¹³C HMBC: Just as ¹H-¹³C HMBC links protons to the carbon skeleton, this experiment links the fluorine nuclei to the carbon skeleton over multiple bonds.[13][14] This can be used to independently verify the assignments of the quaternary carbons, as the aromatic fluorine will show correlations to C1, C2, and C3, while the -OCF₃ fluorine atoms will show a strong correlation to C5.

Data Interpretation: A Practical Example

Let's consider a hypothetical derivative: 2-Fluoro-4-methyl-5-(trifluoromethoxy)phenol .

Nucleus Expt. Expected Chemical Shift (ppm) Key Couplings & Correlations
¹H 1DH3: ~6.9-7.2H6: ~6.8-7.1CH₃: ~2.2-2.4OH: ~5.0-6.0 (variable)H3 shows coupling to F2 (³JHF ≈ 3-5 Hz).H6 shows coupling to F2 (⁴JHF ≈ 1-3 Hz).COSY: No correlation between H3 and H6.
¹⁹F 1DAr-F : ~ -130 to -140O-CF₃ : ~ -60 to -62Ar-F is a doublet of doublets (or ddd if ⁴JHF is resolved).OCF₃ is a singlet.
¹³C 1DC2: ~150 (d, ¹JCF ≈ 250 Hz)C5: ~145 (q, ²JCF ≈ 4 Hz)C-O CF₃: ~121 (q, ¹JCF ≈ 258 Hz)CH₃: ~15-20C1, C3, C6 will also show smaller couplings to Ar-F. C4 and C6 will show small couplings to the OCF₃ group.
2D HSQCH3 correlates to C3.H6 correlates to C6.CH₃ protons correlate to CH₃ carbon.
2D HMBCH3 correlates to C1, C2, C4, C5.H6 correlates to C1, C4, C5.CH₃ correlates to C3, C4, C5.
2D HOESYH3 shows strong correlation to F2 .CH₃ protons show correlation to H3 and OCF₃ fluorines.

This combination of experiments allows for the complete and unambiguous assignment of every atom in the molecule, validating the proposed structure.

Experimental Protocols

General Sample Preparation
  • Dissolve the Sample: Accurately weigh 5-10 mg of the purified derivative and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Choose a solvent that fully dissolves the compound and has minimal overlapping signals with the analyte.

  • Filter: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Standard: For precise chemical shift referencing, especially for ¹⁹F NMR, the use of an internal standard can be considered, though modern spectrometers can reference accurately to the solvent lock signal.

Key NMR Acquisition Parameters

The following are general starting points on a 400 or 500 MHz spectrometer. Parameters should be optimized for the specific instrument and sample.

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 8-16.

  • ¹⁹F NMR:

    • Pulse Program: Standard single pulse with proton decoupling (zgpg30).

    • Spectral Width: ~250 ppm (centered around -100 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-64.

  • ¹³C{¹H} NMR:

    • Pulse Program: Standard proton-decoupled single pulse (zgpg30).

    • Spectral Width: ~220-240 ppm.

    • Acquisition Time: ~1-1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

  • 2D HSQC:

    • Pulse Program: Phase-sensitive gradient-selected (hsqcedetgpsisp2.3).

    • Spectral Width: F2 (¹H): 10-12 ppm; F1 (¹³C): 160-180 ppm.

    • Optimization: Set the evolution delay for a one-bond coupling constant of ~145 Hz.

    • Number of Scans: 2-4 per increment.

  • 2D HMBC:

    • Pulse Program: Phase-sensitive gradient-selected (hmbcgplpndqf).

    • Spectral Width: F2 (¹H): 10-12 ppm; F1 (¹³C): 220-240 ppm.

    • Optimization: Set the long-range coupling evolution delay for 8-10 Hz.

    • Number of Scans: 4-8 per increment.

  • 2D ¹H-¹⁹F HOESY:

    • Pulse Program: Standard phase-sensitive NOESY/HOESY sequence (hoesyph).

    • Spectral Width: F2 (¹H): 10-12 ppm; F1 (¹⁹F): ~120 ppm (to cover both F environments).

    • Mixing Time (d8): 300-800 ms (a range should be tested).

    • Number of Scans: 8-16 per increment.

Conclusion

The structural validation of poly-fluorinated aromatic compounds like this compound derivatives demands a higher level of analytical rigor than their non-fluorinated counterparts. By treating the fluorine nuclei as strategic analytical anchors rather than spectral complications, a systematic workflow employing 1D and 2D NMR techniques provides an unparalleled level of structural detail. This guide demonstrates that a combination of through-bond (COSY, HSQC, HMBC) and through-space (HOESY) correlation experiments creates a robust, self-validating methodology, ensuring the highest degree of confidence for researchers in drug development and materials science.

References

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (NIH).[Link]

  • Carbon–fluorine two-dimensional NMR correlation spectra. ResearchGate.[Link]

  • Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. PubMed.[Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar.[Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry Publishing.[Link]

  • 2-Fluoro-5-(trifluoromethyl)phenol | C7H4F4O | CID 518888. PubChem.[Link]

  • 5.4: NOESY Spectra. Chemistry LibreTexts.[Link]

  • 2D 19F/ 19F NOESY for the assignment of NMR spectra of fluorochemicals. ResearchGate.[Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.[Link]

  • 19Flourine NMR. University of Ottawa.[Link]

  • Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd.[Link]

  • 2D NMR Spectroscopy for Organic Compounds. Scribd.[Link]

  • Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. ACS Publications.[Link]

  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis.[Link]

  • NMR Coupling Constants. Iowa State University Chemical Instrumentation Facility.[Link]

  • 19F Chemical Shifts and Coupling Constants. UC Santa Barbara NMR Facility.[Link]

Sources

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2-Fluoro-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the precise and accurate analysis of novel chemical entities is paramount. 2-Fluoro-5-(trifluoromethoxy)phenol, a fluorinated organic building block, presents unique analytical challenges due to its chemical properties. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, supported by experimental insights and established scientific principles. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their analytical needs.

Introduction to this compound and its Analytical Significance

This compound (CAS No: 141483-15-0) is a substituted phenol containing both fluoro and trifluoromethoxy groups.[1][2] These functional groups impart specific chemical characteristics that influence its behavior in analytical systems. The presence of the polar hydroxyl group and the electronegative fluorine atoms can lead to complex interactions with stationary phases in chromatography. Accurate quantification of this compound is crucial for reaction monitoring, purity assessment, and stability studies in various research and development phases.

The choice between HPLC and GC-MS for the analysis of this compound is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput. This guide will dissect the nuances of each technique for this particular analyte.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueImplication for Analysis
Molecular FormulaC7H4F4O---
Molecular Weight180.10 g/mol [3]Suitable for both HPLC and GC-MS detection.
Boiling Point146 °C (lit.)[2][4]Sufficiently volatile for GC analysis, though derivatization may improve peak shape and thermal stability.
FormLiquid at 25 °C[1]Simplifies sample preparation for both techniques.
PolarityPolar (due to the phenolic hydroxyl group)Favors reversed-phase HPLC. May require derivatization for optimal GC performance to reduce polarity.[5]
Thermal StabilityExpected to be reasonably stable, but the phenolic group can be reactive at high temperatures.A key consideration for GC inlet temperature and oven programming.

High-Performance Liquid Chromatography (HPLC) Methodology

HPLC is a powerful technique for the separation and quantification of non-volatile or thermally labile compounds.[6][7][8] Given the polarity of this compound, reversed-phase HPLC with UV detection is a primary and robust analytical choice.

The Causality Behind the HPLC Method Design

The selection of a reversed-phase C18 column is a logical starting point due to its versatility and ability to retain moderately polar compounds like phenols. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of retention time. The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase is crucial; it suppresses the ionization of the phenolic hydroxyl group, leading to a more consistent retention time and improved peak shape. For fluorinated compounds, a pentafluorophenyl (PFP) stationary phase can offer alternative selectivity due to dipole-dipole and pi-pi interactions with the fluorinated analyte.[9][10][11]

Detailed Experimental Protocol: HPLC-UV

Objective: To develop a robust HPLC-UV method for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). An alternative is a PFP column for enhanced selectivity.[11]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 80% B

    • 10-12 min: 80% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 275 nm (based on the UV absorbance of the phenol chromophore)

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • From the stock solution, create a series of working standard solutions by serial dilution with the mobile phase to construct a calibration curve.

  • For unknown samples, dissolve a known amount in the mobile phase to achieve a concentration within the calibration range.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL in ACN) Standards Working Standards (Serial Dilution) Stock->Standards Calibration Construct Calibration Curve Standards->Calibration Sample Unknown Sample (Dissolved in Mobile Phase) Autosampler Autosampler Injection (10 µL) Column C18 Column (30 °C) Autosampler->Column Mobile Phase Gradient Detector UV Detector (275 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Quantification Quantify Sample Chromatogram->Quantification Calibration->Quantification

Caption: HPLC-UV analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodology

GC-MS is a highly sensitive and selective technique, ideal for the analysis of volatile and thermally stable compounds.[6][12][13] With a boiling point of 146 °C, this compound is amenable to GC analysis. However, the presence of the polar hydroxyl group can lead to peak tailing and potential interactions with the GC liner and column. To mitigate these effects and improve chromatographic performance, derivatization is often a necessary and highly recommended step for phenols.[5][14]

The Rationale for Derivatization in GC-MS

Derivatization in GC is a chemical modification of the analyte to enhance its analytical properties.[15] For phenols, the primary goals of derivatization are to:

  • Increase Volatility: By replacing the active hydrogen of the hydroxyl group with a non-polar group, the boiling point is effectively lowered.

  • Improve Thermal Stability: The resulting derivative is often more stable at the high temperatures of the GC inlet and column.

  • Enhance Peak Shape: By reducing the polarity, interactions with active sites in the GC system are minimized, leading to sharper, more symmetrical peaks.

A common and effective derivatization technique for phenols is silylation , where the hydroxyl proton is replaced by a trimethylsilyl (TMS) group.[5] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose.

Detailed Experimental Protocol: GC-MS with Derivatization

Objective: To develop a sensitive and selective GC-MS method for the analysis of this compound following silylation.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer (Quadrupole or Ion Trap)

  • Autosampler

Derivatization Procedure:

  • To 100 µL of the sample solution in a vial, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1) or splitless for trace analysis.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-350. For higher sensitivity, Selected Ion Monitoring (SIM) can be used, targeting the molecular ion and characteristic fragment ions of the derivatized analyte.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Solution Derivatization Add Silylating Agent & Heat (60°C, 30 min) Sample->Derivatization Derivatized_Sample Derivatized Sample Derivatization->Derivatized_Sample Injection GC Injection (250°C) Derivatized_Sample->Injection Separation Capillary Column Separation Injection->Separation Temp. Program Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Analyzer (Scan or SIM) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Mass Spectrum Identification TIC->Mass_Spectrum Quantification Quantification Mass_Spectrum->Quantification

Caption: GC-MS with derivatization workflow for this compound.

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on a careful evaluation of their respective strengths and weaknesses for the analysis of this compound.

ParameterHPLC-UVGC-MSE-E-A-T Based Rationale
Sample Preparation Simple dissolution.[13]Requires derivatization, adding time and potential for error.[5][13][14]HPLC offers a more direct and faster sample preparation workflow, which is advantageous for high-throughput screening. The derivatization step in GC, while adding complexity, is a well-established technique to improve the analysis of polar compounds.[15]
Selectivity Good, based on retention time and UV spectrum. Co-elution is possible.Excellent, based on both retention time and mass spectrum, providing high confidence in identification.[6]The mass spectrometric detection in GC-MS provides a higher degree of certainty in analyte identification compared to the UV detection in HPLC, especially in complex matrices.
Sensitivity Good (ppm to high ppb range).[13]Excellent (ppb to ppt range), especially with SIM mode.[12][13]GC-MS generally offers superior sensitivity, making it the method of choice for trace-level analysis.
Speed Moderate run times (typically 10-20 minutes).Faster run times are possible for volatile compounds, but derivatization adds to the overall time.[6][13]While the chromatographic run time in GC can be shorter, the overall analysis time from sample to result is often longer than HPLC due to the derivatization step.
Robustness Generally very robust and reproducible.Derivatization efficiency can be a source of variability. The high temperatures can lead to column degradation over time.HPLC systems are often considered more "rugged" for routine quality control applications due to simpler sample preparation and operation at ambient temperatures.
Cost Lower initial instrument cost and operational costs (solvents can be a significant expense).Higher initial instrument cost, but lower solvent consumption.[7]The choice may be influenced by budget constraints, with HPLC being a more accessible option for many laboratories.

Conclusion and Recommendations

Both HPLC and GC-MS are viable and powerful techniques for the analysis of this compound. The optimal choice is contingent on the specific analytical objective.

  • For routine quality control, purity assessment, and assays where high throughput is desired and analyte concentrations are relatively high, HPLC-UV is the recommended method. Its simple sample preparation, robustness, and lower operational complexity make it highly suitable for these applications.

  • For trace-level analysis, impurity profiling, and definitive identification, GC-MS is the superior technique. Its exceptional sensitivity and the structural information provided by the mass spectrum are invaluable for these demanding applications, despite the additional sample preparation step of derivatization.

Ultimately, a well-equipped analytical laboratory may employ both techniques synergistically: HPLC for routine screening and GC-MS for confirmation and in-depth characterization. This dual approach ensures both efficiency and the highest level of scientific integrity in the analysis of this compound.

References

  • Birkett, J. W. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health, Part A, 38(4), 589-595.
  • MDPI. (2018). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 8(4), 64. [Link]

  • Dasgupta, A. (2000). A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. Journal of Chromatography B: Biomedical Sciences and Applications, 744(2), 271-277. [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • ChemBK. (n.d.). 2-Fluoro-5-(trifluor. [Link]

  • Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). [Link]

  • ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA. [Link]

  • Aijiren. (2024). HPLC or GC-MS: Which Technique is Best for Your Needs?. [Link]

  • Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. [Link]

  • Labmate Online. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]

  • National Institutes of Health. (2018). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 52(15), 8275–8283. [Link]

  • Patsnap. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. [Link]

  • PubChem. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenol. [Link]

  • ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. [Link]

  • Scientific Research Publishing. (2015). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 6, 884-892. [Link]

  • LCGC International. (2007). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Fluoro-5-(trifluoromethoxy)phenol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of key intermediates is paramount to ensuring reaction efficiency, product purity, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of 2-Fluoro-5-(trifluoromethoxy)phenol, a critical building block in modern medicinal chemistry. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering field-proven insights to guide your method selection and implementation.

The inherent chemical properties of this compound, including its aromaticity, fluorine substituents, and potential for thermal lability, present unique analytical challenges. This guide is structured to provide a comprehensive and objective comparison of the most suitable analytical techniques, complete with experimental data and detailed protocols to ensure the integrity and reliability of your results.

Choosing Your Analytical Approach: A Comparative Overview

The selection of an appropriate analytical technique is a critical decision that will impact the accuracy, precision, and efficiency of your workflow. The choice is often a balance between the required analytical performance and the practical constraints of the laboratory. Below is a comparative summary of the most viable methods for the quantitative analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (¹⁹F qNMR)
Principle Differential partitioning between a stationary and mobile phase.[1]Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[2][3][4]Absorption of radiofrequency waves by ¹⁹F nuclei in a magnetic field.[5][6][7]
Selectivity Good; can be optimized with column and mobile phase selection. Potential for co-elution with structurally similar impurities.Excellent; mass spectrometry provides an additional dimension of separation and identification.[2]Excellent; the large chemical shift range of ¹⁹F minimizes signal overlap.[7][8]
Sensitivity High (typically low µg/mL to ng/mL).Very high (typically low ng/mL to pg/mL).[9][10]Moderate (typically low mg/mL to high µg/mL).
Precision Excellent (RSD <1-2%).Excellent (RSD <2-5%).Excellent (RSD <1%).[6]
Accuracy Excellent, with proper calibration.Excellent, with proper calibration and internal standards.Excellent; often considered a primary ratio method, potentially not requiring a specific reference standard of the analyte.[5]
Sample Throughput High.Moderate to High.Moderate.
Instrumentation Cost Moderate.High.High.
Ease of Method Development Moderate.Moderate to Complex.Moderate.
Key Advantages Robust, widely available, suitable for non-volatile and thermally labile compounds.[1]High sensitivity and selectivity, definitive identification.[2]Non-destructive, rapid analysis, minimal sample preparation, no need for analyte-specific reference standards for purity determination.[5][6]
Key Disadvantages Requires reference standards for quantification, potential for matrix interference.[2]Not suitable for non-volatile or thermally labile compounds, potential for derivatization requirement.[2]Lower sensitivity compared to chromatographic methods, higher instrument cost.
Logical Workflow for Method Selection

The following diagram illustrates a logical workflow for selecting the most appropriate analytical technique based on the specific requirements of your analysis.

MethodSelection start Define Analytical Goal is_identification_needed Is Definitive Identification Required? start->is_identification_needed is_high_sensitivity_needed Is High Sensitivity (trace level) Required? is_identification_needed->is_high_sensitivity_needed No gcms GC-MS is_identification_needed->gcms Yes is_purity_needed Is Purity Assessment (no specific standard) a Priority? is_high_sensitivity_needed->is_purity_needed No is_high_sensitivity_needed->gcms Yes is_routine_qc Is this for Routine QC with High Throughput? is_purity_needed->is_routine_qc No qnmr ¹⁹F qNMR is_purity_needed->qnmr Yes hplc HPLC-UV is_routine_qc->hplc Yes is_routine_qc->hplc No, but a robust and versatile method is needed

Caption: Decision tree for selecting an analytical method.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the quantitative analysis of this compound using HPLC-UV, GC-MS, and ¹⁹F qNMR. These protocols are designed to be self-validating, with built-in checks and justifications for each step.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is often the workhorse of a pharmaceutical development lab due to its robustness and applicability to a wide range of compounds.[1] This method is particularly well-suited for routine quality control of reaction mixtures containing this compound.

A. Rationale for Method Design

A reverse-phase C18 column is selected due to the non-polar nature of the analyte.[11] The mobile phase, a mixture of acetonitrile and water, provides good separation efficiency for aromatic compounds. A UV detector is chosen for its simplicity and the strong chromophore present in the phenol ring.

B. Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing mobile_phase Prepare Mobile Phase (Acetonitrile/Water) equilibration Equilibrate HPLC System (Stable Baseline) mobile_phase->equilibration standards Prepare Standard Solutions (1 mg/mL stock, serial dilutions) injection Inject Standards and Samples standards->injection sample Prepare Sample Solution (Dilute reaction mixture) sample->injection equilibration->injection data_acquisition Acquire Data injection->data_acquisition integration Integrate Peaks data_acquisition->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte in Sample calibration->quantification

Caption: HPLC analytical workflow.

C. Detailed Protocol
  • Instrumentation and Consumables:

    • HPLC system with a UV detector.

    • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid or formic acid (for pH adjustment, if needed).

    • This compound analytical standard.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (Gradient or Isocratic, e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 274 nm.[12]

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

    • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of at least five calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).

    • Sample Solution: Dilute an accurately weighed amount of the reaction mixture with the mobile phase to a final concentration expected to be within the calibration range. Centrifuge or filter the sample if it contains particulates.

  • Analysis and Quantification:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the working standard solutions in triplicate and record the peak areas.

    • Construct a calibration curve by plotting the average peak area against the concentration of the standards. The correlation coefficient (r²) should be >0.999.

    • Inject the sample solution in triplicate and determine the average peak area.

    • Calculate the concentration of this compound in the sample using the calibration curve.

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[2] It is particularly useful for the analysis of volatile and semi-volatile compounds and for the definitive identification of impurities.[13]

A. Rationale for Method Design

Given that this compound is a phenol, it is amenable to GC analysis.[2] A non-polar capillary column, such as a DB-5ms, is a good starting point for the separation of aromatic compounds.[13] Mass spectrometric detection provides high selectivity and allows for the identification of unknown peaks by their mass spectra.

B. Experimental Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing standards Prepare Standard Solutions (in a suitable solvent like Dichloromethane) injection Inject Standards and Samples standards->injection sample Prepare Sample Solution (Dilute reaction mixture) sample->injection gcms_setup Set up GC-MS System gcms_setup->injection data_acquisition Acquire Data (Scan or SIM mode) injection->data_acquisition integration Integrate Peaks data_acquisition->integration identification Identify Impurities by Mass Spectra data_acquisition->identification calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte in Sample calibration->quantification

Caption: GC-MS analytical workflow.

C. Detailed Protocol
  • Instrumentation and Consumables:

    • GC-MS system.

    • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[13]

    • Helium (carrier gas).

    • Dichloromethane or other suitable solvent (GC grade).

    • This compound analytical standard.

  • Chromatographic and Spectrometric Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1).

    • Carrier Gas Flow: Helium at a constant flow of 1.2 mL/min.[13]

    • Oven Temperature Program: Initial temperature 50 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C, and hold for 10 min.[13]

    • MS Transfer Line Temperature: 280 °C.[13]

    • Ion Source Temperature: 230 °C.[13]

    • Mass Range: 40-500 amu.[13]

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with dichloromethane.

    • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution.

    • Sample Solution: Dilute an accurately weighed amount of the reaction mixture with dichloromethane to a concentration within the calibration range.

  • Analysis and Quantification:

    • Inject the working standard solutions and record the peak areas of the target ion.

    • Construct a calibration curve.

    • Inject the sample solution and determine the peak area of the target ion.

    • Calculate the concentration of the analyte.

    • The mass spectrum of the analyte peak should be compared to a reference spectrum for confirmation of identity. Other peaks in the chromatogram can be tentatively identified by searching their mass spectra against a library (e.g., NIST).

III. Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy

¹⁹F qNMR is a powerful and direct method for the quantification of fluorinated compounds.[5][6][7] Its key advantage is the ability to provide an accurate measure of purity or concentration without the need for a specific reference standard of the analyte, by using an internal standard of known purity.[5]

A. Rationale for Method Design

The ¹⁹F nucleus has a 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR analysis.[7][8] The wide chemical shift range of ¹⁹F minimizes the likelihood of signal overlap, which is a common challenge in ¹H NMR.[8] An internal standard with a known concentration and a ¹⁹F signal that does not overlap with the analyte is used for quantification.

B. Experimental Workflow

qNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing sample_prep Accurately weigh sample and internal standard into a vial dissolution Dissolve in deuterated solvent sample_prep->dissolution transfer Transfer to NMR tube dissolution->transfer nmr_setup Set up NMR spectrometer (lock, shim, tune) transfer->nmr_setup acquisition Acquire ¹⁹F NMR spectrum with quantitative parameters nmr_setup->acquisition processing Process spectrum (phasing, baseline correction) acquisition->processing integration Integrate analyte and internal standard signals processing->integration calculation Calculate concentration or purity integration->calculation

Caption: ¹⁹F qNMR analytical workflow.

C. Detailed Protocol
  • Instrumentation and Consumables:

    • NMR spectrometer.

    • NMR tubes.

    • Deuterated solvent (e.g., CDCl₃, Acetone-d₆).

    • Internal standard (e.g., trifluorotoluene or another suitable fluorinated compound of known purity).

  • NMR Parameters for Quantitative Analysis:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): ≥ 7 times the longest T₁ of the signals of interest.

    • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or higher).[8]

    • Ensure the spectral width is large enough to encompass all ¹⁹F signals.

  • Sample Preparation:

    • Accurately weigh a known amount of the reaction mixture into a vial.

    • Accurately weigh a known amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Analysis and Calculation:

    • Acquire the ¹⁹F NMR spectrum using the quantitative parameters.

    • Process the spectrum (phasing and baseline correction are critical).

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the concentration or purity of the analyte using the following equation:

    Purityanalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS

    Where:

    • I = Integral value

    • N = Number of fluorine atoms for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the internal standard

    • IS = Internal Standard

Method Validation and Trustworthiness

For any quantitative method to be considered reliable, it must be validated.[14][15][16] The validation process provides documented evidence that the method is suitable for its intended purpose.[14][15] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[17][18] For this compound, this includes starting materials, reagents, and potential by-products of the reaction.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[17]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Safety and Handling

As a responsible scientist, it is imperative to be aware of the hazards associated with the materials being handled. This compound is a chemical that requires careful handling in a well-ventilated area, with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[19] It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[20] Always consult the Safety Data Sheet (SDS) before working with this or any other chemical.[19][21][22]

Conclusion

The quantitative analysis of this compound in reaction mixtures can be reliably achieved using HPLC-UV, GC-MS, or ¹⁹F qNMR.

  • HPLC-UV is a robust and versatile technique, ideal for routine quality control and high-throughput analysis.

  • GC-MS offers superior sensitivity and selectivity, making it the method of choice for trace analysis and impurity identification.

  • ¹⁹F qNMR provides a rapid and direct method for quantification, with the significant advantage of not requiring an analyte-specific reference standard for purity determination.

The choice of the most appropriate technique will depend on the specific analytical requirements, available instrumentation, and the stage of drug development. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to ensure the generation of accurate and reliable data, thereby supporting the advancement of their research and development programs.

References

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  • Sithole, B. B., Williams, D. T., Lastoria, C., & Robertson, J. L. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. J. Assoc. Off. Anal. Chem., 69(3), 466–473.
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  • Environmental Science: Processes & Impacts. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Royal Society of Chemistry.
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  • Benchchem. (n.d.). Identification of impurities in 2-Allyl-5-trifluoromethyl phenol synthesis.
  • Sigma-Aldrich. (n.d.). 5-fluoro-2-(trifluoromethyl)phenol cas 123-45-6.
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spectroscopic comparison of ortho, meta, and para trifluoromethoxyphenols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Comparison of Ortho-, Meta-, and Para-Trifluoromethoxyphenols

A Guide for Researchers and Drug Development Professionals

The positional isomerism of substituted phenols is a cornerstone of medicinal chemistry and materials science. The seemingly subtle shift of a functional group around the aromatic ring can dramatically alter a molecule's electronic properties, acidity, hydrogen-bonding capabilities, and, consequently, its biological activity and material characteristics. The trifluoromethoxy (-OCF₃) group, in particular, is of growing importance in drug design for its ability to enhance metabolic stability and lipophilicity.

This guide provides a detailed comparative analysis of ortho-, meta-, and para-trifluoromethoxyphenol using fundamental spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will not only present the experimental data but also delve into the underlying principles that dictate the distinct spectroscopic signatures of these isomers, providing a framework for their unambiguous identification and characterization.

The Spectroscopic Impact of the Trifluoromethoxy Group

The key to differentiating these isomers lies in understanding the interplay between the electron-donating hydroxyl (-OH) group and the strongly electron-withdrawing trifluoromethoxy (-OCF₃) group.

  • -OH Group: A powerful activating group that donates electron density to the ring via resonance, particularly at the ortho and para positions.

  • -OCF₃ Group: While the oxygen atom possesses lone pairs, the intense inductive effect of the three fluorine atoms makes the group strongly electron-withdrawing overall. This deactivates the aromatic ring.

The relative positions of these two groups create unique electronic environments for the protons and carbons of each isomer, leading to predictable and measurable differences in their spectra.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy is invaluable for identifying functional groups and understanding hydrogen bonding. The most diagnostic regions for these phenols are the O-H stretching frequency (~3200-3600 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹), which contains C-O, C-F, and aromatic C-H bending vibrations.

Key Differentiators in IR Spectra:
  • O-H Stretching: The most significant difference is expected in the O-H stretching band. The ortho isomer can form a strong intramolecular hydrogen bond between the hydroxyl proton and the oxygen or fluorine atoms of the adjacent trifluoromethoxy group. This typically results in a sharper, less concentration-dependent O-H band at a lower frequency compared to its isomers. The meta and para isomers can only form intermolecular hydrogen bonds , leading to a broad O-H stretching band that shifts with concentration.

  • C-H Out-of-Plane Bending: The substitution pattern on the benzene ring gives rise to characteristic strong absorptions in the 690-900 cm⁻¹ region. These out-of-plane C-H bending vibrations are highly diagnostic for ortho, meta, and para isomers.[1][2][3][4]

Comparative IR Data
IsomerO-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-F Stretches (cm⁻¹)Aromatic C-H Bending (cm⁻¹)
o-Trifluoromethoxyphenol ~3550 (sharp, intramolecular H-bond)~1250~1150-1220 (strong)~750 (strong, 4 adjacent H's)
m-Trifluoromethoxyphenol ~3200-3500 (broad)~1290, ~1200~1140-1210 (strong)~880, ~780, ~690 (multiple bands)
p-Trifluoromethoxyphenol ~3200-3500 (broad)~1260~1160-1220 (strong)~830 (strong, 2 adjacent H's)[5]

Note: The values for ortho and meta isomers are predicted based on established principles of IR spectroscopy, as high-quality, directly comparable public spectra were not available. The para-isomer data is supported by the NIST gas-phase IR spectrum.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Chemical Environments

NMR is arguably the most powerful technique for distinguishing these isomers. Both ¹H and ¹³C NMR provide a wealth of information based on chemical shifts and spin-spin coupling patterns.

¹H NMR Spectroscopy

The chemical shifts and splitting patterns of the four aromatic protons are unique for each isomer. The electron-donating -OH group tends to shield (move upfield) ortho and para protons, while the electron-withdrawing -OCF₃ group deshields (moves downfield) them.[7]

  • ortho-Isomer: Expected to show a complex multiplet for the four adjacent aromatic protons.

  • meta-Isomer: Expected to show four distinct signals, potentially with one proton appearing as a singlet or narrow triplet due to minimal coupling with its neighbors.[8]

  • para-Isomer: Due to the molecule's symmetry, the four aromatic protons are chemically divided into two equivalent sets. This results in a characteristic pattern of two doublets (an A₂B₂ system), which is a clear identifier for para-disubstitution.[7][8][9]

Comparative ¹H NMR Data (Aromatic Region)
IsomerExpected Splitting PatternRepresentative Chemical Shifts (δ, ppm)
o-Trifluoromethoxyphenol Complex multiplet (ABCD system)6.8 - 7.3
m-Trifluoromethoxyphenol Four distinct signals, potentially complex6.6 - 7.3
p-Trifluoromethoxyphenol Two doublets (A₂B₂ system)~7.15 (d, 2H), ~6.90 (d, 2H)

Note: Chemical shifts are estimates in CDCl₃ and can vary with solvent. The pattern is the most reliable diagnostic tool.

¹³C NMR Spectroscopy

The number of signals in the aromatic region of the decoupled ¹³C NMR spectrum can also be a key indicator.

  • ortho- and meta-Isomers: Having no plane of symmetry bisecting the ring, they are expected to show 6 distinct signals for the aromatic carbons, plus one for the -OCF₃ group.

  • para-Isomer: Due to symmetry, carbons 2 and 6 are equivalent, as are carbons 3 and 5. This results in only 4 signals for the aromatic carbons, providing another definitive marker for this isomer.

The carbon attached to the highly electronegative -OCF₃ group will also show a characteristic quartet in a coupled spectrum due to splitting by the three fluorine atoms. A representative ¹³C NMR spectrum for the meta isomer is available from ChemicalBook.[10]

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy probes the π → π* electronic transitions within the benzene ring. While all three isomers are expected to show similar absorption profiles, subtle shifts in the wavelength of maximum absorbance (λmax) can be observed due to the influence of the substituents on the energy of the conjugated π-system.[11]

The primary absorption band around 270-280 nm is characteristic of the phenol chromophore. The position of the -OCF₃ group will modulate this absorption. However, these shifts are often small, making UV-Vis spectroscopy less definitive for isomer differentiation compared to NMR.[11] Solvent choice can also significantly impact the λmax.[12][13][14][15][16]

Comparative UV-Vis Data
IsomerExpected λmax (in Ethanol)
o-Trifluoromethoxyphenol ~275 nm
m-Trifluoromethoxyphenol ~276 nm
p-Trifluoromethoxyphenol ~278 nm

Note: These are estimated values. The key takeaway is the similarity of the spectra, highlighting the superiority of NMR for this specific analytical challenge.

Experimental Protocols

The following are generalized, self-validating protocols for the spectroscopic analysis of trifluoromethoxyphenol isomers.

Workflow for Spectroscopic Isomer Identification

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_id Conclusion prep_nmr Dissolve ~10 mg in 0.7 mL deuterated solvent (e.g., CDCl₃, DMSO-d₆) acq_nmr ¹H & ¹³C NMR Spectroscopy (≥400 MHz Spectrometer) prep_nmr->acq_nmr prep_ir Prepare as neat liquid film (if liquid) or KBr pellet (if solid) acq_ir FTIR Spectroscopy (Scan 4000-400 cm⁻¹) prep_ir->acq_ir prep_uv Prepare dilute solution (~10⁻⁴ M) in UV-grade solvent (e.g., Ethanol) acq_uv UV-Vis Spectroscopy (Scan 400-200 nm) prep_uv->acq_uv analysis Compare Spectra: - IR O-H stretch & fingerprint - ¹H NMR splitting patterns - ¹³C NMR signal count - UV-Vis λmax shifts acq_nmr->analysis acq_ir->analysis acq_uv->analysis id Unambiguous Isomer Identification analysis->id

Caption: General workflow for the spectroscopic analysis and identification of trifluoromethoxyphenol isomers.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 10-20 mg of the trifluoromethoxyphenol isomer and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[17]

  • Instrumentation: Use a high-resolution NMR spectrometer (400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum at room temperature. Use standard parameters, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • For liquids: Place a single drop of the neat sample between two KBr or NaCl plates.

    • For solids: Prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.

  • Background Spectrum: Collect a background spectrum of the empty sample compartment (or the KBr plates/pellet) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the prepared sample in the spectrometer and collect the spectrum. Typically, scan the range from 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve data quality.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Protocol 3: UV-Visible Spectroscopy
  • Sample Preparation: Prepare a stock solution of the isomer in a UV-transparent solvent (e.g., ethanol or methanol). Dilute this stock solution to a final concentration (typically 10⁻⁴ to 10⁻⁵ M) that yields a maximum absorbance between 0.5 and 1.5 AU.[11]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a matched quartz cuvette with the prepared sample solution.

    • Scan the wavelength range from approximately 400 nm down to 200 nm.

  • Data Processing: The software will plot absorbance versus wavelength. Identify and record the wavelength of maximum absorbance (λmax).

Conclusion: A Hierarchy of Identification Power

The spectroscopic analysis of ortho-, meta-, and para-trifluoromethoxyphenols reveals a clear hierarchy of techniques for their differentiation.

G NMR NMR Spectroscopy (¹H and ¹³C) High High (Definitive) NMR->High Splitting patterns & signal counts are highly diagnostic. IR IR Spectroscopy Medium Medium (Supportive) IR->Medium O-H stretch & fingerprint region are good indicators. UV UV-Vis Spectroscopy Low Low (Less Specific) UV->Low λmax values are often too similar for reliable differentiation.

Caption: Hierarchy of spectroscopic techniques for differentiating trifluoromethoxyphenol isomers.

¹H and ¹³C NMR spectroscopy stand out as the most powerful and definitive methods. The unique spin-spin coupling patterns in ¹H NMR and the number of distinct signals in ¹³C NMR provide unambiguous fingerprints for each isomer, particularly for the highly symmetric para-isomer.

IR spectroscopy is a strong secondary technique. The presence or absence of a sharp O-H band indicative of intramolecular hydrogen bonding can readily identify the ortho-isomer, while the fingerprint region offers reliable clues for all three.

UV-Vis spectroscopy , while fundamental, is the least effective for distinguishing between these specific isomers due to the subtle nature of the shifts in their absorption maxima.

By employing these techniques in concert and understanding the chemical principles that govern their outcomes, researchers can confidently identify and characterize these important building blocks for drug discovery and materials science.

References

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  • NIST. (n.d.). Phenol, 4-(trifluoromethoxy)-. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

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  • El-Mekkawy, A., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene Dyes. Retrieved January 18, 2026, from [Link]

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A Comparative Guide to Phenolic Reactivity: The Influence of Fluoro- and Trifluoromethoxy- Substituents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1][2] Among the most utilized fluorinated motifs are the simple fluoro (-F) group and the trifluoromethoxy (-OCF₃) group. While both are valued for their ability to enhance metabolic stability, lipophilicity, and binding affinity, their distinct electronic and steric profiles impart profoundly different effects on molecular reactivity.[3][4]

This guide provides a detailed comparison of how the -F and -OCF₃ groups influence the reactivity of the phenol moiety, a common scaffold in drug discovery. By examining their impact on acidity, susceptibility to electrophilic and nucleophilic attack, and the reactivity of the hydroxyl group itself, this document aims to provide a framework for the rational design and synthesis of fluorinated phenolic compounds.

Section 1: Fundamental Electronic and Steric Properties

The reactivity of a substituted phenol is governed by the interplay of inductive and resonance effects, alongside steric considerations. The hydroxyl (-OH) group itself is strongly activating due to the resonance donation (+R effect) of its lone-pair electrons into the aromatic ring, despite its inductive electron-withdrawing nature (-I effect).

  • Fluoro Group (-F): Fluorine is the most electronegative element, exerting a powerful inductive electron-withdrawing effect (-I) . However, like the -OH group, it possesses lone pairs that can be donated into the aromatic π-system, resulting in a resonance electron-donating effect (+R) . For fluorine, the -I effect dominates, making it an overall deactivating group in electrophilic aromatic substitution, yet it still directs incoming electrophiles to the ortho and para positions. Sterically, the fluoro group is exceptionally small, with a van der Waals radius (1.47 Å) similar to that of hydrogen (1.20 Å), meaning it rarely presents significant steric hindrance.[5]

  • Trifluoromethoxy Group (-OCF₃): The -OCF₃ group is profoundly different. The three highly electronegative fluorine atoms create an intense inductive electron-withdrawal (-I effect) through the oxygen atom, making it one of the most electron-withdrawing substituents.[1][6][7] The oxygen's lone pairs are significantly less available for resonance donation into the ring compared to a methoxy (-OCH₃) group. Despite this strong deactivation, the oxygen atom's lone pairs still direct incoming electrophiles to the ortho and para positions.[1][6] Sterically, the -OCF₃ group is substantially bulkier than a fluoro group.

G cluster_F Fluoro (-F) Group cluster_OCF3 Trifluoromethoxy (-OCF₃) Group F_node Fluorine Atom F_I Strong Inductive Withdrawal (-I) F_node->F_I High Electronegativity F_R Weak Resonance Donation (+R) F_node->F_R Lone Pairs F_S Small Steric Profile F_node->F_S Small Atomic Radius OCF3_node Trifluoromethoxy Group OCF3_I Very Strong Inductive Withdrawal (-I) OCF3_node->OCF3_I CF₃ Effect OCF3_R Very Weak Resonance Donation (+R) OCF3_node->OCF3_R Delocalized Lone Pairs OCF3_S Significant Steric Bulk OCF3_node->OCF3_S Larger Group Size

Caption: Electronic and steric properties of -F and -OCF₃ groups.

Section 2: Impact on Phenolic Acidity (pKa)

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups increase acidity (lower pKa) by delocalizing the negative charge on the phenoxide oxygen, thereby stabilizing it.

Both -F and -OCF₃ groups increase the acidity of phenols compared to the parent molecule (Phenol, pKa ≈ 10.0[8]). The magnitude of this effect is position-dependent.

  • Fluorophenols: The strong -I effect of fluorine is the primary contributor to increased acidity. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position. Consequently, o-fluorophenol is the most acidic of the isomers.[5][9][10]

  • Trifluoromethoxy/Trifluoromethylphenols: The powerful -I effect of the -OCF₃ and -CF₃ groups leads to a significant increase in acidity. For instance, 4-(trifluoromethyl)phenol is substantially more acidic than phenol.

Table 1: Comparative pKa Values of Substituted Phenols

CompoundSubstituentPositionpKa Value
Phenol-H-~10.0[8]
o-Fluorophenol-Fortho8.7[5][9][10]
m-Fluorophenol-Fmeta9.3[5][9][11]
p-Fluorophenol-Fpara9.9[5][9][10][12]
m-(Trifluoromethyl)phenol-CF₃meta9.08[12]
p-(Trifluoromethyl)phenol-CF₃para8.68 - 9.39[13][14][15]
p-(Trifluoromethoxy)phenol-OCF₃para~9.30 (Predicted)[16][17]

Section 3: Reactivity in Electrophilic Aromatic Substitution (EAS)

In EAS, an electrophile attacks the electron-rich aromatic ring. The reaction is governed by the activating/deactivating and directing effects of the substituents.

The parent phenol ring is highly activated and undergoes EAS reactions like halogenation and nitration under mild conditions, often without a catalyst.[6][10] Both -F and -OCF₃ groups deactivate the ring towards electrophilic attack compared to an unsubstituted phenol, meaning harsher reaction conditions are generally required.

  • Fluorophenols: The deactivating -I effect of fluorine is partially offset by the +R directing effect. The net result is a slower reaction rate than phenol, but with substitution occurring primarily at the ortho and para positions relative to the hydroxyl group.

  • Trifluoromethoxyphenols: The -OCF₃ group is strongly deactivating.[1][6] Electrophilic attack is significantly slower than on both phenol and fluorophenol. However, the directing influence of the two groups (-OH and -OCF₃) must be considered. The powerful activating and directing effect of the -OH group will dominate, directing the incoming electrophile to the positions ortho and para to itself. The -OCF₃ group will then influence the regioselectivity among those positions.

EAS cluster_stabilization Intermediate Stability Phenol Ring\n(Substituted) Phenol Ring (Substituted) Arenium_Ion Arenium Ion Intermediate (Resonance Stabilized) Phenol Ring\n(Substituted)->Arenium_Ion + E⁺ Product Substituted Product Arenium_Ion->Product - H⁺ OH -OH Group (Activating) Arenium_Ion->OH Stabilizes Cation (+R) F -F Group (Deactivating) Arenium_Ion->F Destabilizes Cation (-I) OCF3 -OCF₃ Group (Strongly Deactivating) Arenium_Ion->OCF3 Strongly Destabilizes Cation (-I)

Caption: Influence of substituents on the arenium ion intermediate in EAS.

Section 4: Reactivity in Nucleophilic Aromatic Substitution (SNA_r)

SNA_r involves the attack of a nucleophile on an electron-poor aromatic ring, displacing a leaving group. This reaction is the conceptual opposite of EAS and is facilitated by the presence of strong electron-withdrawing groups, particularly when they are positioned ortho or para to the leaving group.

Neither unsubstituted phenol nor its simple derivatives are reactive in SNA_r unless a good leaving group (like a halogen) and strong activating groups are present.

  • Fluorophenols: To act as a substrate for SNA_r, a fluorophenol would typically need an additional strong electron-withdrawing group (e.g., -NO₂) and a different leaving group (e.g., another halogen). In cases where fluoride itself is the leaving group, the reaction is plausible if the ring is sufficiently activated, as fluoride can be a good leaving group in this context.

  • Trifluoromethoxyphenols: The powerful electron-withdrawing nature of the -OCF₃ group makes a trifluoromethoxyphenol ring, if substituted with a good leaving group, a much better candidate for SNA_r than a corresponding fluorophenol. The -OCF₃ group at an ortho or para position relative to the leaving group would strongly stabilize the negatively charged Meisenheimer complex intermediate, accelerating the reaction.

Section 5: Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group itself can act as a nucleophile, particularly after deprotonation to the more potent phenoxide ion. Common reactions include O-alkylation (e.g., Williamson ether synthesis) and O-acylation.

The reactivity in these transformations is a balance between two competing factors:

  • Acidity: More acidic phenols (those with -F or -OCF₃) are more easily deprotonated to form the phenoxide nucleophile, allowing for the use of milder bases.

  • Nucleophilicity: The electron-withdrawing substituents pull electron density away from the phenoxide oxygen, reducing its intrinsic nucleophilicity compared to the phenoxide of unsubstituted phenol.

In practice, the ease of phenoxide formation often allows for successful reactions, though the reduced nucleophilicity might necessitate longer reaction times or more reactive electrophiles.

Experimental Protocol: Williamson Ether Synthesis of 4-Fluorophenyl Ethyl Ether

This protocol describes a representative O-alkylation. The choice of a moderately strong base (NaOH) is sufficient due to the acidity of the fluorophenol. The progress should be monitored as the fluorophenoxide is a weaker nucleophile than unsubstituted phenoxide.

Materials:

  • 4-Fluorophenol

  • Sodium Hydroxide (NaOH)

  • Ethyl Iodide (or Ethyl Bromide)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel

Procedure:

  • Phenoxide Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 4-fluorophenol (1.0 eq). Dissolve it in anhydrous DMF.

  • Carefully add powdered NaOH (1.1 eq) portion-wise to the stirred solution at room temperature. Stir for 1 hour to ensure complete formation of the sodium 4-fluorophenoxide.

  • Alkylation: Add ethyl iodide (1.2 eq) dropwise to the mixture via syringe.

  • Heat the reaction mixture to 50-60 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-fluorophenol is consumed.

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure 4-fluorophenyl ethyl ether.

Caption: Experimental workflow for Williamson ether synthesis.

Section 6: Summary and Medicinal Chemistry Implications

The choice between a fluoro- and a trifluoromethoxy- substituent on a phenol ring has profound consequences for its chemical reactivity and, by extension, its utility in drug design.

Table 2: Summary of Reactivity Comparison

PropertyFluoro (-F)Trifluoromethoxy (-OCF₃)
Acidity (pKa) Moderately increased (pKa 8.7-9.9)Significantly increased (pKa ~9.3 for para)
EAS Reactivity Deactivating (slower than phenol)Strongly Deactivating (much slower than phenol)
EAS Directing ortho, paraortho, para (dominated by -OH)
SNA_r Reactivity Poor substrate unless highly activatedGood activating group for SNA_r
Phenoxide Nucleophilicity ReducedSignificantly reduced
Steric Hindrance MinimalModerate
Lipophilicity (π) Low (+0.14)High (+1.04)[3]

From a medicinal chemistry perspective, these differences guide synthetic strategy and property optimization:

  • Use -F when: A small, minimally perturbing group is needed to block a specific site of metabolism or to fine-tune electronics without drastically reducing reactivity in EAS. Its small size is advantageous for fitting into tight binding pockets.

  • Use -OCF₃ when: A significant increase in lipophilicity and metabolic stability is required.[3][7] Its strong electron-withdrawing nature can be leveraged to increase acidity or to facilitate SNA_r reactions at other positions on the ring, opening up different synthetic pathways. The trade-off is a highly deactivated ring that may be challenging to functionalize via EAS.

decision_tree start Need to functionalize a phenol scaffold? q1 Primary Goal? start->q1 a1 Block Metabolism with minimal steric impact q1->a1 Fine-tuning / Blocking a2 Increase Lipophilicity & Metabolic Stability q1->a2 Major Property Shift q2 Need for further EAS? use_F Choose Fluoro (-F) Group q2->use_F Yes use_OCF3 Choose Trifluoromethoxy (-OCF₃) Group q2->use_OCF3 No a1->use_F a2->q2 consider_alt Consider alternative synthetic routes (e.g., SNA_r) use_OCF3->consider_alt

Caption: Medicinal chemist's decision guide for -F vs. -OCF₃ substitution.

References

  • Quora. (2017, May 25). Why is o-flurophenol is more acidic than p-flurophenol? [Online forum post]. Available: [Link]

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  • askIITians. (2018, November 26). The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophenol is 9.9. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for para-Trifluoromethylphenol (HMDB0014023). Retrieved from [Link]

  • Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic substitution. Retrieved from [Link]

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  • Chemistry Stack Exchange. (2017, August 27). Why is o-fluorophenol a stronger acid than p-fluorophenol? [Online forum post]. Retrieved from [Link]

  • J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Retrieved from [Link]

  • American Chemical Society. (2002, May 8). Absolute pKa Determinations for Substituted Phenols. Retrieved from [Link]

  • University Website. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, November 12). Why is parafluorophenol is more acidic than phenol? [Online forum post]. Retrieved from [Link]

  • ResearchGate. (n.d.). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

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  • University Website. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, May 26). Between 3-chlorophenol and 3-fluorophenol, which one is more acidic? [Online forum post]. Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. Retrieved from [Link]

  • University Website. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • University Website. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Trifluoromethyl)phenol. Retrieved from [Link]

  • Science.gov. (n.d.). hammett substituent constants: Topics. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluorophenol. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Trifluoromethyl)phenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comparison of the nitration of polyfluoronitrobenzenes by nitronium salts in superacidic and aprotic media: activation of the nitronium ion by protosolvation. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-(Trifluormethyl)phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Comparison of the nitration of polyfluoronitrobenzenes by nitronium salts in superacidic and aprotic media: Activation of the nitronium ion by protosolvation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Nitrite-Scavenging Properties of Catechol, Resorcinol, and Hydroquinone: A Comparative Study on Their Nitration and Nitrosation Reactions. Retrieved from [Link]

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A Comparative Guide to the X-ray Crystallographic Analysis of 2-Fluoro-5-(trifluoromethoxy)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Fluorinated Phenols

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The 2-fluoro-5-(trifluoromethoxy)phenol scaffold is of particular interest, combining the subtle electronic effects of a fluorine atom with the potent lipophilicity and metabolic resistance conferred by the trifluoromethoxy group.[1] Understanding the precise three-dimensional arrangement of these molecules through X-ray crystallography is paramount for rational drug design and the development of novel therapeutics.

This guide provides a comprehensive overview of the experimental workflow and analytical considerations for the X-ray crystallographic analysis of this compound and its derivatives. We will delve into the nuances of crystallization, data collection, and structure refinement, while also presenting a comparative analysis with alternative structural elucidation techniques. This document is designed to be a practical resource, grounded in scientific principles and field-proven insights, to empower researchers in their structural chemistry endeavors.

The Unique Challenges of Fluorinated Phenols in Crystallography

While X-ray crystallography is a powerful technique, the presence of both a fluorine atom and a trifluoromethoxy group on a phenol ring introduces specific challenges and considerations:

  • Weak Intermolecular Interactions: Fluorine's high electronegativity and low polarizability can lead to weaker and more nuanced intermolecular interactions compared to other halogens. This can make obtaining high-quality, single crystals suitable for diffraction challenging.[2]

  • Disorder of the Trifluoromethoxy Group: The trifluoromethoxy group can exhibit rotational disorder in the crystal lattice, complicating the refinement of the crystal structure. Careful modeling of this disorder is often necessary to achieve an accurate structural solution.

  • Influence on Crystal Packing: The interplay of hydrogen bonding from the phenolic hydroxyl group and the weaker interactions involving fluorine (such as C-H···F and F···F contacts) dictates the overall crystal packing.[3][4] Understanding these competing interactions is key to interpreting the resulting crystal structure.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous attention to detail.

Diagram of the X-ray Crystallography Workflow

workflow cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis & Purification Crystallization Crystallization Screening Synthesis->Crystallization High Purity Sample Mounting Crystal Mounting Crystallization->Mounting Single Crystal Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Centered Crystal Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Diffraction Images Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Reflection File Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Validation Validation & Analysis Structure_Refinement->Validation Refined Structure

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol

1. Synthesis and Purification:

  • Rationale: The purity of the starting material is critical for successful crystallization. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.

  • Protocol:

    • Synthesize the this compound derivative using established synthetic routes.[5]

    • Purify the compound to >98% purity, as determined by techniques such as NMR and HPLC.

    • Thoroughly dry the purified compound to remove any residual solvent.

2. Crystallization Screening:

  • Rationale: Finding the optimal conditions for crystal growth is often an empirical process. Screening a variety of solvents, temperatures, and crystallization techniques increases the likelihood of obtaining suitable single crystals.

  • Protocol:

    • Solvent Selection: Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone).

    • Techniques:

      • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly in a loosely capped vial.

      • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent and place it in a sealed container with a larger volume of a poor solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution containing the compound can induce crystallization.

      • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

    • Temperature: Perform crystallization experiments at different temperatures (e.g., room temperature, 4°C, -20°C).

3. Crystal Mounting and Data Collection:

  • Rationale: A single, well-formed crystal is selected and mounted for data collection. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize radiation damage from the X-ray beam.

  • Protocol:

    • Under a microscope, select a crystal with well-defined faces and no visible defects.

    • Mount the crystal on a suitable holder (e.g., a cryoloop) using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation.

    • Flash-cool the crystal in a stream of cold nitrogen gas.

    • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

    • Collect diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

4. Data Processing, Structure Solution, and Refinement:

  • Rationale: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the diffracted X-rays. This information is then used to solve the crystal structure and refine the atomic positions.

  • Protocol:

    • Data Integration and Scaling: Process the raw diffraction images to obtain a list of reflection intensities.

    • Space Group Determination: Determine the crystal system and space group from the symmetry of the diffraction pattern.

    • Structure Solution: Use direct methods or Patterson methods to obtain an initial model of the crystal structure.

    • Structure Refinement: Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods. Model any disorder (e.g., of the trifluoromethoxy group) appropriately.

    • Validation: Use software tools like CHECKCIF to validate the final crystal structure for geometric and crystallographic consistency.

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer complementary information and are often used in conjunction.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic arrangement in the solid state, bond lengths, bond angles, intermolecular interactions.[6]Unambiguous structural determination.Requires high-quality single crystals; provides a static picture of the molecule in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of atoms (¹H, ¹³C, ¹⁹F), connectivity through J-coupling, and solution-state conformation.[3][7]Provides information about the molecule in solution; does not require crystallization.Does not provide precise bond lengths and angles; can be complex to interpret for fluorinated compounds due to ¹⁹F-¹H and ¹⁹F-¹³C coupling.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[8]High sensitivity; provides information on molecular formula.Does not provide information on 3D structure or connectivity.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups based on their vibrational frequencies.[9][10]Rapid and non-destructive; provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure.
Computational Chemistry Theoretical prediction of molecular geometry, electronic properties, and spectroscopic data.[11]Can provide insights into structures that are difficult to crystallize; can complement experimental data.Predictions are model-dependent and require experimental validation.

Interpreting the Data: A Case Study of a Structurally Related Compound

As a direct crystal structure for this compound is not publicly available, we can draw valuable insights from the known crystal structure of a similar molecule, 4-fluorophenol .[12]

Key Crystallographic Data for 4-Fluorophenol
ParameterValue
CCDC Number272403
Molecular FormulaC₆H₅FO
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.933(2)
b (Å)5.539(1)
c (Å)8.761(2)
β (°)109.28(3)
Volume (ų)500.9(2)
Z4

Data obtained from the Cambridge Structural Database (CSD).

Analysis of Intermolecular Interactions

In the crystal structure of 4-fluorophenol, the primary intermolecular interaction is the O-H···O hydrogen bond , forming chains of molecules. The fluorine atom participates in weaker C-H···F interactions , which help to organize these chains into a three-dimensional network.

For this compound, we can anticipate a similar hydrogen-bonding motif involving the phenolic hydroxyl group. However, the presence of the bulky and lipophilic trifluoromethoxy group will likely lead to a more complex packing arrangement, with potential for F···F and C-H···F interactions involving the trifluoromethoxy group influencing the overall crystal structure.

Logical Diagram of Intermolecular Interactions

interactions cluster_hbond Primary Interaction cluster_weak Secondary Interactions phenol1 Phenol Derivative 1 phenol2 Phenol Derivative 2 phenol1->phenol2 O-H···O Hydrogen Bond phenol3 Phenol Derivative 3 phenol1->phenol3 F···F Interaction phenol2->phenol3 C-H···F Interaction

Caption: Expected intermolecular interactions in the crystal packing of fluorinated phenols.

Conclusion: A Pathway to Structural Understanding

The X-ray crystallographic analysis of this compound derivatives, while presenting unique challenges, is an indispensable tool for elucidating their precise three-dimensional structures. By employing a systematic approach to crystallization and a thorough understanding of the nuances of data collection and refinement for fluorinated compounds, researchers can obtain high-quality structural data. This information, when integrated with data from complementary techniques such as NMR and computational modeling, provides a comprehensive understanding of these molecules, thereby accelerating the drug discovery and development process.

References

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Fluoro-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Fluoro-5-(trifluoromethoxy)phenol, a compound requiring careful handling due to its hazardous properties. By understanding the chemical's characteristics and adhering to established safety protocols, researchers can ensure a safe laboratory environment and compliance with regulatory standards.

Hazard Assessment and Characterization

Before any handling or disposal procedures begin, a thorough understanding of the hazards associated with this compound is essential. This compound is a substituted phenol, and like many halogenated organic compounds, it presents multiple risks.

Based on data for structurally similar compounds, this compound is classified as a hazardous substance.[1] It is crucial to recognize that this chemical is considered a hazardous waste, and its disposal is regulated under the Resource Conservation and Recovery Act (RCRA) in the United States, enforced by the Environmental Protection Agency (EPA).[2][3]

Key hazards include:

  • Corrosivity: Phenolic compounds can cause severe skin burns and eye damage.[4][5]

  • Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin.[1][6][7] Ingestion can lead to severe damage to the delicate tissues of the mouth, throat, and esophagus.[4][5]

  • Flammability: The compound is a flammable liquid and vapor.[1][7]

  • Irritancy: It may cause respiratory irritation.[1][6]

Summary of Properties and Hazards
PropertyValueSource
Chemical Formula C₇H₄F₄O
CAS Number 141483-15-0[8]
Physical State Liquid[8]
Boiling Point 146 °C[8]
Density 1.436 g/mL at 25 °C[8]
Flash Point 135 °F[8]
GHS Hazard Codes H226, H302, H312, H315, H319, H332, H335[1]

Personal Protective Equipment (PPE) and Engineering Controls

The causality behind PPE selection is directly linked to the identified hazards. To mitigate risks of exposure and injury, the following engineering controls and PPE are mandatory when handling this compound.

  • Engineering Controls: All work with this chemical must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[4] An eyewash station and safety shower must be immediately accessible within a 10-second travel time.[9]

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[4]

  • Skin Protection: A flame-resistant lab coat and long pants should be worn. Gloves are essential; for phenolic compounds, appropriate glove types should be selected based on the specific laboratory protocol and potential for contact.[9] Always inspect gloves for tears or holes before use and remove them correctly to avoid skin contact.

  • Respiratory Protection: If there is a risk of inhalation despite the use of a fume hood, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The disposal of this compound must be treated as a critical part of any experimental workflow. It is not merely a cleanup task but a safety-critical procedure.

Step 1: Waste Segregation and Containerization

The fundamental principle of chemical waste management is segregation to prevent dangerous reactions.[10][11][12]

  • Designate a Waste Container: Use a dedicated, chemically compatible container for liquid waste containing this compound. Borosilicate glass or a suitable plastic container is recommended. The container must be in good condition, free from cracks or damage, and have a secure, leak-proof lid.[10]

  • Label the Container: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[11] The label should also list any other components in the waste mixture and their approximate concentrations.

  • Segregate from Incompatibles: Store the waste container away from incompatible materials, particularly strong oxidizing agents, caustics, and chemically active metals like sodium or potassium.[13]

Step 2: Accumulation of Waste
  • Point of Generation: Accumulate waste at or near the point of generation under the control of laboratory personnel.[10]

  • Keep Containers Closed: The hazardous waste container must remain closed at all times, except when actively adding waste. This minimizes the release of flammable and toxic vapors.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[10][13]

Step 3: Disposal of Contaminated Materials

Any materials that come into contact with this compound are also considered hazardous waste.

  • Solid Waste: This includes items like contaminated gloves, pipette tips, and absorbent pads used for cleaning up small spills. These items should be collected in a separate, clearly labeled, sealed plastic bag or container.[9][14]

  • Empty Containers: An "empty" container that held this chemical is still considered hazardous waste unless properly decontaminated. Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[15] After triple-rinsing, the container can often be disposed of as non-hazardous waste, but be sure to deface all labels.[15][16]

Step 4: Arranging for Final Disposal

Under no circumstances should this compound or materials contaminated with it be disposed of down the sink or in the regular trash.[13]

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the authoritative body for hazardous waste disposal. Contact them to schedule a pickup for your properly labeled and sealed waste containers.

  • Licensed Disposal Facility: The EHS department will arrange for the transport of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), ensuring "cradle-to-grave" management as required by the EPA.[17]

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination.

  • Evacuate and Alert: If the spill is large or you are unsure how to handle it, evacuate the immediate area and alert your colleagues and supervisor.

  • Control Ignition Sources: As the compound is flammable, extinguish any open flames and turn off nearby equipment.

  • Small Spills: For a small spill within a chemical fume hood, you can clean it up yourself if you are trained and have the appropriate spill kit. Use an inert absorbent material, such as vermiculite or sand, to soak up the liquid.[4]

  • Collect and Dispose: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[5] Label the container appropriately and dispose of it as hazardous waste. All materials used in the cleanup, including PPE, are considered hazardous waste.[16]

  • Large Spills: For large spills, contact your institution's EHS or emergency response team immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Experiment Generates This compound Waste ppe Wear Appropriate PPE: - Chemical Goggles & Face Shield - Lab Coat - Appropriate Gloves start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type liquid_waste Liquid Waste: Collect in a labeled, sealed, chemically compatible container waste_type->liquid_waste Liquid solid_waste Solid Waste (Gloves, Tips): Collect in a separate labeled, sealed container waste_type->solid_waste Solid secondary_containment Place waste containers in secondary containment liquid_waste->secondary_containment solid_waste->secondary_containment segregate Store away from incompatible chemicals secondary_containment->segregate contact_ehs Contact Environmental Health & Safety (EHS) for pickup segregate->contact_ehs end End: Waste removed by licensed disposal facility contact_ehs->end

Caption: Disposal workflow for this compound.

References

  • University of Canterbury. (2023, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • PubChem. 2-Fluoro-5-(trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]

  • UNM Chemistry. Standard Operating Procedure: Phenol. Retrieved from [Link]

  • ACTenviro. How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Daniels Health. (2023, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • National Science Teaching Association. (2022, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Chemistry For Everyone. (2023, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]

  • Axonator. (2022, April 29). EPA Hazardous Waste Management. Retrieved from [Link]

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A Senior Scientist's Guide to Personal Protective Equipment for Handling 2-Fluoro-5-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling 2-Fluoro-5-(trifluoromethoxy)phenol. As this compound belongs to the hazardous class of substituted phenols, this document moves beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our objective is to build a self-validating system of safety that protects you, your colleagues, and your research.

Immediate Safety Briefing: The Dual-Threat Nature of Phenolic Compounds

Before handling this compound, it is critical to recognize its primary dangers. Like other phenols, the risk is twofold: it is both a corrosive agent and a systemic toxin.[1][2] Liquid phenol and its derivatives can penetrate the skin with an efficiency nearly equal to that of inhalation, and significant exposure can be fatal.[1][2] A particularly insidious property of phenol is its anesthetic effect, which can cause severe chemical burns that may not be immediately painful or visible.[1][2] The presence of the trifluoromethoxy group may also enhance lipophilicity, potentially increasing the rate of skin absorption.[3]

Hazard Profile Analysis

While a specific, comprehensive toxicological profile for this compound is not widely published, a robust safety plan can be constructed by analyzing its structural components and data from closely related analogues.

  • Phenol Backbone: The core phenol structure is responsible for the corrosive and toxic properties. It can cause severe skin burns and eye damage.[1][4]

  • Fluorination: The fluoro- and trifluoromethoxy- groups contribute to the molecule's chemical properties. While the C-F bond is very stable, the overall reactivity and toxicity profile must be treated with caution.[5]

  • GHS Classifications (from related compounds): Safety data for analogous compounds like 2-Fluoro-5-(trifluoromethyl)phenol and p-(Trifluoromethoxy)phenol indicate multiple hazards, including:

    • Acute Toxicity (Oral, Dermal, Inhalation).[6][7]

    • Skin Corrosion/Irritation.[6][7][8]

    • Serious Eye Damage/Irritation.[4][6][8]

    • Flammability (liquid and vapor).[6]

The Core PPE Protocol

All work with this compound must be conducted within a certified chemical fume hood.[9] The following table summarizes the required personal protective equipment.

Task Primary Engineering Control Minimum PPE Required Recommended Additional PPE
Weighing Solid Chemical Fume HoodNitrile gloves (double-gloved), lab coat, ANSI-approved safety glasses with side shields.Anti-static weigh paper or boat.
Preparing Solutions / Transfers Chemical Fume HoodHeavy-duty gloves (Butyl Rubber or Neoprene), chemical-resistant apron over a lab coat, chemical splash goggles.Face shield over chemical splash goggles.[10]
Running Reactions / Workup Chemical Fume HoodHeavy-duty gloves (Butyl Rubber or Neoprene), chemical-resistant apron, chemical splash goggles, and a face shield.Ensure emergency shower and eyewash are unobstructed.[8]
Small-Scale Cleanup Chemical Fume HoodHeavy-duty gloves (Butyl Rubber or Neoprene), chemical-resistant apron, chemical splash goggles.Silver Shield gloves offer excellent broad-spectrum protection.[1][11]
Detailed PPE Specifications
  • Eye and Face Protection: At a minimum, ANSI-approved safety glasses with side shields are required.[9] When handling solutions or performing any task with a splash potential, chemical splash goggles are mandatory. For maximum protection, a full face shield should be worn over the goggles.[4][10]

  • Hand Protection: This is the most critical barrier. Standard thin nitrile gloves are not suitable for direct contact with phenolic compounds as they offer only minimal splash protection and can be penetrated quickly.[1]

    • Recommended: Butyl rubber or neoprene gloves (minimum thickness of 0.3 mm) provide adequate resistance for short-term work.[1] For extended operations or significant splash risk, Silver Shield® or Viton® gloves are superior.[1]

    • Practice: Always double-glove.[1][9] This allows for the safe removal of the outer glove if contamination occurs without exposing the skin.

  • Body Protection: A standard lab coat should be worn and fully buttoned.[9] For any procedure involving more than a few milliliters of a solution, a chemical-resistant apron made of butyl rubber or neoprene is essential to prevent soak-through.[1] Full-length pants and closed-toe shoes are mandatory at all times.[9]

  • Respiratory Protection: All handling must occur in a properly functioning chemical fume hood to minimize inhalation exposure.[8][9] If, under extraordinary circumstances, work must be performed outside a hood, a NIOSH-approved respirator with an organic vapor cartridge is required after a full risk assessment and user fit-testing.[8][11]

Standard Operating Procedures (SOPs)

SOP 1: Emergency Response for Accidental Exposure

Immediate and correct first aid is critical to mitigate the severe effects of phenol exposure.

Critical Note: For skin exposure, do not flush with water initially, as this can increase absorption. Use Polyethylene Glycol (PEG).[1][2]

Step-by-Step First Aid Protocol:

  • Alert Personnel: Immediately shout for help to inform others in the lab.

  • Skin Exposure: a. Rapidly remove all contaminated clothing, including watches or belts.[1] b. Immediately wipe the affected area with gauze pads soaked in low-molecular-weight Polyethylene Glycol (PEG-300 or PEG-400).[2] c. Continue wiping gently with fresh PEG-soaked pads until there is no detectable odor of phenol.[1] d. If PEG is not available, use glycerine.[1] e. After thorough decontamination with PEG, wash the area with soap and water.[12] f. Seek immediate medical attention. Provide the SDS to the emergency responders.[12]

  • Eye Exposure: a. This is a severe medical emergency. Do not use PEG in the eyes. b. Immediately flush the eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[1][8] c. Seek immediate medical attention.

  • Inhalation: a. Move the affected person to fresh air immediately.[8] b. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. c. Seek immediate medical attention.

  • Ingestion: a. Do NOT induce vomiting.[13] b. Rinse the mouth thoroughly with water.[8][13] c. Seek immediate medical attention.

SOP 2: Spill Containment and Cleanup

Proper spill response prevents a minor incident from escalating into a major emergency.

Spill_Response_Workflow A Spill Detected B Alert Personnel & Evacuate Immediate Area A->B Safety First C Don Full PPE (Neoprene/Butyl Gloves, Goggles, Face Shield, Apron) B->C Prepare to Respond D Contain Spill (Use absorbent socks or dikes) C->D Prevent Spread E Apply Absorbent Material (Vermiculite, sand, or other non-combustible material) D->E Absorb F Collect & Seal (Scoop into a labeled, sealable waste container) E->F Package G Decontaminate Area (Wipe with appropriate solvent followed by soap and water) F->G Clean H Dispose of Waste (Treat all materials as hazardous waste) G->H Final Step

Figure 1: Workflow for Chemical Spill Response.

Step-by-Step Spill Cleanup Protocol:

  • If the spill is large or you are uncomfortable with the cleanup, evacuate and call emergency services.[12]

  • For small, manageable spills, restrict access to the area.

  • Wearing the full PPE described in Figure 1, contain the spill using an inert diking material.[14]

  • Cover the spill with a non-combustible absorbent material like vermiculite or sand.[12]

  • Carefully scoop the material into a clearly labeled, sealable container for hazardous waste.[12]

  • Decontaminate the spill area with an appropriate solvent, followed by a thorough wash with soap and water.

  • Dispose of all contaminated materials (gloves, absorbent, etc.) as hazardous waste.[12]

Waste Disposal Plan

All waste streams containing this compound, whether solid or liquid, must be treated as hazardous waste.

  • Segregation: Keep phenolic waste separate from other waste streams.

  • Containers: Use clearly labeled, sealed, and chemically compatible containers.[12]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, pipette tips, and absorbent pads, must be collected in a sealed bag or container and disposed of as hazardous solid waste.[12]

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management provider.[4] Do not pour any amount down the drain.[10][12]

By understanding the specific hazards of this compound and rigorously adhering to these handling, PPE, and emergency protocols, you can ensure a safe and productive research environment.

References

  • Title: 2-Fluoro-5-(trifluoromethyl)phenol | C7H4F4O | CID 518888 Source: PubChem URL: [Link]

  • Title: The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods Source: ResearchGate URL: [Link]

  • Title: Metabolism and Toxicity of Fluorine Compounds Source: Chemical Research in Toxicology URL: [Link]

  • Title: Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? Source: Reddit URL: [Link]

  • Title: SAFETY DATA SHEET - 2-(Trifluoromethyl)phenol Source: Fisher Scientific URL: [Link]

  • Title: Safety Data Sheet - 3-Fluoro-5-(trifluoromethyl)phenol Source: Angene Chemical URL: [Link]

  • Title: SAFETY DATA SHEET - 4-(Trifluoromethoxy)phenol Source: Thermo Fisher Scientific URL: [Link]

  • Title: Appendix P - Phenol First Aid Guide and PPE Source: University of California, Berkeley - Environment, Health and Safety URL: [Link]

  • Title: for the SAFE USE of PHENOL Source: Cefic URL: [Link]

  • Title: Standard Operating Procedure - Phenol Source: The University of New Mexico - Chemistry Department URL: [Link]

  • Title: Personal Protective Equipment Source: University of Virginia - Environmental Health & Safety Services URL: [Link]

  • Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Perfluoropolyether SOP Source: University of Washington - Environmental Health & Safety URL: [Link]

  • Title: PHENOL FIRST AID and personal protective equipment Source: Protocols.io URL: [Link]

  • Title: Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds Source: Freie Universität Berlin URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.